Chloroiodoacetic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-chloro-2-iodoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClIO2/c3-1(4)2(5)6/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHUCRGLFVRTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633989 | |
| Record name | Chloro(iodo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53715-09-6 | |
| Record name | Chloro(iodo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chloroiodoacetic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of its Physicochemical Properties, Reactivity, and Biological Implications
Abstract
Chloroiodoacetic acid (C₂H₂ClIO₂) is a dihalogenated acetic acid derivative of significant interest in chemical biology and drug development due to its potent alkylating capabilities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing upon available experimental data and comparative analysis with related haloacetic acids. It details its reactivity profile, particularly as a covalent modifier of nucleophilic amino acid residues, and explores its cytotoxic mechanisms, offering insights for its potential application in the development of targeted covalent inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction
Haloacetic acids (HAAs) are a class of compounds that have garnered considerable attention due to their presence as disinfection byproducts in drinking water and their diverse biological activities.[1][2] Among these, mixed haloacetic acids containing different halogen substituents are of particular interest due to their unique reactivity profiles. This compound, containing both chlorine and iodine, stands out as a potent electrophile. The presence of two different halogens on the alpha-carbon significantly influences its chemical behavior, making it a valuable tool in chemical biology and a potential scaffold for the design of covalent inhibitors.[3] This guide aims to consolidate the current knowledge on the physical and chemical properties of this compound, its synthesis and characterization, its reactivity towards biomolecules, and its cytotoxic effects, providing a foundational understanding for its application in research and drug development.
Physicochemical Properties
Direct experimental data for many of the physical properties of pure this compound are not extensively reported in the literature. However, a combination of computed data and comparison with analogous haloacetic acids allows for a reliable estimation of its key characteristics.
Physical Properties
This compound is expected to be a solid at room temperature, likely with a crystalline appearance.[4] Its properties are heavily influenced by the presence of both chlorine and iodine atoms, which increase its molecular weight and affect its intermolecular interactions.
Table 1: Physical Properties of this compound and Related Haloacetic Acids
| Property | This compound | Chloroacetic Acid | Iodoacetic Acid |
| Molecular Formula | C₂H₂ClIO₂[4] | C₂H₃ClO₂[5] | C₂H₃IO₂[6] |
| Molecular Weight ( g/mol ) | 220.39[4] | 94.50[5] | 185.95[6] |
| Melting Point (°C) | ~90 (estimated) | 61-63[5] | 79-81[7] |
| Boiling Point (°C) | 267 (estimated) | 189[5] | 208[6] |
| Density (g/cm³) | 2.54 (predicted) | 1.58[5] | 2.20 (estimate)[6] |
| Appearance | Colorless to off-white crystalline solid (expected) | Colorless to light-brown crystalline material[5] | Colorless or white crystals[6] |
Chemical Properties
The chemical properties of this compound are dominated by the strong electron-withdrawing effects of the halogen atoms and the acidity of the carboxylic acid group.
Table 2: Chemical and Computed Properties of this compound
| Property | Value | Reference |
| CAS Number | 53715-09-6 | [4] |
| IUPAC Name | 2-chloro-2-iodoacetic acid | [4] |
| pKa | 1.47 (predicted) | |
| XLogP3-AA | 1.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Topological Polar Surface Area | 37.3 Ų | [4] |
| Solubility | Poorly soluble in water; Moderately soluble in polar organic solvents (e.g., DMSO, chloroform) |
Synthesis and Characterization
Synthesis
A common method for the synthesis of α-haloacetic acids is through the halogenation of acetic acid. For this compound, a potential synthetic route could involve the direct chlorination and iodination of acetic acid or a halo-exchange reaction. A generalized experimental workflow for the synthesis of a haloacetic acid is presented below.
Caption: Generalized workflow for the synthesis and purification of haloacetic acids.
Experimental Protocol: Synthesis of a Dihaloacetic Acid (Illustrative)
This protocol is a general representation for the synthesis of dihaloacetic acids and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add glacial acetic acid and a suitable catalyst (e.g., red phosphorus or acetic anhydride).
-
Halogenation: Slowly add the halogenating agents (e.g., a mixture of a chlorinating agent like sulfuryl chloride and an iodinating agent like iodine monochloride) to the reaction mixture at a controlled temperature. The reaction may be initiated by heat or UV light.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture and quench any remaining halogenating agent. Extract the product into a suitable organic solvent.
-
Purification: Wash the organic layer with brine and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system or by vacuum distillation.
Characterization
The synthesized this compound should be characterized using various spectroscopic techniques to confirm its structure and purity.
Table 3: Spectroscopic Data for Characterization
| Technique | Expected Observations for this compound |
| ¹H NMR | A singlet for the α-proton, shifted downfield due to the electron-withdrawing halogens. |
| ¹³C NMR | Signals for the carboxylic carbon and the α-carbon, with the α-carbon signal significantly shifted due to the attached halogens. |
| FTIR | Characteristic peaks for the O-H stretch of the carboxylic acid (broad), the C=O stretch, and C-Cl and C-I stretches. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound, along with characteristic fragmentation patterns. |
Chemical Reactivity
This compound is a potent alkylating agent due to the presence of two good leaving groups, iodide and chloride, on the α-carbon. The reactivity of α-haloacetyl compounds in nucleophilic substitution reactions generally follows the order of the leaving group ability: I⁻ > Br⁻ > Cl⁻ > F⁻.[8]
Reaction with Nucleophiles
This compound readily reacts with nucleophiles, such as the side chains of amino acids like cysteine and histidine, via an Sₙ2 mechanism. This reactivity is the basis for its use as a covalent modifier of proteins.
Caption: Sₙ2 reaction of this compound with a thiol-containing nucleophile.
The high reactivity of the C-I bond suggests that iodide will be the preferential leaving group in nucleophilic substitution reactions. This property makes this compound a valuable tool for targeted covalent modification in proteomics and drug discovery.[3]
Biological Activity and Applications in Drug Development
The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent, leading to the covalent modification of biological macromolecules.
Cytotoxicity
Studies on various haloacetic acids have shown a general trend in cytotoxicity, with iodinated compounds being more potent than their brominated and chlorinated analogs.[1][2] The cytotoxicity of haloacetic acids is often linked to the induction of oxidative stress and DNA damage.[2] For instance, chloroacetic acid has been shown to trigger apoptosis in neuronal cells through a reactive oxygen species (ROS)-induced endoplasmic reticulum (ER) stress signaling pathway.[9] Iodoacetic acid has been demonstrated to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, leading to ATP depletion and cell death.[10] Given these findings, it is highly probable that this compound exerts its cytotoxic effects through a combination of these mechanisms.
Caption: Plausible signaling pathways for this compound-induced cytotoxicity.
Covalent Inhibitors
The high reactivity of this compound towards nucleophilic amino acid residues makes it an attractive warhead for the design of targeted covalent inhibitors.[3] Covalent inhibitors can offer several advantages over non-covalent inhibitors, including increased potency, longer duration of action, and the ability to target shallow binding pockets. By incorporating the chloroiodoacetyl group into a molecule with affinity for a specific protein target, it is possible to achieve selective and irreversible inhibition. The primary targets for such inhibitors are often cysteine residues due to the high nucleophilicity of the thiol group.
Conclusion
This compound is a highly reactive dihalogenated carboxylic acid with significant potential in chemical biology and drug development. While comprehensive experimental data on its physical properties are limited, its chemical reactivity as a potent alkylating agent is well-supported by the principles of organic chemistry and studies on related haloacetic acids. Its ability to covalently modify nucleophilic residues, coupled with its pronounced cytotoxicity, makes it a valuable tool for studying biological processes and a promising scaffold for the design of novel covalent inhibitors. Further research into its specific biological targets and mechanisms of action will be crucial for fully realizing its therapeutic potential.
References
- 1. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chloro(iodo)acetic acid | C2H2ClIO2 | CID 23426777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Iodoacetic Acid | C2H3IO2 | CID 5240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Iodoacetic acid =98.0 T 64-69-7 [sigmaaldrich.com]
- 8. Properties - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmse000367 Chloroacetic Acid at BMRB [bmrb.io]
- 10. solubilityofthings.com [solubilityofthings.com]
Chloroiodoacetic Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroiodoacetic acid (CIAA) is a dihalogenated acetic acid derivative with significant potential in biochemical research and as a building block in synthetic chemistry. Its reactivity, stemming from the presence of two different halogen atoms on the alpha-carbon, makes it a subject of interest for applications ranging from protein modification to the synthesis of novel pharmaceutical compounds. This technical guide provides an in-depth overview of the chemical properties, potential biological activities, and experimental considerations for this compound, with a focus on its relevance to drug development and scientific research.
Core Chemical Identity
CAS Number: 53715-09-6[1]
Molecular Formula: C₂H₂ClIO₂[1]
Structural Information
-
IUPAC Name: 2-Chloro-2-iodoacetic acid
-
Synonyms: Chloro(iodo)acetic acid[2]
-
Molecular Weight: 220.39 g/mol [1]
Physicochemical Properties
| Property | Chloroacetic Acid | Iodoacetic Acid | Reference |
| pKa | 2.87 | 3.18 | [3] |
| Melting Point (°C) | 61-63 | 82-83 | [4] |
| Boiling Point (°C) | 189 | Decomposes | [4] |
| Water Solubility | Highly soluble | Soluble | [5][6] |
| Oral LD50 (Rat) | 55 mg/kg | Not Found | [7] |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound is not widely published, its synthesis would likely involve the halogenation of a suitable acetic acid derivative. The reactivity of this compound is dominated by the nature of the carbon-halogen bonds. Both chlorine and iodine are good leaving groups, making the alpha-carbon highly susceptible to nucleophilic attack. This reactivity is the basis for its utility as an alkylating agent.
Applications in Research and Drug Development
The primary application of this compound in a research context is as an alkylating agent, particularly for the modification of nucleophilic residues in proteins, such as cysteine.
Protein Modification and Alkylation
Haloacetic acids, like iodoacetic acid, are well-established reagents for the alkylation of cysteine residues in proteins. This process is crucial for various proteomics workflows, including sample preparation for mass spectrometry. By blocking free sulfhydryl groups, protein aggregation via disulfide bond formation is prevented, and a fixed mass modification is introduced for easier identification of cysteine-containing peptides.
Experimental Protocols
The following is a generalized protocol for the in-solution alkylation of proteins using a haloacetyl compound, adapted for the potential use of this compound.
In-Solution Protein Alkylation Protocol
Objective: To reduce and alkylate cysteine residues in a protein sample to prevent disulfide bond formation.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl, ammonium (B1175870) bicarbonate)
-
Urea (B33335) or other denaturant
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
This compound (or iodoacetamide (B48618) as a standard alternative)
-
Quenching reagent (e.g., excess DTT)
-
pH meter and necessary buffers
Procedure:
-
Denaturation and Reduction:
-
Dissolve the protein sample in a buffer containing a denaturant like 6-8 M urea to unfold the protein and expose the cysteine residues.
-
Add a reducing agent such as DTT to a final concentration of 5-10 mM.
-
Incubate the mixture at 37-56°C for 30-60 minutes to reduce all disulfide bonds to free sulfhydryl groups.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh solution of this compound in the same buffer. The optimal concentration should be empirically determined but is typically in a 2-5 fold molar excess over the reducing agent.
-
Add the this compound solution to the protein sample.
-
Incubate in the dark at room temperature for 30-60 minutes. The reaction is light-sensitive.
-
-
Quenching:
-
Quench the alkylation reaction by adding a small volume of concentrated DTT to consume any unreacted this compound.
-
-
Downstream Processing:
-
The alkylated protein sample is now ready for downstream applications such as enzymatic digestion (e.g., with trypsin) for mass spectrometry analysis, or other biochemical assays.
-
Biological Activity and Signaling Pathways
The biological effects of this compound are not extensively characterized. However, based on studies of related haloacetic acids, a plausible mechanism of action involves the alkylation of cellular nucleophiles, leading to cellular stress and dysfunction.
Potential Mechanism of Cytotoxicity
Haloacetic acids are known to exert their toxicity through their alkylating properties.[8] A likely target within the cell is the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[8] Inhibition of GAPDH would disrupt cellular metabolism and energy production, leading to cell death. The toxic potency of monohaloacetic acids correlates with the leaving group ability of the halogen (I > Br > Cl), suggesting that this compound would be a potent cytotoxic agent.[8]
Induction of Apoptosis via Cellular Stress Pathways
Studies on chloroacetic acid have demonstrated that it can induce apoptosis in neuronal cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the endoplasmic reticulum (ER) stress pathway.[9][10] Key events in this pathway include the unfolded protein response (UPR) and the activation of caspases. More recent research has also implicated the cGAS/STING/NF-κB signaling pathway in the cellular response to chloroacetic acids, linking them to inflammation and cellular senescence.[11] Given the similar chemical nature, it is plausible that this compound could trigger similar signaling cascades.
Caption: Potential signaling cascade of this compound cytotoxicity.
Safety and Handling
This compound should be handled with extreme caution in a laboratory setting. As a reactive alkylating agent, it is expected to be corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable research chemical with potential applications in drug development and proteomics. Its high reactivity, while necessitating careful handling, provides a powerful tool for the modification of biomolecules. Further research into its specific biological effects and synthetic accessibility will undoubtedly expand its utility for the scientific community.
References
- 1. scbt.com [scbt.com]
- 2. Chloro(iodo)acetic acid | C2H2ClIO2 | CID 23426777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [saylordotorg.github.io]
- 4. 79-11-8 CAS | CHLOROACETIC ACID | Acids-Organic | Article No. 02729 [lobachemie.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloroacetic acid triggers apoptosis in neuronal cells via a reactive oxygen species-induced endoplasmic reticulum stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloroacetic acid induced neuronal cells death through oxidative stress-mediated p38-MAPK activation pathway regulated mitochondria-dependent apoptotic signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloroacetic acids induce skin aging via cGAS/STING/NF-κB pathway in HaCaT cells, human explants and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Proposed Synthesis and Discovery of 2-Chloro-2-iodoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the synthesis and discovery of the novel compound 2-chloro-2-iodoacetic acid. Due to the absence of established and published methods for the direct synthesis of this specific molecule, this document presents a plausible and scientifically grounded hypothetical synthetic route. The proposed method is based on the direct alpha-iodination of chloroacetic acid. This guide provides a detailed, albeit theoretical, experimental protocol, expected quantitative data, and characterization benchmarks based on analogous chemical structures. The information herein is intended to serve as a foundational resource for researchers seeking to explore the synthesis and potential applications of this and other di-halogenated acetic acid derivatives.
Introduction
Halogenated carboxylic acids are a class of compounds with significant utility in organic synthesis and as active agents in various biochemical processes. While monochloroacetic acid and iodoacetic acid are well-characterized and widely used, the synthesis of di-halogenated acetic acids bearing two different halogens, such as 2-chloro-2-iodoacetic acid, remains largely unexplored in the scientific literature. The unique combination of chlorine and iodine at the alpha-carbon is anticipated to confer distinct chemical reactivity and biological activity, making it a target of interest for medicinal chemistry and materials science. This guide aims to bridge the current knowledge gap by proposing a viable synthetic pathway.
Proposed Synthesis Pathway
The absence of a documented synthesis for 2-chloro-2-iodoacetic acid necessitates the formulation of a hypothetical yet chemically sound approach. The most direct and logical route is the electrophilic iodination of a readily available starting material, chloroacetic acid. The Hell-Volhard-Zelinsky (HVZ) reaction, a standard method for the alpha-halogenation of carboxylic acids, is unfortunately not suitable for iodination. Therefore, an alternative approach utilizing a potent iodinating agent in the presence of a suitable catalyst is proposed.
The proposed reaction involves the treatment of chloroacetic acid with N-iodosuccinimide (NIS) as the iodinating agent and a catalytic amount of a strong acid, such as sulfuric acid, to promote the reaction. The acid catalyst is expected to facilitate the enolization of the chloroacetic acid, which is the reactive species for the electrophilic attack by the iodine from NIS.
Caption: Proposed synthesis of 2-chloro-2-iodoacetic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method and should be approached with the standard safety precautions and optimization strategies employed in synthetic chemistry research.
3.1. Materials and Equipment
-
Chloroacetic acid (reagent grade)
-
N-Iodosuccinimide (NIS)
-
Concentrated sulfuric acid
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.2. Reaction Procedure
-
In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chloroacetic acid (1 equivalent) in anhydrous dichloromethane.
-
To this solution, add N-iodosuccinimide (1.1 equivalents).
-
With vigorous stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or a suitable spectroscopic method (e.g., ¹H NMR of an aliquot).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining NIS and iodine), saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) or by column chromatography on silica (B1680970) gel.
Caption: General experimental workflow for the proposed synthesis.
Quantitative Data (Proposed)
The following table summarizes the proposed quantitative data for the synthesis of 2-chloro-2-iodoacetic acid. The yield is a theoretical estimate based on similar alpha-halogenation reactions.
| Parameter | Value | Notes |
| Reactants | ||
| Chloroacetic Acid | 1.0 eq (e.g., 9.45 g, 0.1 mol) | Starting material |
| N-Iodosuccinimide (NIS) | 1.1 eq (e.g., 24.75 g, 0.11 mol) | Iodinating agent |
| Sulfuric Acid (conc.) | 0.1 eq (e.g., 0.98 g, 0.01 mol) | Catalyst |
| Anhydrous Dichloromethane | 100 mL | Solvent |
| Reaction Conditions | ||
| Temperature | Reflux (~40 °C) | |
| Reaction Time | 12 - 24 hours | Monitor by TLC |
| Product | ||
| 2-Chloro-2-iodoacetic Acid | ||
| Molecular Formula | C₂H₂ClIO₂ | |
| Molecular Weight | 220.39 g/mol [1][2] | |
| Theoretical Yield | 22.04 g (for 0.1 mol scale) | |
| Estimated Yield | 40-60% | Based on analogous reactions |
Expected Characterization Data
As 2-chloro-2-iodoacetic acid is not a commercially available compound with published spectroscopic data, the following are expected characteristic peaks based on the analysis of structurally similar compounds like dichloroacetic acid and iodoacetic acid. Actual experimental data would be required for confirmation.
| Technique | Expected Observations |
| ¹H NMR | A singlet in the region of δ 5.0-6.0 ppm corresponding to the alpha-proton. The exact chemical shift will be influenced by the presence of both chlorine and iodine. |
| ¹³C NMR | Two signals are expected: one for the carboxylic carbon (δ 170-180 ppm) and one for the alpha-carbon (δ 20-40 ppm), which will be significantly shifted due to the two halogen substituents. |
| Infrared (IR) | A broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700-1725 cm⁻¹), and C-Cl and C-I stretches in the fingerprint region. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ at m/z ≈ 220, with characteristic isotopic patterns for chlorine (M+2 peak at ~33% intensity of M) and iodine. Fragmentation may show loss of COOH, I, and Cl. |
Discovery and Significance
The "discovery" of 2-chloro-2-iodoacetic acid, in this context, refers to its first proposed synthesis. The successful synthesis and characterization of this molecule would be a novel contribution to the field of halogenated organic compounds. Its potential significance lies in several areas:
-
Synthetic Intermediate: The differential reactivity of the C-Cl and C-I bonds could make it a versatile building block in organic synthesis, allowing for selective nucleophilic substitution reactions.
-
Biological Activity: Iodoacetic acid is a known inhibitor of several enzymes. The presence of an additional chlorine atom might modulate this activity, leading to new pharmacological probes or drug candidates.
-
Materials Science: Halogenated organic acids can be used as precursors for polymers and other materials. 2-Chloro-2-iodoacetic acid could offer a route to novel functional materials.
Conclusion
While a definitive, experimentally validated synthesis of 2-chloro-2-iodoacetic acid is not currently available in the scientific literature, this guide provides a robust and scientifically plausible pathway for its preparation. The proposed alpha-iodination of chloroacetic acid using N-iodosuccinimide and an acid catalyst represents a logical starting point for any research group aiming to synthesize and study this novel compound. The successful realization of this synthesis would open up new avenues for research in synthetic chemistry, medicinal chemistry, and materials science. It is hoped that this technical guide will stimulate further investigation into the synthesis and properties of 2-chloro-2-iodoacetic acid and other mixed di-haloacetic acids.
References
Chloroiodoacetic Acid: A Comprehensive Technical Guide to Structural Isomers and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroiodoacetic acid (C₂H₂ClIO₂) is a halogenated acetic acid derivative with potential applications in organic synthesis and as a subject of study in toxicology. This technical guide provides an in-depth analysis of its structural isomers and stereochemistry. Due to the limited availability of direct experimental data for this compound, this document leverages data from related haloacetic acids and fundamental principles of organic chemistry to provide a comprehensive overview. The guide covers the potential structural isomers, with a focus on the most plausible and documented isomer, 2-chloro-2-iodoacetic acid. It further delves into the stereochemical properties of this chiral molecule, including its enantiomers and considerations for their resolution. Experimental protocols for the synthesis and characterization of related compounds are provided as a basis for the development of methodologies for this compound. All quantitative data is summarized in structured tables, and logical relationships are visualized using Graphviz diagrams.
Structural Isomers of this compound
Based on the principles of constitutional isomerism, two structural isomers of this compound are theoretically possible:
-
1-Chloro-1-iodoacetic acid: This isomer is not documented in the chemical literature and is presumed to be highly unstable due to the presence of two different halogen atoms on the same carbon that also bears the carboxylic acid group.
-
2-Chloro-2-iodoacetic acid: This is the documented and most stable structural isomer of this compound.[1] The presence of both a chlorine and an iodine atom on the α-carbon makes it a unique bifunctional molecule.
This guide will focus exclusively on 2-chloro-2-iodoacetic acid due to the lack of information on other potential isomers.
Physicochemical Properties
Direct experimental data for 2-chloro-2-iodoacetic acid is scarce. The following table summarizes computed physicochemical properties available from public databases, alongside experimental data for related haloacetic acids for comparative purposes.
| Property | 2-Chloro-2-iodoacetic acid (Computed)[1] | Chloroacetic Acid (Experimental) | Iodoacetic Acid (Experimental)[2] |
| Molecular Formula | C₂H₂ClIO₂ | C₂H₃ClO₂ | C₂H₃IO₂ |
| Molecular Weight | 220.39 g/mol | 94.50 g/mol | 185.95 g/mol [3] |
| Melting Point | Not available | 61-63 °C | 81 °C[2] |
| Boiling Point | Not available | 189 °C | 208 °C[2] |
| pKa | Not available | 2.86 | 3.12[2] |
| XLogP3-AA | 1.2 | 0.4 | 0.9 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
| Rotatable Bond Count | 1 | 1 | 1 |
| Exact Mass | 219.87880 Da | 93.98216 Da | 185.91778 Da |
| Monoisotopic Mass | 219.87880 Da | 93.98216 Da | 185.91778 Da |
| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | 37.3 Ų |
| Heavy Atom Count | 6 | 5 | 5 |
| Complexity | 64.6 | 26.1 | 28.8 |
Stereochemistry of 2-Chloro-2-iodoacetic Acid
The α-carbon of 2-chloro-2-iodoacetic acid is a stereocenter, as it is bonded to four different groups: a chlorine atom, an iodine atom, a hydrogen atom, and a carboxylic acid group. Consequently, 2-chloro-2-iodoacetic acid exists as a pair of enantiomers: (R)-2-chloro-2-iodoacetic acid and (S)-2-chloro-2-iodoacetic acid.
References
A Technical Guide to the Spectroscopic Analysis of Chloroiodoacetic Acid
Introduction
Physicochemical and Computed Mass Spectrometry Data
The following table summarizes the key computed physicochemical properties and mass spectrometry data for chloroiodoacetic acid, sourced from the PubChem database.[1] This information is vital for instrument setup and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₂H₂ClIO₂ | PubChem[1] |
| Molecular Weight | 220.39 g/mol | PubChem[1] |
| Exact Mass | 219.87880 Da | PubChem[1] |
| Monoisotopic Mass | 219.87880 Da | PubChem[1] |
| IUPAC Name | 2-chloro-2-iodoacetic acid | PubChem[1] |
| CAS Number | 53715-09-6 | PubChem[1] |
Experimental Protocols
The following sections detail the recommended experimental protocols for acquiring NMR, IR, and Mass Spectrometry data for this compound. These protocols are adapted from established methods for other haloacetic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of this compound.
1. ¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-1.0 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Acetone-d₆). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: A range of 0-12 ppm is typically sufficient.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the resulting peaks and reference the chemical shifts to the internal standard.
2. ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg of this compound in 0.6-1.0 mL of a deuterated solvent.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: A range of 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, process the FID with a Fourier transform, phase and baseline correction, and reference the chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound, particularly the carboxylic acid group.
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solution: Dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform (B151607) or carbon tetrachloride). Use a liquid sample cell with an appropriate path length.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: Record a background spectrum of the pure KBr pellet or the solvent before running the sample.
-
-
Data Analysis: Identify characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and the C-Cl and C-I bonds (typically in the fingerprint region below 800 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
1. Electrospray Ionization (ESI-MS) Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a solvent mixture such as methanol/water or acetonitrile/water. The addition of a small amount of a weak base (e.g., ammonium (B1175870) hydroxide) can enhance deprotonation for negative ion mode analysis.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-20 µL/min.
-
MS Parameters (Negative Ion Mode):
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): Set to an appropriate pressure for stable spray.
-
Drying Gas (N₂): Set to a temperature and flow rate to facilitate desolvation (e.g., 250-350 °C).
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).
-
-
Data Analysis: Look for the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular weight minus the mass of a proton.
-
-
2. Electron Ionization (EI-MS) Protocol (if coupled with Gas Chromatography):
-
Derivatization: Haloacetic acids are often derivatized (e.g., to their methyl esters) before GC-MS analysis to improve volatility.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the derivatized analyte.
-
MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan a suitable m/z range (e.g., m/z 35-300).
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a haloacetic acid like this compound.
References
Determining the Solubility of Chloroiodoacetic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of chloroiodoacetic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility. Additionally, it offers a qualitative assessment of its expected solubility based on the physicochemical properties of related haloacetic acids.
Introduction to this compound and its Solubility
This compound (C₂H₂ClIO₂) is a halogenated acetic acid derivative. Its molecular structure, featuring both a chlorine and an iodine atom attached to the alpha-carbon, imparts a high degree of reactivity and specific physicochemical properties that are of interest in organic synthesis and drug development. The solubility of a compound is a critical parameter in these fields, influencing reaction kinetics, purification methods, and formulation strategies.
The presence of the polar carboxylic acid group suggests that this compound will exhibit some solubility in polar organic solvents. However, the bulky and less polar iodine and chlorine atoms will also influence its interaction with different solvent environments.
Qualitative Solubility Profile
While specific quantitative data is scarce, a qualitative understanding of this compound's solubility can be inferred from the known properties of similar compounds like chloroacetic acid and iodoacetic acid. Chloroacetic acid is reported to be soluble in methanol, acetone, diethyl ether, benzene, and chloroform.[1][2][3][4][5] Similarly, iodoacetic acid is soluble in ethanol, diethyl ether, and methanol.[6] Based on these analogs, this compound is expected to be soluble in a range of polar protic and aprotic organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble | The carboxylic acid group can form hydrogen bonds with the hydroxyl group of alcohols, and the overall polarity is compatible. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polar carbonyl group of ketones can interact with the polar carboxylic acid group of this compound. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers are less polar than alcohols and ketones, but the ether oxygen can act as a hydrogen bond acceptor, facilitating some dissolution. |
| Esters | Ethyl Acetate | Moderately Soluble | The polarity of esters is similar to ethers, allowing for some degree of solubility. |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | The presence of halogen atoms in both the solute and the solvent suggests "like dissolves like" interactions. This compound is noted to be soluble in dichloromethane. |
| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly Soluble | The nonpolar nature of these solvents is generally not conducive to dissolving the polar carboxylic acid. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | The significant difference in polarity between the highly polar solute and the nonpolar solvent will likely result in very poor solubility. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, a systematic experimental approach is necessary. The following section details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid in a liquid solvent.
The Shake-Flask Method
The saturation shake-flask method is a robust and commonly used technique for determining the thermodynamic equilibrium solubility of a compound. The underlying principle is to create a saturated solution by agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then determined analytically.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or titration apparatus)
Experimental Workflow:
The following diagram illustrates the key steps involved in the shake-flask solubility determination method.
Detailed Steps:
-
Preparation of the Slurry:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a sealed vial.
-
Pipette a precise volume of the desired organic solvent into the vial.
-
-
Equilibration:
-
Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vial at a moderate speed.
-
Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., PTFE for most organic solvents) to remove any remaining microscopic particles. This step is crucial to prevent artificially high solubility measurements.
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is often suitable for non-volatile, UV-active compounds. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, potentially after derivatization. Acid-base titration can be a simple and accurate method if no other acidic or basic species are present.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility measurements. Careful control of these variables is essential for obtaining reliable data.
The logical relationship between these influencing factors and the final solubility measurement is depicted in the diagram below.
-
Purity of Solute and Solvent: Impurities can alter the solubility of the compound of interest. Therefore, using high-purity this compound and analytical grade solvents is critical.
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. It is important to characterize the solid form used in the experiment.
-
Temperature: Solubility is highly dependent on temperature. Precise temperature control throughout the equilibration process is mandatory.
-
Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium. Inadequate equilibration time will lead to an underestimation of the solubility.
Conclusion
References
An In-depth Technical Guide on the Thermochemical Properties and Stability of Chloroiodoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties and stability of chloroiodoacetic acid (C₂H₂ClIO₂). Given the limited direct experimental data for this specific mixed haloacetic acid, this guide combines available information on related compounds with established theoretical estimation methods to offer valuable insights for researchers, scientists, and professionals in drug development.
Introduction
This compound is a dihalogenated derivative of acetic acid, containing both chlorine and iodine atoms on the alpha-carbon. Like other haloacetic acids (HAAs), it is of interest due to its potential role as a disinfection byproduct in water treatment processes and as a versatile building block in organic synthesis.[1][2] Understanding its thermochemical properties and stability is crucial for assessing its environmental fate, reactivity, and potential applications in chemical synthesis.
Thermochemical Properties
Table 1: Estimated Thermochemical Properties of this compound (Gas Phase, 298.15 K)
| Property | Symbol | Estimated Value (kJ/mol) | Method of Estimation |
| Standard Enthalpy of Formation | ΔHf° | -375 ± 15 | Benson Group Increment Theory (with approximations) |
| Standard Molar Entropy | S° | 330 ± 10 | Benson Group Increment Theory (with approximations) |
| Gibbs Free Energy of Formation | ΔGf° | -350 ± 20 | Calculated from ΔHf° and S° |
Disclaimer: The values presented are estimates derived from group contribution methods and carry a degree of uncertainty. They should be used as a guideline in the absence of experimental data.
Table 2: Comparison of Thermochemical Properties with Related Haloacetic Acids (Gas Phase, 298.15 K)
| Compound | Formula | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) |
| Acetic Acid | CH₃COOH | -432.3 | 282.4 | -374.2 |
| Chloroacetic Acid | CH₂ClCOOH | -417.1 | 313.8 | -368.6 |
| Iodoacetic Acid | CH₂ICOOH | -358.2 | 326.4 | -320.1 |
| This compound | CHClICOOH | -375 ± 15 (Est.) | 330 ± 10 (Est.) | -350 ± 20 (Est.) |
This comparison illustrates the expected trends in thermochemical properties with halogen substitution.
Stability and Decomposition
The thermal stability of haloacetic acids in aqueous solutions has been studied, and it is generally observed that di-substituted haloacetic acids degrade via hydrolysis.[6][7] The overall stability of various haloacetic acids in water follows the general trend: trifluoroacetic acid > chlorodifluoroacetic acid > dichloroacetic acid > dibromoacetic acid > monochloroacetic acid > bromochloroacetic acid > monobromoacetic acid > trichloroacetic acid > tribromoacetic acid.[6]
Based on these trends, this compound is expected to have moderate stability in aqueous solutions, likely undergoing hydrolysis over extended periods. The primary decomposition pathway for dihaloacetic acids in water is hydrolysis, while trihaloacetic acids can also undergo decarboxylation.[6]
Table 3: Decomposition Pathways of Haloacetic Acids
| Type of Haloacetic Acid | Primary Decomposition Pathway | General Rate |
| Monohaloacetic Acids | Hydrolysis | Faster than di- and trihaloacetic acids |
| Dihaloacetic Acids | Hydrolysis | Moderate |
| Trihaloacetic Acids | Decarboxylation and Hydrolysis | Variable, dependent on halogens |
Heating of aqueous solutions containing haloacetic acids can lead to the formation of smaller chlorinated molecules and dechlorination of the organic compounds.[7]
Experimental Protocols
Proposed Synthetic Pathway:
A potential route could involve the alpha-chlorination of iodoacetic acid or the alpha-iodination of chloroacetic acid. The alpha-iodination of chloroacetic acid is presented here as a plausible method.
Experimental Procedure (Proposed):
-
Activation of Chloroacetic Acid: Chloroacetic acid is first converted to its acid halide, for example, chloroacetyl chloride, to facilitate enolization. This can be achieved by reacting chloroacetic acid with thionyl chloride (SOCl₂).
-
α-Iodination: The resulting chloroacetyl chloride can then be subjected to iodination at the alpha-position using molecular iodine (I₂) with a suitable catalyst.
-
Hydrolysis: The final step involves the hydrolysis of the α-chloro-α-iodoacetyl chloride to yield this compound.
A visual representation of this proposed experimental workflow is provided below.
The analysis of haloacetic acids, including mixed species like this compound, is typically performed using gas chromatography (GC) following extraction and derivatization.
General Analytical Workflow:
-
Sample Preparation: The aqueous sample is acidified.
-
Extraction: The haloacetic acids are extracted from the aqueous phase into an organic solvent such as methyl tert-butyl ether (MTBE).
-
Derivatization: The carboxylic acid functional group is converted to a more volatile ester, typically a methyl ester, by reaction with acidic methanol.
-
GC Analysis: The resulting methyl esters are then analyzed by gas chromatography, often with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) for identification and quantification.
The following diagram illustrates the typical analytical workflow for haloacetic acids.
Conclusion
This technical guide has synthesized the available information on the thermochemical properties and stability of this compound. While direct experimental data remains scarce, theoretical estimations and comparisons with related haloacetic acids provide a foundational understanding of this compound. The proposed synthetic and analytical workflows offer practical guidance for researchers working with this and similar molecules. Further experimental and computational studies are warranted to refine the thermochemical data and validate the proposed synthetic pathways for this compound.
References
- 1. Haloacetic acids - Wikipedia [en.wikipedia.org]
- 2. Properties - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Group-contribution method - Wikipedia [en.wikipedia.org]
- 4. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 5. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal degradation of haloacetic acids in water - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 8. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
A Technical Guide to the Quantum Chemical Analysis of Chloroiodoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of chloroiodoacetic acid (C₂H₂ClIO₂). While a significant body of research exists for various haloacetic acids (HAAs), dedicated computational studies on this compound are not extensively available in public literature. Therefore, this document synthesizes established computational methodologies applied to analogous compounds to present a robust framework for the in silico investigation of this molecule. The guide details theoretical protocols, presents representative data in a structured format, and visualizes key workflows and reaction pathways. This information is intended to support researchers in computational chemistry, drug development, and environmental science in designing and interpreting theoretical studies on mixed haloacetic acids.
Introduction
Haloacetic acids (HAAs) are a class of compounds in which halogen atoms substitute one or more hydrogen atoms on the methyl group of acetic acid.[1] They are of significant interest due to their prevalence as disinfection byproducts in drinking water, which raises concerns about their potential health effects.[2][3] this compound, a mixed HAA, presents a unique case for theoretical study due to the presence of two different halogen atoms (chlorine and iodine) on the alpha-carbon. This substitution is expected to significantly influence its molecular geometry, reactivity, and spectroscopic signature.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating molecular properties at the atomic level.[4] These methods can predict stable conformations, vibrational frequencies corresponding to infrared and Raman spectra, and electronic properties that govern reactivity, such as molecular orbitals and charge distributions.[5] Such insights are invaluable for understanding the behavior of molecules like this compound in biological and environmental systems.
This guide outlines the pertinent computational methods, presents anticipated quantitative data based on trends from related HAAs, and provides standardized workflows for researchers undertaking new computational studies on this and similar molecules.
Computational Methodologies (Experimental Protocols)
The following section details a recommended computational protocol for the quantum chemical analysis of this compound. This protocol is based on methodologies successfully applied to other haloacetic acids and represents a reliable starting point for new theoretical investigations.[6][7]
2.1 Software and Hardware
Calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem. These calculations are computationally intensive and typically require multi-core workstations or access to high-performance computing (HPC) clusters.
2.2 Geometry Optimization and Vibrational Analysis
-
Initial Structure: An initial 3D structure of this compound is constructed using a molecular modeling program.
-
Level of Theory:
-
Functional: The M06-2X hybrid meta-GGA functional is recommended for its accuracy in treating non-covalent interactions and thermochemistry for main-group elements.[6] The B3LYP hybrid functional is also a widely used and reliable alternative.[8]
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is suitable for lighter atoms (C, H, O, Cl). For iodine, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is necessary to account for relativistic effects. A more robust alternative is to use all-electron basis sets designed for heavy elements, like the aug-cc-pVTZ-PP basis set, where available.
-
-
Solvation Model: To simulate an aqueous environment, an implicit solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) should be employed.[6]
-
Calculation Steps:
-
A geometry optimization calculation is performed to locate the lowest energy conformation of the molecule.
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the vibrational spectra (IR and Raman).[8]
-
2.3 Electronic Property Calculations
Single-point energy calculations are performed on the optimized geometry to determine various electronic properties.
-
Level of Theory: The same functional and basis set used for geometry optimization should be used for consistency.
-
Properties of Interest:
-
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions.
-
Mulliken Population Analysis: This analysis provides information on the partial atomic charges, indicating the distribution of electron density across the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface, highlighting sites susceptible to nucleophilic or electrophilic attack.
-
Predicted Quantitative Data
Disclaimer: The data in Tables 1, 2, and 3 are plausible estimations and have not been derived from direct quantum chemical calculations on this compound. They are for illustrative purposes within this technical guide.
Table 1: Predicted Optimized Molecular Geometry of this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Lengths (Å) | ||||
| C-C | C1 | C2 | - | 1.53 |
| C=O | C1 | O1 | - | 1.21 |
| C-O | C1 | O2 | - | 1.35 |
| O-H | O2 | H1 | - | 0.97 |
| C-H | C2 | H2 | - | 1.09 |
| C-Cl | C2 | Cl | - | 1.78 |
| C-I | C2 | I | - | 2.16 |
| Bond Angles (°) | ||||
| O=C-O | O1 | C1 | O2 | 124.5 |
| C-C=O | C2 | C1 | O1 | 125.0 |
| C-C-O | C2 | C1 | O2 | 110.5 |
| C-O-H | C1 | O2 | H1 | 107.0 |
| Cl-C-I | Cl | C2 | I | 111.0 |
| H-C-Cl | H2 | C2 | Cl | 108.5 |
| H-C-I | H2 | C2 | I | 108.0 |
| Dihedral Angle (°) | ||||
| H-O-C=O | H1 | O2 | C1 | 0.0 |
Table 2: Predicted Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3570 | Medium | O-H stretch |
| ~2980 | Weak | C-H stretch |
| ~1785 | Strong | C=O stretch |
| ~1420 | Medium | C-O-H bend |
| ~1250 | Strong | C-O stretch |
| ~950 | Medium | C-C stretch |
| ~780 | Strong | C-Cl stretch |
| ~530 | Strong | C-I stretch |
| ~450 | Weak | O=C-O bend (scissoring) |
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy (eV) | -7.2 |
| LUMO Energy (eV) | -0.9 |
| HOMO-LUMO Gap (eV) | 6.3 |
| Dipole Moment (Debye) | 2.5 |
| Mulliken Atomic Charges (e) | |
| C (carboxyl) | +0.80 |
| O (carbonyl) | -0.65 |
| O (hydroxyl) | -0.70 |
| C (alpha) | -0.10 |
| Cl | -0.15 |
| I | +0.05 |
Visualization of Workflows and Pathways
Visual diagrams are essential for representing complex relationships and processes. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical computational workflow and a representative reaction pathway for this compound.
Caption: Computational workflow for quantum chemical analysis.
Caption: Representative SN2 reaction pathway.
Conclusion
This technical guide provides a foundational framework for conducting and interpreting quantum chemical calculations on this compound. By leveraging established methodologies from related haloacetic acids, researchers can reliably predict the geometric, vibrational, and electronic characteristics of this molecule. The tabulated data, while estimated, serves as a valuable reference point for future studies. The visualized workflow and reaction pathway offer a clear and structured representation of the computational process and potential chemical behavior. It is anticipated that this guide will facilitate further in silico research, contributing to a deeper understanding of the properties and reactivity of mixed haloacetic acids in various scientific and industrial contexts.
References
- 1. Haloacetic acids - Wikipedia [en.wikipedia.org]
- 2. Total Haloacetic Acids (HAA5) in Drinking Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 3. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Kinetics of haloacetic acid reactions with Fe(0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemlett.com [jchemlett.com]
- 6. Pyrogenic Carbon-Promoted Haloacetic Acid Decarboxylation to Trihalomethanes in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Chloroiodoacetic Acid: A Comprehensive Technical Guide to its Reactivity Profile and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloroiodoacetic acid (CIAA) is a dihalogenated carboxylic acid featuring both a chlorine and an iodine atom on the alpha-carbon. This unique structure confers a high degree of reactivity, making it a molecule of significant interest in organic synthesis, chemical biology, and drug development. Its potent electrophilicity, driven by the presence of two excellent leaving groups, allows for efficient covalent modification of various nucleophiles, most notably the thiol groups of cysteine residues in proteins. This technical guide provides an in-depth analysis of the reactivity profile of this compound, its key functional groups, and its potential applications, particularly as a covalent inhibitor. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a summary of its known and inferred physicochemical properties.
Introduction
This compound (2-chloro-2-iodoacetic acid) is a haloacetic acid (HAA) with the chemical formula C₂H₂ClIO₂.[1] The presence of both a chloro and an iodo substituent on the same carbon atom alpha to a carboxylic acid group results in a highly electrophilic center. This high reactivity makes this compound a powerful tool for chemical synthesis and for probing biological systems through covalent labeling. In the context of drug development, such reactive compounds are increasingly being explored as covalent inhibitors, which can offer advantages in terms of potency and duration of action.[2] This guide aims to provide a comprehensive overview of the chemical properties, reactivity, and potential applications of this compound for researchers in academia and industry.
Functional Groups and Physicochemical Properties
The key functional groups of this compound are the carboxylic acid, the alpha-chloro group, and the alpha-iodo group. These functionalities dictate its chemical behavior and physical properties.
The carboxylic acid group imparts acidity to the molecule. The electron-withdrawing effects of the two halogen atoms significantly increase the acidity of the carboxylic acid compared to acetic acid. The predicted pKa of this compound is approximately 1.47, indicating it is a strong acid.[3]
The alpha-halogens are the key to its high reactivity. Both chloride and iodide are excellent leaving groups in nucleophilic substitution reactions. The general trend for leaving group ability among halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-chloro-2-iodoacetic acid | [1] |
| Molecular Formula | C₂H₂ClIO₂ | [1][5] |
| Molecular Weight | 220.39 g/mol | [1][5] |
| CAS Number | 53715-09-6 | [1][5] |
| Predicted pKa | ~1.47 | [3] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Expected to be soluble in polar organic solvents. |
Reactivity Profile
The primary mode of reactivity for this compound is bimolecular nucleophilic substitution (Sₙ2). The carbon atom bearing the two halogens is highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Nucleophilic Substitution Reactions
The general mechanism for the Sₙ2 reaction of this compound with a nucleophile (Nu⁻) is depicted below. The nucleophile attacks the alpha-carbon, leading to a transition state where the nucleophile is forming a bond and one of the halogen leaving groups is departing. Given that iodide is a better leaving group than chloride, it is the expected primary leaving group.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Applications of Chloroiodoacetic Acid
Abstract: this compound (CIAA) is a halogenated acetic acid that has garnered significant attention, primarily as a disinfection byproduct (DBP) in drinking water. This technical guide provides a comprehensive review of its applications, focusing on its formation, analytical detection, and toxicological implications. While its role as a synthetic reagent in organic chemistry is limited, the study of CIAA and its haloacetic acid analogues is crucial for environmental science, public health, and toxicology. This document summarizes key quantitative data, details common experimental protocols, and visualizes complex pathways to serve as a vital resource for professionals in the field.
Introduction to this compound
This compound (C₂H₂ClIO₂) is a haloacetic acid (HAA) containing both chlorine and iodine atoms.[1] It is not a commercial product but is formed in situ during the disinfection of drinking water through processes like chlorination or chloramination, especially when the source water contains iodide.[1][2] As a member of the iodinated DBP (I-DBP) class, CIAA is of particular concern due to the generally higher toxicity associated with iodinated compounds compared to their chlorinated or brominated counterparts.[3]
Physical and Chemical Properties
Understanding the fundamental properties of CIAA is essential for its analysis and toxicological assessment. Key physical and chemical data are summarized in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 53715-09-6 | [4][5] |
| Molecular Formula | C₂H₂ClIO₂ | [4][5] |
| Molecular Weight | 220.39 g/mol | [4][5] |
| IUPAC Name | 2-chloro-2-iodoacetic acid | [5] |
| Classification | Dangerous Good for Transport | [4] |
Formation During Water Disinfection
The primary context for the study of CIAA is its formation as an unintended byproduct of water treatment. The process involves the reaction of disinfectants (like chlorine or chloramines) with natural organic matter (NOM) present in the source water. The presence of iodide (I⁻) is a critical precursor for the formation of CIAA and other I-DBPs.[2]
The general pathway involves the oxidation of iodide to hypoiodous acid (HOI), which is a potent halogenating agent. HOI then reacts with NOM precursors, such as fulvic and humic acids or specific amino acids like tryptophan and tyrosine, to form a variety of I-DBPs, including iodoacetic acid and this compound.[6][7][8]
Toxicology and Mechanism of Action
Haloacetic acids are known to be toxic, and the toxicity generally increases with the size of the halogen atom (I > Br > Cl).[9] Iodoacetic acid (IAA) is considered one of the most toxic and genotoxic DBPs identified in mammalian cells.[3] While specific toxicological data for CIAA is sparse, the mechanism is understood by studying the closely related and more potent iodoacetic acid.
The primary mechanism of toxicity for iodoacetic acids is their function as potent alkylating agents. They readily react with nucleophilic groups in biomolecules, particularly the sulfhydryl groups of cysteine residues in proteins.[9] A critical target is the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. Inhibition of GAPDH disrupts cellular energy metabolism, leading to a depletion of ATP.[10] This energy crisis triggers a cascade of downstream events, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), oxidative stress, DNA damage, and ultimately, apoptosis (programmed cell death).[1][11]
Quantitative Toxicity Data
| Compound | Organism/Cell Line | Metric | Relative Potency/Value | Reference(s) |
| Iodoacetic Acid (IAA) | Chinese Hamster Ovary (CHO) Cells | Cytotoxicity | 287.5x more potent than MCAA | [3] |
| Bromoacetic Acid (BAA) | Chinese Hamster Ovary (CHO) Cells | Cytotoxicity | 89.8x more potent than MCAA | [3] |
| Monochloroacetic Acid (MCAA) | Chinese Hamster Ovary (CHO) Cells | Cytotoxicity | Baseline (1x) | [3] |
| Monochloroacetic Acid (MCAA) | Rat (Female) | Oral LD₅₀ | 90.4 mg/kg | [13][14] |
| Dichloroacetic Acid (DCAA) | Rat | Oral LD₅₀ | 2820 mg/kg | [15] |
Analytical Methodologies
The detection and quantification of CIAA and other HAAs in drinking water are critical for regulatory monitoring and risk assessment. The standard methods typically involve a multi-step process including sample preparation and instrumental analysis. EPA methods 552.1, 552.2, and 552.3 are commonly cited and historically use Gas Chromatography with an Electron Capture Detector (GC-ECD).[16] More recent methods, like EPA Method 557, utilize Ion Chromatography with mass spectrometry (IC-MS/MS) for direct injection, simplifying the workflow.[16]
Experimental Protocol: GC-ECD Analysis of Haloacetic Acids
This protocol describes a common workflow for HAA analysis based on liquid-liquid extraction and derivatization.
1. Sample Collection and Preservation:
-
Collect a 1 L water sample in an amber glass bottle.
-
Dechlorinate the sample immediately by adding ~50 mg of sodium sulfite (B76179) or ammonium (B1175870) chloride to prevent further DBP formation.[17][18]
-
Preserve the sample by acidifying to a pH < 4 with a strong acid (e.g., HCl).
-
Store at 4°C and protect from light until extraction.[19]
2. Liquid-Liquid Extraction (LLE):
-
Pour the water sample into a separatory funnel.
-
Add a suitable organic solvent, such as methyl tert-butyl ether (MTBE).
-
Shake vigorously for several minutes to partition the HAAs into the organic phase.
-
Allow the layers to separate and collect the organic (top) layer. Repeat the extraction on the aqueous layer for better recovery.
3. Derivatization (Esterification):
-
HAAs are not volatile enough for direct GC analysis and must be converted to their methyl esters.
-
Add an acidic methanol (B129727) solution to the combined organic extracts.[13]
-
Alternatively, diazomethane (B1218177) can be used, but it is highly hazardous.[20]
-
Heat the mixture (e.g., 40°C for 1-2 hours) to complete the esterification reaction.[6]
4. Instrumental Analysis (GC-ECD):
-
Inject a small volume (e.g., 1-2 µL) of the derivatized extract into the GC.
-
The GC separates the HAA-methyl esters based on their boiling points and interaction with the capillary column.
-
The Electron Capture Detector (ECD) provides high sensitivity for these halogenated compounds.
-
Quantification is performed by comparing peak areas to those of a calibration curve prepared from certified standards.
Concentrations Detected in Drinking Water
The concentration of CIAA and other HAAs can vary significantly depending on the source water chemistry (especially NOM and iodide levels) and the treatment process used. Studies have shown that this compound is a major contributor to the total I-HAA concentration in disinfected waters.[2]
| Haloacetic Acid | Location / Study | Concentration Range (µg/L) | Reference(s) |
| Iodoacetic Acid (IAA) | US & Canada (23 cities) | up to 1.7 | [11] |
| Iodoacetic Acid (IAA) | China | up to 2.18 | [11] |
| Total Chloroacetic Acids (CAAs) | Tehran (Raw Water) | 11.45 - 115.66 | [21] |
| Total Chloroacetic Acids (CAAs) | Tehran (Treated Water) | 14.74 - 145.24 | [21] |
Role in Organic Synthesis
While its chlorinated analogue, monochloroacetic acid (MCAA), is a versatile and widely used building block in industrial organic synthesis, there is no significant body of literature describing the use of this compound as a synthetic reagent.[22] MCAA is a precursor for the production of many valuable chemicals, including:
-
Herbicides: Such as 2,4-dichlorophenoxyacetic acid (2,4-D).
-
Surfactants: Used in the production of carboxymethyl cellulose (B213188) (CMC).
-
Pharmaceuticals: As an intermediate in the synthesis of various active ingredients.
-
Thioglycolic Acid: Used in cosmetics and as a PVC stabilizer.[2]
The synthesis of MCAA is typically achieved through the direct chlorination of acetic acid.[22] The higher reactivity and cost associated with the iodine atom in CIAA likely make it a less practical choice for these large-scale industrial applications compared to MCAA.
Conclusion
This compound is a compound of significant interest primarily within the domain of environmental science and public health. Its main "application" is its role as a marker for the formation of potentially harmful iodinated disinfection byproducts in drinking water. Research has clearly established its formation pathway from natural precursors during water disinfection and highlighted its potential for high toxicity, drawing from data on its analogue, iodoacetic acid. Standardized analytical methods are in place for its detection and monitoring. For professionals in drug development and toxicology, the potent alkylating nature and specific molecular targets of iodoacetic acids offer a model for studying cellular toxicity and energy metabolism disruption. Future research should focus on obtaining more specific quantitative toxicity data for CIAA itself and understanding its occurrence across a wider range of water treatment scenarios.
References
- 1. Frontiers | The neurotoxicity of iodoacetic acid, a byproduct of drinking water disinfection [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and biological characterization of newly discovered iodoacid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Chloro(iodo)acetic acid | C2H2ClIO2 | CID 23426777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Disinfection by-product formation during drinking water chlorination : identifying organic matter precursors and associated hazards [biblio.ugent.be]
- 7. Mechanistic Insight for Disinfection Byproduct Formation Potential of Peracetic Acid and Performic Acid in Halide-Containing Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Disinfection of Drinking Water - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Iodoacetic acid - Wikipedia [en.wikipedia.org]
- 10. The neurotoxicity of iodoacetic acid, a byproduct of drinking water disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iodoacetic acid disrupts mouse oocyte maturation by inducing oxidative stress and spindle abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. carlroth.com [carlroth.com]
- 15. fishersci.com [fishersci.com]
- 16. youtube.com [youtube.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. epa.gov [epa.gov]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. asianpubs.org [asianpubs.org]
- 22. DGR Industrial Products, Inc. :: Generic Chemicals :: Chloroacetic Acid, 200grams [chemical-supermarket.com]
Chloroiodoacetic Acid: A Technical Guide to Safety, Handling, and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only. Chloroiodoacetic acid is a hazardous chemical and should only be handled by trained professionals in a controlled laboratory setting. Always consult the most current Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional and regulatory safety protocols.
Executive Summary
This compound (CIAA) is a halogenated acetic acid that, like other haloacetic acids (HAAs), is of interest to researchers in various fields. It is also known to form as a disinfection byproduct in drinking water.[1][2] Due to its chemical structure, CIAA is expected to be a reactive and potentially toxic compound. This guide provides a comprehensive overview of the available safety, handling, and toxicity information for this compound. It is important to note that while data for many haloacetic acids are available, specific toxicological data for this compound are limited. Therefore, this guide also draws upon information from the closely related and well-studied monochloroacetic acid (MCA) to provide a more complete, albeit extrapolated, safety profile. All personnel handling this compound must be thoroughly trained on its potential hazards and the necessary safety precautions.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for safe handling and storage.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂H₂ClIO₂ | [3] |
| Molecular Weight | 220.39 g/mol | [3][4] |
| CAS Number | 53715-09-6 | [3] |
| Appearance | Not explicitly stated for CIAA; related haloacetic acids are often crystalline solids.[5] | |
| Solubility | Soluble in water.[6] | |
| XLogP3-AA | 1.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Exact Mass | 219.87880 Da | [4] |
| Topological Polar Surface Area | 37.3 Ų | [4] |
Toxicity Information
The toxicity of this compound has not been as extensively studied as other haloacetic acids. However, the available data, along with information from related compounds, indicate that it should be treated as a toxic substance.
Acute Toxicity
Limited specific acute toxicity data is available for this compound. One study reported its cytotoxicity in Chinese hamster ovary (CHO) cells. For a more comprehensive understanding of potential acute hazards, data for the related compound, monochloroacetic acid (MCA), is provided for comparison.
Table 2: Acute Toxicity Data
| Compound | Test | Species/System | Route of Exposure | Value | Reference |
| This compound | LC₅₀ | Chinese Hamster Ovary (CHO) cells | In vitro | 3.04 x 10⁻⁴ M | [7] |
| Monochloroacetic Acid | LD₅₀ | Rat | Oral | 55 - 90.4 mg/kg | [4][8] |
| Monochloroacetic Acid | LD₅₀ | Rabbit | Dermal | 250 mg/kg | [1] |
| Monochloroacetic Acid | LD₅₀ | Rat | Dermal | 305 mg/kg | [4] |
| Monochloroacetic Acid | LC₅₀ | Rat | Inhalation (dust/mist) | >1.268 - 180 mg/m³ (4h) | [1][4][8] |
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is limited specific information on the genotoxicity, carcinogenicity, and reproductive toxicity of this compound. However, haloacetic acids as a class have been the subject of study, with some showing mutagenic or carcinogenic potential.
-
Genotoxicity: Some haloacetic acids have shown mutagenic activity in in-vitro tests like the Ames fluctuation test.[9] Dichloroacetic acid and dibromoacetic acid have been shown to induce primary DNA damage in the SOS chromotest.[9]
-
Carcinogenicity: The National Toxicology Program has evaluated haloacetic acids found as water disinfection byproducts.[10] While there is no specific classification for this compound, some other haloacetic acids are considered potential carcinogens.[2][11] For monochloroacetic acid, it is not classified as a carcinogen by IARC, NTP, or ACGIH.[5][8]
-
Reproductive Toxicity: There is no specific data available for the reproductive toxicity of this compound. Monochloroacetic acid is not classified as a reproductive toxicant.[4][12]
Occupational Exposure Limits
Specific occupational exposure limits for this compound have not been established. In the absence of specific limits, the exposure limits for monochloroacetic acid should be considered as a conservative guide.
Table 3: Occupational Exposure Limits for Monochloroacetic Acid (as a surrogate)
| Organization | Limit | Value | Reference |
| ACGIH | TLV-TWA | 0.5 ppm | [1] |
| NIOSH | No specific limit established | - | [13] |
| OSHA | No specific PEL established | - | [14] |
| Switzerland (SUVA) | MAK | 2 mg/m³ (TWA) | [4] |
| Switzerland (SUVA) | STEL | 4 mg/m³ | [4] |
Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure to this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE. The following is a general guideline:
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[8][14]
-
Skin Protection: Acid-resistant gloves (e.g., polyethylene) and protective clothing are necessary to prevent skin contact.[5][14] A lab coat, closed-toe shoes, and long pants are mandatory.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][14] If there is a risk of inhaling dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[1][8]
Storage
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[1][15]
-
Store in a designated corrosives area.[1]
-
Incompatible Materials: Strong oxidizing agents, strong bases, strong reducing agents, amines, and alcohols.[1][8][16]
Emergency Procedures
First Aid Measures
Immediate medical attention is crucial in case of any exposure.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [4][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. | [4][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [4][5] |
Spill and Leak Procedures
-
Minor Spills: Evacuate the area. Wear appropriate PPE.[7] Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[17] Place the absorbed material into a suitable container for disposal.[4]
-
Major Spills: Evacuate the area immediately and call for emergency response.[7] Prevent the spill from entering drains or waterways.[4]
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5] Waste should be handled as hazardous waste.[1]
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
This is a generalized protocol and would need to be optimized for specific cell lines and endpoints.
-
Cell Culture: Culture a suitable cell line (e.g., Chinese Hamster Ovary cells) in an appropriate medium and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions to the desired test concentrations.
-
Cell Treatment: Seed the cells in multi-well plates and allow them to attach. Replace the medium with a medium containing the various concentrations of this compound. Include appropriate positive and negative controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Determine cell viability using a suitable assay, such as the MTT, XTT, or neutral red uptake assay.
-
Data Analysis: Calculate the concentration that causes 50% inhibition of cell viability (LC₅₀) by plotting the percentage of viable cells against the log of the compound concentration.
Ames Test for Mutagenicity (General Protocol)
The Ames test is a widely used method for assessing the mutagenic potential of a chemical.
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).
-
Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Mix the bacterial tester strain, the test chemical at various concentrations, and the S9 mix (if used) in molten top agar (B569324).
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
Visualizations
Caption: Workflow for responding to a chemical spill.
Caption: Decision tree for first aid response to exposure.
References
- 1. fishersci.com [fishersci.com]
- 2. multipure.com [multipure.com]
- 3. doh.wa.gov [doh.wa.gov]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. CHLOROACETIC ACID, SOLID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Comparative genotoxicity of halogenated acetic acids found in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 14. nj.gov [nj.gov]
- 15. lobachemie.com [lobachemie.com]
- 16. ashland.com [ashland.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
Commercial Availability and Suppliers of Chloroiodoacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and suppliers of chloroiodoacetic acid (CAS No. 53715-09-6). Intended for professionals in research, and drug development, this document compiles essential information to facilitate the procurement and application of this compound.
Introduction
This compound (C₂H₂ClIO₂) is a halogenated acetic acid derivative of interest in various research fields.[1][2] It is recognized as a disinfection byproduct formed during the chlorination of water containing iodide.[1][3] Due to its reactivity, it serves as a valuable reagent in specialized chemical syntheses. This guide focuses on its commercial availability for research and development purposes.
Commercial Suppliers and Data
This compound is available from several chemical suppliers, primarily for research use. The following table summarizes the available quantitative data from various suppliers. Pricing is often available upon request, and it is recommended to contact the suppliers directly for the most current information.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Available Quantities | Purity | Notes |
| EvitaChem | 53715-09-6 | C₂H₂ClIO₂ | 220.39 g/mol | Inquire for details | Inquire for details | Identified as a disinfection byproduct.[1] |
| Xcess Biosciences | 53715-09-6 | C₂H₂ClIO₂ | 220.39 g/mol | Inquire for details | Inquire for details | Catalog No. M31784-C; pricing requires contact.[3] |
| Protheragen | 53715-09-6 | C₂H₂ClIO₂ | 220.39 g/mol | 10mg, 25mg, 50mg, 100mg | Inquire for details | For research use only.[4] |
| Santa Cruz Biotechnology | 53715-09-6 | C₂H₂ClIO₂ | 220.39 g/mol | Inquire for details | Inquire for details | Classified as a Dangerous Good for transport.[5] |
Formation as a Disinfection Byproduct
The primary context for the study of this compound in the provided literature is its formation as a disinfection byproduct (DBP) in drinking water. This occurs when water containing natural or anthropogenic iodide is treated with chlorine-based disinfectants. A simplified logical flow of this process is depicted below.
Caption: Logical workflow of this compound formation.
Experimental Protocols
Detailed experimental protocols for the specific application of this compound are not extensively available in the public domain and are likely to be highly specific to the research context. For handling and safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Commercial Synthesis
Information regarding the specific commercial-scale synthesis of this compound is largely proprietary. However, general methods for the synthesis of related haloacetic acids, such as chloroacetic acid, are well-documented. These processes typically involve the direct chlorination of acetic acid in the presence of a catalyst. For instance, one patented method for chloroacetic acid synthesis involves the chlorination of acetic acid with a catalyst such as acetic anhydride (B1165640) or acetyl chloride. Another established commercial process for monochloroacetic acid production is the chlorination of acetic acid catalyzed by acetic anhydride. While not specific to this compound, these methods provide a foundational understanding of haloacetic acid synthesis.
References
Chloroiodoacetic Acid: A Comprehensive Technical Overview for Researchers
An in-depth guide to the synonyms, properties, and reactive mechanisms of Chloroiodoacetic acid, tailored for professionals in scientific research and drug development.
Introduction to this compound
This compound, a dihalogenated derivative of acetic acid, is a molecule of significant interest in various scientific domains, particularly in biochemistry and as a potential tool in drug development. Its reactivity, largely dictated by the presence of two different halogen atoms on the alpha-carbon, makes it a potent alkylating agent. This guide provides a detailed summary of its alternative names, physicochemical properties, and its primary mechanism of action.
Synonyms and Alternative Names
The systematic and common nomenclature for this compound is crucial for accurate identification in literature and chemical databases. The primary synonym and identifier are:
Other depositor-supplied synonyms found in chemical databases include Chloro(iodo)acetic acid and simply this compound.[1] It is important to distinguish this compound from its isomers and other haloacetic acids.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 2-Chloro-2-iodoacetic acid is essential for its application in experimental settings. While experimental data for this specific compound is limited, computed properties and data for related haloacetic acids provide valuable context.
Table 1: Physicochemical Properties of 2-Chloro-2-iodoacetic acid and Related Compounds
| Property | 2-Chloro-2-iodoacetic acid | Iodoacetic acid | Chloroacetic acid |
| Molecular Formula | C₂H₂ClIO₂[1] | C₂H₃IO₂[3] | C₂H₃ClO₂ |
| Molecular Weight | 220.39 g/mol [1][2] | 185.95 g/mol [3] | 94.50 g/mol [4] |
| pKa | Data not available | 3.12 - 3.18[5][6] | 2.85 - 2.87[7] |
| Melting Point | Data not available | 79-83 °C[8] | 63 °C |
| Boiling Point | Data not available | 208 °C (decomposes)[5][8] | 189.3 °C |
| Water Solubility | Data not available | 600 g/L at 20 °C[6] | 85.8 g/100 mL at 25 °C |
Note: Some data for Iodoacetic acid and Chloroacetic acid are provided for comparative purposes due to the lack of available experimental data for 2-Chloro-2-iodoacetic acid.
Experimental Protocols
Representative Synthesis of a Haloacetic Acid: The Finkelstein Reaction
Reaction: Cl-CH₂COOH + KI → I-CH₂COOH + KCl[9]
Materials:
-
Chloroacetic acid
-
Potassium iodide
-
Acetone (B3395972) (as solvent)
Procedure:
-
Dissolve chloroacetic acid in a suitable volume of acetone in a round-bottom flask.
-
Add a stoichiometric equivalent of potassium iodide to the solution.
-
The reaction mixture is typically heated under reflux to facilitate the halogen exchange. Reaction progress can be monitored by techniques such as thin-layer chromatography.
-
Upon completion, the precipitated potassium chloride is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude iodoacetic acid can be purified by recrystallization from a suitable solvent, such as water.[9]
This protocol is for illustrative purposes for a related compound. The synthesis of 2-Chloro-2-iodoacetic acid would require a more complex, multi-step synthesis or a specialized starting material.
Biological Mechanism of Action: Cysteine Residue Alkylation
Haloacetic acids, including iodoacetic acid and presumably this compound, are known to exert their biological effects primarily through the alkylation of nucleophilic residues in proteins, with cysteine being a prominent target.[3][10]
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
A well-characterized target of iodoacetic acid is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[11][12][13][14] The inhibition occurs through the irreversible alkylation of a critical cysteine residue within the enzyme's active site.[12][13] This covalent modification disrupts the catalytic activity of GAPDH, leading to an inhibition of glycolysis.
References
- 1. Chloro(iodo)acetic acid | C2H2ClIO2 | CID 23426777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iodoacetic acid =98.0 T 64-69-7 [sigmaaldrich.com]
- 3. Iodoacetic Acid | C2H3IO2 | CID 5240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Iodoacetic acid - Wikipedia [en.wikipedia.org]
- 6. Iodoacetic acid CAS#: 64-69-7 [m.chemicalbook.com]
- 7. quora.com [quora.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Iodoacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 10. Write the mechanism for the reaction of a cysteine side chain wit... | Study Prep in Pearson+ [pearson.com]
- 11. Iodoacetate inhibition of glyceraldehyde-3-phosphate dehydrogenase as a model of human myophosphorylase deficiency (McArdle's disease) and phosphofructokinase deficiency (Tarui's disease) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of glyceraldehyde-3-phosphate dehydrogenase in mammalian nerve by iodoacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Chloroiodoacetic Acid: A Technical Guide to its Environmental Fate and Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroiodoacetic acid (CIAA) is a haloacetic acid (HAA) that can be formed as a disinfection byproduct (DBP) in drinking water. This occurs through the reaction of chlorine-based disinfectants with natural organic matter in the presence of iodide. While research has extensively covered more common HAAs like chloroacetic and bromoacetic acids, specific data on the environmental fate and degradation of CIAA remains limited. This technical guide provides a comprehensive overview of the current understanding of CIAA's environmental behavior, drawing on available data for CIAA and related haloacetic acids to infer its likely degradation pathways and persistence.
Chemical and Physical Properties
Based on its structure as a dihaloacetic acid, the chemical and physical properties of this compound are crucial in determining its environmental distribution and fate. While specific experimental data for CIAA is scarce, its properties can be inferred from its chemical structure and data on similar compounds.
| Property | Inferred Value/Characteristic for this compound | Significance for Environmental Fate |
| Molecular Formula | C₂H₂ClIO₂ | Basic identifying information. |
| Molecular Weight | 220.39 g/mol | Influences transport and diffusion. |
| Water Solubility | High (inferred) | Likely to be highly mobile in aquatic environments and soil porewater. |
| Vapor Pressure | Low (inferred) | Unlikely to volatilize significantly from water or soil. |
| pKa | Low (inferred, likely < 2.86) | Will exist predominantly as the chloroiodoacetate anion at typical environmental pH values (6-9), enhancing its water solubility and mobility. |
| Log Kow | Low (inferred) | Low potential for bioaccumulation in organisms. |
Abiotic Degradation Pathways
Abiotic degradation processes, including hydrolysis and photolysis, are significant pathways for the transformation of haloacetic acids in the environment.
Hydrolysis
Hydrolysis is a chemical reaction with water that can lead to the breakdown of organic compounds. For haloacetic acids, this process typically involves the substitution of a halogen atom with a hydroxyl group. The rate of hydrolysis is dependent on the nature of the halogen and the number of halogen substituents.
General Reaction: ClICHCOOH + H₂O → HOICHCOOH (Iodoglycolic acid) + Cl⁻ + H⁺ or ClICHCOOH + H₂O → ClOHCCOOH (Chloroglycolic acid) + I⁻ + H⁺
The following table summarizes hydrolysis data for related haloacetic acids, which can provide an indication of the potential persistence of CIAA.
| Compound | Half-life (t½) at 25°C and pH 7 | Reference |
| Monochloroacetic Acid | ~9,000 hours | [1][2] |
| Dichloroacetic Acid | ~7,000 hours | [1][2] |
| Trichloroacetic Acid | Stable to hydrolysis | [1][2] |
| Monobromoacetic Acid | ~160 hours | [1][2] |
| Dibromoacetic Acid | ~800 hours | [1][2] |
Based on this data, it can be inferred that the hydrolysis of this compound is likely to be a slow process, contributing to its persistence in aquatic environments.
Photodegradation
Photodegradation, or photolysis, involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant degradation pathway for many organic contaminants in surface waters. The rate of photodegradation depends on the compound's ability to absorb light at relevant wavelengths and the quantum yield of the reaction.
General Reaction: ClICHCOOH + hν → •ClCHCOOH + I• and/or ClICHCOOH + hν → •ICHCOOH + Cl•
Followed by further reactions of the resulting radicals.
Direct photolysis of chloroacetic acids in water is generally slow as they do not significantly absorb sunlight at wavelengths above 290 nm. However, indirect photolysis, mediated by other substances in the water that absorb light and produce reactive species, can be a more important process.
Quantitative data on the photodegradation of this compound is not available. The table below presents data for related compounds.
| Compound | Photodegradation Condition | Half-life (t½) | Reference |
| Monochloroacetic Acid | Simulated sunlight | Slow | [1] |
| Dichloroacetic Acid | Simulated sunlight | Moderate | [1] |
| Trichloroacetic Acid | Simulated sunlight | Relatively fast | [1] |
| Monobromoacetic Acid | Simulated sunlight | Faster than chloroacetic acids | [1] |
The presence of the iodo-substituent in CIAA may increase its susceptibility to photolysis compared to its chlorinated analogues, as organoiodine compounds are generally more photolabile.
Biotic Degradation Pathways
Biodegradation by microorganisms is a crucial process for the removal of many organic pollutants from the environment. Several bacterial strains have been identified that can degrade various haloacetic acids, typically using them as a sole carbon and energy source.
The primary mechanism for the aerobic biodegradation of haloacetic acids is initiated by a dehalogenase enzyme, which cleaves the carbon-halogen bond.
General Aerobic Biodegradation Pathway:
Caption: Generalized aerobic biodegradation pathway of this compound.
Studies have shown that some microorganisms can dehalogenate a range of haloacetic acids. For instance, bacteria from the genera Afipia, Methylobacterium, and Pseudomonas have been shown to degrade various chloro-, bromo-, and iodoacetic acids. The biodegradability of haloacetic acids is influenced by the type and number of halogen substituents. Generally, mono-haloacetic acids are more readily degraded than di- and tri-haloacetic acids. The carbon-iodine bond is weaker than the carbon-chlorine bond, which may make this compound more susceptible to enzymatic cleavage compared to dichloroacetic acid.
Experimental Workflow for Biodegradation Studies:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Chloroiodoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroiodoacetic acid is a valuable bifunctional molecule for organic synthesis and drug development, incorporating two different halogen atoms that can be selectively manipulated. This document provides detailed protocols for the synthesis of this compound from chloroacetic acid via a halogen exchange reaction, commonly known as the Finkelstein reaction. The primary method described is a solution-phase reaction, with an alternative solid-state protocol also presented. The Finkelstein reaction is an SN2 process that involves the exchange of one halogen for another.[1][2][3] In this case, the chlorine atom in chloroacetic acid is substituted by an iodine atom. The reaction is typically driven to completion by taking advantage of the differential solubility of the halide salts formed.[1][2][3]
Principle of the Reaction
The synthesis of this compound from chloroacetic acid is achieved through a nucleophilic substitution reaction where an iodide ion displaces the chloride ion. The classic Finkelstein reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide using a solution of sodium iodide in acetone (B3395972).[1][2] Sodium iodide is soluble in acetone, whereas the resulting sodium chloride is not, causing it to precipitate and drive the reaction forward according to Le Châtelier's principle.[2][4]
An alternative approach is a solid-state reaction between sodium chloroacetate (B1199739) and sodium iodide, which proceeds via halogen exchange at elevated temperatures without the need for a solvent.[5]
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Solution-Phase Method | Solid-State Method |
| Starting Material | Chloroacetic Acid | Sodium Chloroacetate |
| Reagent | Sodium Iodide (NaI) | Sodium Iodide (NaI) |
| Solvent | Acetone | None |
| Molar Ratio (Chloroacetate:NaI) | 1 : 1.5 | 1 : 1 |
| Reaction Temperature | Reflux (approx. 56°C) | 50°C, 70°C, or 90°C |
| Reaction Time | 12-24 hours | Monitored over time |
| Typical Yield | > 80% (expected) | Not explicitly stated, but reaction progress can be monitored |
| Purity Analysis | ¹H NMR, ¹³C NMR, Mass Spectrometry | ¹H NMR |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound
This protocol describes the synthesis of this compound from chloroacetic acid using the Finkelstein reaction in acetone.
Materials:
-
Chloroacetic acid
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Chloroacetate: In a round-bottom flask, dissolve 10.0 g of chloroacetic acid in 50 mL of deionized water. Slowly add a saturated solution of sodium bicarbonate until effervescence ceases, indicating the complete conversion of the acid to its sodium salt. The resulting solution should be neutral or slightly basic.
-
Drying the Sodium Salt: Remove the water from the sodium chloroacetate solution using a rotary evaporator to obtain a dry white powder.
-
Finkelstein Reaction: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dried sodium chloroacetate and 1.5 molar equivalents of anhydrous sodium iodide. Add 150 mL of anhydrous acetone to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium chloride). Allow the reaction to proceed for 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a Büchner funnel to remove the precipitated sodium chloride.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the resulting solid in 100 mL of deionized water. To remove any unreacted iodide, wash the aqueous solution with a 10% solution of sodium thiosulfate.
-
Acidification: Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of 1M HCl.
-
Product Extraction: Extract the acidified aqueous solution with three 50 mL portions of diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Solid-State Synthesis of this compound
This protocol is based on the solid-state reaction between sodium chloroacetate and sodium iodide.[5]
Materials:
-
Sodium chloroacetate, anhydrous
-
Sodium iodide (NaI), anhydrous
-
Mortar and pestle or ball mill
-
Oven or heating block
-
NMR tube
-
Deuterated water (D₂O)
Procedure:
-
Mixing of Reactants: In a mortar and pestle or a ball mill, thoroughly grind together equimolar amounts of anhydrous sodium chloroacetate and anhydrous sodium iodide to ensure intimate contact between the reactants.
-
Reaction: Place the finely ground mixture in a suitable reaction vessel and heat it in an oven or on a heating block at a controlled temperature (e.g., 50°C, 70°C, or 90°C).[5]
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots of the solid mixture at different time intervals. Dissolve the aliquot in D₂O and analyze by ¹H NMR spectroscopy. The degree of reaction can be determined from the integral ratio of the methylene (B1212753) protons of chloroacetate (δ ≈ 4.03 ppm) and iodoacetate (δ ≈ 3.63 ppm).[5]
-
Workup and Purification: Once the desired conversion is achieved, the solid mixture can be worked up as described in Protocol 1 (steps 7-11), starting with the dissolution of the solid in deionized water.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: SN2 reaction mechanism for the synthesis of this compound.
References
Application Notes and Protocols for Haloacetic Acid Alkylating Agents in Proteomics
Topic: Using Chloroiodoacetic Acid and Related Haloacetamides/Haloacetic Acids as Alkylating Agents in Proteomics.
Audience: Researchers, scientists, and drug development professionals.
Introduction
In mass spectrometry-based proteomics, the reduction of disulfide bonds and subsequent alkylation of cysteine residues are critical steps to ensure proper protein unfolding and to prevent the reformation of disulfide bridges. This allows for efficient enzymatic digestion and accurate peptide identification and quantification. Haloacetamides and haloacetic acids are common classes of reagents used for this purpose. While iodoacetamide (B48618) (IAM) and iodoacetic acid (IAA) are widely used, alternatives like chloroacetamide (CAA) are employed to minimize certain side reactions. This document provides detailed application notes and protocols for using these alkylating agents, with a comparative analysis of their performance. Although "this compound" (CIAA) is not a commonly cited reagent, we will discuss its potential characteristics based on the properties of related compounds.
Principle of Alkylation
Alkylation of cysteine residues involves the nucleophilic attack of the thiolate anion of cysteine on the electrophilic carbon of the alkylating agent. This forms a stable thioether bond, effectively capping the cysteine residue. The general reaction is as follows:
Protein-SH + X-CH₂-COOH → Protein-S-CH₂-COOH + HX
Where X represents a halogen (I, Cl, Br).
Comparison of Common Alkylating Agents
The choice of alkylating agent can significantly impact the quality of proteomic data. Below is a summary of the characteristics of commonly used haloacetic acid and haloacetamide reagents.
| Alkylating Agent | M.W. ( g/mol ) | Advantages | Disadvantages | Off-Target Reactions |
| Iodoacetic Acid (IAA) | 185.95 | High reactivity, fast reaction times. | Can lead to over-alkylation, especially at high concentrations.[1][2] Can modify methionine, histidine, lysine, and N-terminal amino groups.[1] | Methionine, Histidine, Lysine, N-terminus[1] |
| Iodoacetamide (IAM) | 184.96 | Most commonly used, high reactivity.[3] | Can cause various side reactions.[1][4] Can generate artifacts with the same mass as diglycine remnants, leading to false positives in ubiquitination studies.[5] | N-terminus, Asp, Glu, Lys, Ser, Thr, Tyr, Met[1][3] |
| Chloroacetamide (CAA) | 93.51 | Reduces off-target alkylation compared to IAM.[3][6] | Can cause significant methionine oxidation (up to 40%).[3][6] Slower reaction kinetics compared to IAM. | Methionine oxidation, mono- and di-oxidized tryptophan.[3][6] |
| Acrylamide (B121943) | 71.08 | Results in fewer side reactions compared to iodine-containing reagents.[7] | Slower reaction rate. | Minimal compared to others. |
| Haloacetamide Cocktail | N/A | Broader reactivity for different steric environments of cysteines.[2] Lower concentration of each reagent may reduce over-alkylation.[2] | Complex to prepare and standardize. | Dependent on the cocktail composition. |
Experimental Protocols
In-Solution Protein Digestion Protocol
This protocol is suitable for purified proteins or simple protein mixtures.
Materials:
-
Protein sample
-
Denaturation Buffer: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 1 M Dithiothreitol (DTT)
-
Alkylating Agent Stock: 500 mM Iodoacetic Acid (IAA) or Chloroacetamide (CAA) in 100 mM Tris-HCl, pH 8.5 (prepare fresh)
-
Trypsin (mass spectrometry grade)
-
Quenching Solution: 1 M DTT
-
Formic Acid (FA)
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein pellet in an appropriate volume of Denaturation Buffer to a final concentration of 1-5 µg/µL.
-
Vortex briefly to mix.
-
-
Reduction:
-
Add 1 M DTT to the protein solution to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add freshly prepared 500 mM alkylating agent stock solution to a final concentration of 40-55 mM.
-
Incubate in the dark at room temperature for 30-45 minutes.
-
-
Quenching (Optional but Recommended):
-
Add 1 M DTT to a final concentration of 20 mM to quench the excess alkylating agent.
-
-
Digestion:
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Acidification and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute, dry, and resuspend in an appropriate solvent for LC-MS/MS analysis.
-
In-Gel Protein Digestion Protocol
This protocol is used for proteins separated by SDS-PAGE.
Materials:
-
Coomassie-stained gel band
-
Destaining Solution: 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate
-
Dehydration Solution: 100% ACN
-
Reduction Solution: 10 mM DTT in 50 mM ammonium bicarbonate
-
Alkylation Solution: 55 mM IAA or CAA in 50 mM ammonium bicarbonate (prepare fresh and protect from light)
-
Digestion Buffer: 50 mM ammonium bicarbonate
-
Trypsin Solution: 10-20 ng/µL trypsin in Digestion Buffer
-
Extraction Buffer 1: 50% ACN, 5% formic acid
-
Extraction Buffer 2: 100% ACN
Procedure:
-
Excise Gel Band: Carefully excise the protein band of interest from the gel.
-
Destaining:
-
Wash the gel pieces with water.
-
Add Destaining Solution and incubate at room temperature until the Coomassie blue is removed. Repeat as necessary.
-
-
Dehydration: Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.
-
Reduction:
-
Rehydrate the gel pieces in Reduction Solution.
-
Incubate at 56°C for 45-60 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Remove the reduction solution and add the Alkylation Solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Washing and Dehydration: Wash the gel pieces with Digestion Buffer, followed by dehydration with 100% ACN. Dry the gel pieces.
-
Digestion:
-
Rehydrate the gel pieces on ice with the Trypsin Solution.
-
Add enough Digestion Buffer to cover the gel pieces.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract peptides sequentially with Extraction Buffer 1 and then Extraction Buffer 2.
-
Pool the extracts and dry in a vacuum centrifuge.
-
Resuspend the peptides in an appropriate solvent for LC-MS/MS analysis.
-
Visualizations
Experimental Workflow for In-Solution Proteomics
Caption: A typical experimental workflow for in-solution proteomics sample preparation.
Signaling Pathway Example: Redox Regulation of EGFR Signaling
Alkylation is crucial for studying redox-sensitive signaling pathways where cysteine modifications play a regulatory role.
Caption: Simplified EGFR signaling pathway with redox-sensitive protein PTP1B.
Considerations for "this compound" (CIAA)
While not a standard reagent, a hypothetical this compound would possess both a chlorine and an iodine atom. The reactivity of halogens in alkylation follows the order I > Br > Cl. Therefore, the iodine would likely be the primary leaving group, making CIAA behave similarly to iodoacetic acid in terms of reactivity. However, the presence of the chloro group could influence the electronic properties of the molecule and potentially alter its side-reactivity profile. If considering such a reagent, it would be essential to empirically determine its optimal concentration, reaction time, and potential for off-target modifications compared to established alkylating agents.
Troubleshooting
-
Incomplete Alkylation:
-
Ensure the freshness of the alkylating agent solution.
-
Optimize the concentration of the alkylating agent.
-
Ensure complete reduction of disulfide bonds.
-
-
High Methionine Oxidation:
-
Consider using a non-iodine-containing reagent like chloroacetamide or acrylamide if methionine-containing peptides are of high interest.
-
Minimize sample exposure to light and oxidizing conditions.
-
-
Low Peptide Yield:
-
Ensure efficient protein digestion by optimizing the enzyme-to-protein ratio and digestion time.
-
Check for protein precipitation during the workflow.
-
Conclusion
The selection of an appropriate alkylating agent is a critical step in proteomic sample preparation. While iodoacetic acid and iodoacetamide offer high reactivity, chloroacetamide can be a valuable alternative for reducing off-target modifications, despite its propensity to cause methionine oxidation. For any given experiment, the choice of reagent should be guided by the specific research goals and the nature of the proteins being studied. Careful optimization of the alkylation protocol is essential for achieving high-quality, reproducible proteomic data.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 7. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Chloroiodoacetic Acid: A Versatile Reagent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroiodoacetic acid (C₂H₂ClIO₂) is a halogenated acetic acid derivative possessing two different halogen atoms at the α-position.[1] This unique structural feature imparts a distinct reactivity profile, making it a potentially valuable, yet underutilized, reagent in organic synthesis. The presence of both a chlorine and an iodine atom on the same carbon allows for selective and sequential reactions, offering a strategic advantage in the construction of complex molecular architectures. These application notes provide an overview of the potential applications of this compound, along with generalized experimental protocols to guide its use in the laboratory.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its appropriate handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₂H₂ClIO₂ | [1] |
| Molecular Weight | 220.39 g/mol | [1] |
| IUPAC Name | 2-chloro-2-iodoacetic acid | [1] |
| CAS Number | 53715-09-6 | [1] |
Reactivity Profile
The reactivity of this compound is dominated by the two halogen substituents on the α-carbon. The carbon-iodine bond is significantly weaker and more labile than the carbon-chlorine bond. This difference in bond strength allows for the selective displacement of the iodide ion by a nucleophile, leaving the chloride intact for subsequent transformations. This differential reactivity is the cornerstone of its utility as a synthetic reagent.
The general order of leaving group ability for halogens is I > Br > Cl > F. Consequently, nucleophilic substitution reactions are expected to occur preferentially at the carbon-iodine bond.
Applications in Organic Synthesis
Based on the reactivity of similar α-halo and α,α-dihalo carbonyl compounds, this compound can be envisioned as a valuable reagent in several key synthetic transformations, including alkylation reactions and the synthesis of heterocyclic compounds.
Selective Alkylation Reactions
This compound can serve as a bifunctional alkylating agent. The more reactive iodo group can be displaced first, followed by reaction at the chloro position under more forcing conditions or with a different nucleophile. This allows for the sequential introduction of two different functionalities onto a single carbon atom.
General Workflow for Sequential Alkylation:
Caption: Sequential alkylation using this compound.
Experimental Protocol: General Procedure for Selective Alkylation
Disclaimer: The following is a generalized protocol and may require optimization for specific substrates and nucleophiles.
-
Reaction Setup: To a solution of the first nucleophile (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base (e.g., NaH, K₂CO₃, or Et₃N, 1.1 eq.) at 0 °C.
-
Addition of this compound: Slowly add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Isolation of Intermediate: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude α-chloro-substituted intermediate.
-
Second Alkylation: Dissolve the crude intermediate in a suitable solvent. Add the second nucleophile (1.2 eq.) and a suitable base (1.3 eq.). The reaction may require heating to facilitate the displacement of the less reactive chloride.
-
Final Work-up and Purification: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous work-up as described in step 4. The final product can be purified by column chromatography, recrystallization, or distillation.
Table 2: Comparison of Reaction Conditions for Halogen Displacement
| Leaving Group | Relative Reactivity | Typical Reaction Conditions |
| Iodide | High | Room temperature, mild base |
| Chloride | Low | Elevated temperature, stronger base |
Synthesis of Heterocyclic Compounds
α,α-Dihalo carbonyl compounds are valuable precursors for the synthesis of a variety of heterocyclic systems. This compound can be employed in reactions with binucleophiles to construct rings such as thiazoles, oxazoles, and imidazoles. The differential reactivity of the C-I and C-Cl bonds can be exploited to control the cyclization process.
Proposed Synthesis of a Thiazole (B1198619) Derivative:
Caption: Proposed synthesis of a thiazole derivative.
Experimental Protocol: General Procedure for Heterocycle Synthesis
Disclaimer: This is a generalized protocol and requires optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve the thioamide (1.0 eq.) and this compound (1.05 eq.) in a suitable solvent such as ethanol (B145695) or isopropanol.
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction time can vary from 4 to 24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Safety and Handling
This compound is expected to be a toxic and corrosive compound due to its nature as an alkylating agent.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While specific literature on the applications of this compound as a reagent in organic synthesis is limited, its unique structure suggests significant potential. Its differential reactivity, with a labile iodo group and a more robust chloro group, makes it an attractive candidate for sequential alkylations and the controlled synthesis of heterocyclic compounds. The generalized protocols provided herein offer a starting point for researchers to explore the synthetic utility of this promising reagent. Further investigation into the scope and limitations of its reactions is warranted and will undoubtedly expand the toolbox of synthetic organic chemists.
References
Application Note: Derivatization of Amino Acids with Chloroformates for HPLC Analysis
Introduction
Quantitative analysis of amino acids is crucial in various fields, including clinical diagnostics, food science, and pharmaceutical research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying amino acids. However, most amino acids lack a strong chromophore or fluorophore, making their direct detection by UV-Vis or fluorescence detectors challenging.[1][2] To overcome this, a pre-column derivatization step is often employed to attach a UV-active or fluorescent tag to the amino acids.
While the user requested a protocol for chloroiodoacetic acid, a thorough review of scientific literature did not yield established methods for its use as an amino acid derivatizing agent for HPLC analysis. Therefore, this application note provides a detailed protocol for the derivatization of amino acids using a well-established and effective class of reagents: alkyl chloroformates , with a specific focus on ethyl chloroformate (ECF) .[3][4] This method is robust, rapid, and suitable for a wide range of amino acids.[4]
The reaction with ECF proceeds in an aqueous medium, derivatizing both the amino and carboxyl groups of the amino acids, which enhances their hydrophobicity and allows for excellent separation on reversed-phase HPLC columns.[3][4]
Experimental Protocols
Materials and Reagents
-
Amino acid standards
-
Ethyl Chloroformate (ECF)
-
HPLC grade water
-
Ethanol, HPLC grade
-
Pyridine
-
Chloroform (B151607), HPLC grade
-
Sodium hydroxide (B78521) (NaOH), 7 M
-
Hydrochloric acid (HCl), 0.1 M
-
Syringe filters, 0.45 µm
Equipment
-
Standard HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual amino acid stock solutions (e.g., 1 mg/mL) in 0.1 M HCl. A mixed standard solution can be prepared by combining appropriate volumes of the individual stock solutions and diluting with 0.1 M HCl.
-
Sample Preparation (e.g., Plasma, Cell Culture Media):
-
For protein-containing samples, deproteinization is necessary. Add a precipitating agent like sulfosalicylic acid.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for derivatization.
-
Derivatization Protocol with Ethyl Chloroformate (ECF)
This protocol is adapted from established methods for ECF derivatization.[4]
-
Reaction Mixture Preparation: In a microcentrifuge tube, add the following:
-
9 µL of amino acid standard or sample supernatant.
-
100 µL of a freshly prepared mixture of Water/Ethanol/Pyridine (6:3:1 v/v/v).
-
-
First Derivatization Step:
-
Add 5 µL of ECF to the reaction mixture.
-
Vortex vigorously for 30 seconds.
-
-
Extraction:
-
Add 100 µL of chloroform to extract the derivatized amino acids.
-
Vortex thoroughly.
-
-
pH Adjustment and Second Derivatization:
-
Add 10 µL of 7 M NaOH to adjust the aqueous layer to a pH of 9-10.
-
Add another 5 µL of ECF.
-
Vortex for 30 seconds.
-
-
Final Extraction and Sample Preparation for HPLC:
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer the lower chloroform layer containing the derivatized amino acids to a new tube.
-
Evaporate the chloroform under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
Data Presentation
The following tables summarize typical HPLC conditions and expected performance parameters for the analysis of ECF-derivatized amino acids.
Table 1: HPLC System and Operating Conditions
| Parameter | Value |
| HPLC System | Standard HPLC with UV Detector |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Optimized for separation of all amino acid derivatives |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Derivatization Reaction Parameters
| Parameter | Condition |
| Derivatizing Agent | Ethyl Chloroformate (ECF) |
| Reaction Medium | Water/Ethanol/Pyridine |
| Reaction Time | < 1 minute |
| Reaction Temperature | Room Temperature |
| pH for Derivatization | Biphasic (initial acidic, then basic pH 9-10) |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the derivatization and analysis of amino acids using the ECF method.
Caption: Workflow for amino acid analysis by HPLC with ECF derivatization.
Signaling Pathway Diagram (Placeholder)
As this application note describes an analytical chemistry workflow, a signaling pathway diagram is not directly applicable. The workflow diagram above serves to visualize the logical progression of the experimental protocol.
Conclusion
Pre-column derivatization with ethyl chloroformate is a highly effective method for the quantitative analysis of amino acids by reversed-phase HPLC. The procedure is rapid, robust, and allows for the sensitive detection of a wide range of amino acids. This application note provides a detailed protocol and typical operating parameters to guide researchers, scientists, and drug development professionals in setting up and performing amino acid analysis.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comparative Guide to Haloacetic Acid Derivatives for Alkylation in Peptide Mapping
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein characterization, identification, and monitoring of post-translational modifications (PTMs). A crucial step in the peptide mapping workflow is the reduction of disulfide bonds followed by alkylation of the resulting free cysteine residues. This alkylation step, also known as capping, is essential to prevent the re-formation of disulfide bridges, ensuring complete enzymatic digestion and accurate, reproducible analysis by liquid chromatography-mass spectrometry (LC-MS).
While the query specified "chloroiodoacetic acid," this is not a standard reagent used in this application. It is likely a conflation of two common classes of alkylating agents: iodo-derivatives (like iodoacetic acid) and chloro-derivatives (like chloroacetamide). This application note provides a detailed protocol and comparative data for the use of iodoacetic acid (IAA) and other common haloacetamide reagents in peptide mapping. Choosing the appropriate alkylating agent is vital for maximizing reaction efficiency while minimizing undesirable side reactions, such as the modification of other amino acid residues.
Application Notes and Principles
Mechanism of Alkylation
Haloacetic acids and their amide derivatives, such as iodoacetic acid (IAA) and chloroacetamide (CAM), alkylate free sulfhydryl groups of cysteine residues via a nucleophilic substitution (SN2) reaction. The negatively charged thiolate ion (S⁻) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom adjacent to the halogen. The halogen atom is displaced as a halide ion, resulting in a stable thioether bond, forming S-carboxymethylcysteine. This modification is permanent and prevents the re-oxidation of cysteine residues into disulfide bonds.
Comparison of Common Alkylating Agents
The reactivity of haloacetyl reagents is largely dependent on the nature of the halogen, following the order: Iodo- > Bromo- > Chloro-. While highly reactive agents ensure complete and rapid alkylation, they also carry a higher risk of non-specific modifications.
-
Iodoacetic Acid (IAA) and Iodoacetamide (IAM): These are the most common and highly reactive alkylating agents.[1] They react quickly and efficiently with cysteine residues.[1] However, their high reactivity can lead to off-target alkylation of other amino acid residues, including methionine, lysine, histidine, and the N-terminus, particularly at high concentrations or elevated pH.[2][3] IAM is generally favored over IAA as it reacts faster.[1]
-
Chloroacetamide (CAM): As a less reactive alternative, chloroacetamide has been suggested to reduce the incidence of off-target alkylation compared to iodoacetamide.[2][4] However, a significant drawback of CAM is its propensity to cause substantial oxidation of methionine residues, with levels reported up to 40% compared to 2-5% with iodoacetamide.[2][4] This can complicate data analysis, especially when monitoring oxidation as a critical quality attribute.
-
Haloacetamide Cocktail: To balance reactivity and specificity, some protocols advocate for using a "cocktail" of chloroacetamide, bromoacetamide, and iodoacetamide.[3] This approach aims to achieve complete alkylation of all cysteine residues, including those that may be sterically hindered, while keeping the concentration of any single highly reactive agent low to minimize side reactions.[3][5]
Key Experimental Considerations
-
pH: The alkylation reaction is pH-dependent. The cysteine thiol group (pKa ~8.5) must be in its deprotonated, nucleophilic thiolate form to react. Therefore, the reaction is typically carried out at a pH of around 8.0.
-
Temperature and Time: Alkylation is generally performed at room temperature for 15-30 minutes.[6] Increasing the temperature can accelerate the reaction but also increases the likelihood of side reactions.[7]
-
Light Sensitivity: Alkylating agents are often light-sensitive, so the reaction should be carried out in the dark to prevent reagent degradation.[6][7]
-
Reagent Concentration: A molar excess of the alkylating agent over the reducing agent (e.g., DTT) is required to ensure all free thiols are capped and to prevent the reagent from being consumed by the reducing agent.
Quantitative Data Summary
The selection of an alkylating agent represents a trade-off between reaction efficiency and the introduction of artifacts. The following table summarizes the key performance characteristics of commonly used halo-derived reagents.
| Feature | Iodoacetic Acid (IAA) / Iodoacetamide (IAM) | Chloroacetamide (CAM) |
| Relative Reactivity | High | Low |
| Primary Target | Cysteine | Cysteine |
| Common Side Reactions | - S-alkylation of Methionine[3]- Alkylation of Lys, His, N-terminus[2] | - Oxidation of Methionine (up to 40%)[2][4]- Oxidation of Tryptophan[2][4] |
| Advantages | - Fast and efficient reaction[1]- Widely used and well-documented | - Lower incidence of off-target alkylation (excluding oxidation)[2][8] |
| Disadvantages | - Higher potential for non-specific alkylation[2][3] | - High levels of induced methionine oxidation[2][4]- Slower reaction kinetics |
| Typical Reaction Time | 15-30 minutes[6] | 30-60 minutes |
Experimental Protocol: Reduction and Alkylation for Peptide Mapping
This protocol provides a general workflow for the denaturation, reduction, and subsequent alkylation of a protein sample (e.g., a monoclonal antibody) using Iodoacetic Acid (IAA) prior to enzymatic digestion.
Materials and Reagents
-
Protein sample (e.g., monoclonal antibody at 1-10 mg/mL)
-
Denaturation Buffer: 6 M Guanidine-HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.0
-
Reducing Agent Stock: 500 mM Dithiothreitol (DTT) in water
-
Alkylation Agent Stock: 500 mM Iodoacetic Acid (IAA) in 100 mM Tris-HCl, pH 8.0 (prepare fresh and protect from light)
-
Quenching Reagent: 500 mM DTT or L-cysteine
-
Digestion Enzyme: Trypsin, sequencing grade (e.g., TPCK-treated)
-
Digestion Buffer: 100 mM Ammonium Bicarbonate or Tris-HCl, pH 8.0
-
Reaction Quench Solution: 10% Formic Acid or 5% Acetic Acid
Procedure
-
Denaturation and Reduction: a. To 50 µg of the protein sample, add Denaturation Buffer to a final volume of 45 µL. b. Add 2.5 µL of 500 mM DTT stock solution to achieve a final concentration of ~25 mM. c. Mix gently and incubate at 37°C for 45-60 minutes.
-
Alkylation with Iodoacetic Acid: a. Cool the sample to room temperature. b. In the dark, add 6 µL of freshly prepared 500 mM IAA stock solution. This achieves a final concentration of ~55 mM, providing a slight molar excess over DTT. c. Mix gently and incubate at room temperature in the dark for 30 minutes.
-
Quenching the Alkylation Reaction: a. To quench the excess IAA, add 3 µL of 500 mM DTT stock solution. b. Incubate at room temperature for 15 minutes in the dark.
-
Buffer Exchange (Optional but Recommended): a. To remove denaturants and excess reagents that may interfere with digestion, perform a buffer exchange into the preferred Digestion Buffer (e.g., 100 mM Ammonium Bicarbonate). b. Use a desalting column or spin filter with an appropriate molecular weight cutoff (MWCO) according to the manufacturer's instructions.
-
Enzymatic Digestion: a. Adjust the protein concentration to approximately 1 mg/mL with Digestion Buffer. b. Add trypsin at a substrate-to-enzyme ratio of 20:1 to 50:1 (w/w). c. Incubate at 37°C for 2 to 16 hours. Digestion time should be optimized for the specific protein.
-
Stopping the Digestion: a. Stop the digestion by adding formic acid to a final concentration of 0.1-1% to lower the pH to < 4.
-
Sample Analysis: a. The resulting peptide mixture is now ready for analysis by LC-MS.
Visualized Workflows and Mechanisms
Caption: General workflow for peptide mapping sample preparation and analysis.
Caption: S-alkylation of a cysteine residue with iodoacetic acid.
References
- 1. SP Tip: Peptide Mapping Sample Preparation | Phenomenex [discover.phenomenex.com]
- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Chloroiodoacetic Acid: Application Notes and Protocols for Studying Protein Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroiodoacetic acid is a haloacetic acid that holds potential as a reagent for the chemical modification of proteins to study their structure and function. As a bifunctional haloacetate, containing both chlorine and iodine, it offers unique reactivity that can be exploited for alkylating nucleophilic amino acid residues. The differential reactivity of the halogens could theoretically be utilized for staged reactions, although literature on this specific application is sparse.
This document provides an overview of the principles of using haloacetates for protein modification, with a focus on the well-characterized analogues, iodoacetic acid (IAA) and chloroacetamide (CAA), due to the limited availability of specific protocols for this compound. These compounds are invaluable tools for irreversibly modifying amino acid side chains, primarily cysteine, to prevent disulfide bond formation, introduce labels for quantification, or probe active sites of enzymes. By studying the changes in protein function upon modification, researchers can infer the roles of specific residues in protein activity, binding, and conformational stability.
Data Presentation: Quantitative Parameters for Protein Alkylation
The following tables summarize key quantitative data for protein alkylation using iodoacetic acid and chloroacetamide. These parameters can serve as a starting point for optimizing protocols for other haloacetates like this compound.
Table 1: Reaction Conditions for Cysteine Alkylation
| Parameter | Iodoacetic Acid (IAA) / Iodoacetamide (IAM) | Chloroacetamide (CAA) | Key Considerations |
| Primary Target Residue | Cysteine | Cysteine | Both reagents are highly reactive towards the thiol group of cysteine.[1][2] |
| Typical pH Range | 7.5 - 8.5 | 7.5 - 8.5 | Alkaline pH deprotonates the cysteine thiol, increasing its nucleophilicity.[3] |
| Reagent Concentration | 5 - 50 mM | 10 - 50 mM | A molar excess over the reducing agent (e.g., DTT) is required.[4][5] |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | Room Temperature (20-25°C) or 37°C | Higher temperatures can increase reaction rate but also the risk of side reactions.[4][5] |
| Reaction Time | 20 - 60 minutes (in the dark) | 30 - 60 minutes (in the dark) | Iodo- compounds are light-sensitive.[3][6] |
| Reducing Agent | DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine) | DTT, TCEP | Reduction of disulfide bonds is a prerequisite for alkylation of all cysteine residues.[7] |
Table 2: Comparison of Reactivity and Side Reactions
| Feature | Iodoacetic Acid (IAA) / Iodoacetamide (IAM) | Chloroacetamide (CAA) | References |
| Relative Reactivity | High | Moderate | The C-I bond is weaker and more easily cleaved than the C-Cl bond, making iodo- compounds more reactive.[3] |
| Primary Side Reactions | Alkylation of Met, His, Lys, Asp, Glu, Tyr, N-terminus | Oxidation of Met; Alkylation of His, Lys at high pH. | [1][3] |
| Methionine Modification | Significant alkylation, leading to neutral loss in MS/MS. | Lower alkylation but can cause significant oxidation. | [1][8] |
| Specificity for Cysteine | Lower due to higher reactivity. | Higher, especially at controlled pH and concentration. | [3] |
Experimental Protocols
The following are detailed protocols for the alkylation of cysteine residues in proteins, a common application of haloacetates in proteomics and protein chemistry.
Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry
This protocol is suitable for purified proteins or complex protein mixtures in solution.
Materials:
-
Protein sample (5-100 µg)
-
Denaturation Buffer: 6 M Guanidine-HCl or 8 M Urea (B33335) in 100 mM Ammonium Bicarbonate, pH 8.0.
-
Reducing Agent Stock: 500 mM DTT in water (prepare fresh) or 500 mM TCEP, pH 7.0.
-
Alkylation Reagent Stock: 500 mM Iodoacetamide (or Chloroacetamide) in 100 mM Ammonium Bicarbonate (prepare fresh and protect from light).
-
Quenching Solution: 500 mM DTT in water.
-
Digestion Buffer: 100 mM Ammonium Bicarbonate, pH 8.0.
-
Trypsin (mass spectrometry grade).
-
Formic acid.
Procedure:
-
Solubilization and Denaturation: Dissolve the protein sample in 100 µL of Denaturation Buffer.
-
Reduction: Add the Reducing Agent Stock to a final concentration of 10 mM (e.g., 2 µL of 500 mM DTT). Incubate at 56°C for 30 minutes.[4]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the Alkylation Reagent Stock to a final concentration of 25 mM (e.g., 5 µL of 500 mM Iodoacetamide). Incubate in the dark at room temperature for 30 minutes.[4]
-
Quenching: Add Quenching Solution to a final concentration of 10 mM to consume excess alkylating reagent. Incubate at room temperature for 15 minutes.
-
Buffer Exchange/Dilution: Dilute the sample with Digestion Buffer to reduce the concentration of urea to < 1 M or guanidine-HCl to < 0.6 M. This is crucial for enzyme activity.
-
Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.
Protocol 2: Affinity Labeling to Probe a Ligand Binding Site
This protocol outlines a general approach for using a haloacetate-containing probe to identify residues within a protein's binding site.
Materials:
-
Purified target protein.
-
Haloacetate affinity probe (a ligand analogue with a haloacetyl group).
-
Binding Buffer: A buffer that maintains the protein's native conformation and activity (e.g., PBS, HEPES, Tris), pH 7.4.
-
Control Ligand: The native ligand without the haloacetyl group.
-
Quenching Reagent: A small molecule with a thiol group (e.g., glutathione (B108866) or cysteine) or a primary amine (e.g., Tris).
-
Reagents for protein digestion and mass spectrometry (as in Protocol 1).
Procedure:
-
Incubation with Probe: Incubate the target protein with a molar excess (e.g., 10- to 100-fold) of the haloacetate affinity probe in Binding Buffer. The optimal time and temperature should be determined empirically (e.g., 1-4 hours at room temperature or 4°C).
-
Control Experiment: In a separate reaction, pre-incubate the protein with a large excess (e.g., 1000-fold) of the control ligand for 30 minutes before adding the affinity probe. This will serve as a competition experiment to demonstrate specificity.
-
Quenching: Stop the labeling reaction by adding the Quenching Reagent in large molar excess.
-
Removal of Excess Reagents: Remove unreacted probe and quenching reagent by dialysis, size-exclusion chromatography, or buffer exchange.
-
Sample Preparation for Mass Spectrometry: Process the labeled and control protein samples for mass spectrometry analysis as described in Protocol 1 (reduction, alkylation of remaining cysteines, digestion).
-
Analysis: Use LC-MS/MS to identify the site(s) of modification by the affinity probe. The modified peptide will show a specific mass shift. The signal for this modified peptide should be significantly reduced or absent in the control experiment.
Visualizations
Reaction of Haloacetate with Cysteine
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
Chloroiodoacetic Acid: A Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Compounds
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides detailed application notes and experimental protocols for the utilization of chloroiodoacetic acid as a strategic precursor in the synthesis of various heterocyclic compounds. This compound, a bifunctional α-haloacid, serves as a valuable building block for constructing five- and six-membered heterocycles, which are prominent scaffolds in numerous biologically active molecules. This guide focuses on the synthesis of 4-thiazolidinones and rhodanines, outlining the underlying chemical principles, providing step-by-step experimental procedures, and presenting quantitative data in a clear, tabular format. The inclusion of graphical representations of reaction workflows aims to facilitate a deeper understanding of the synthetic pathways.
Introduction to this compound in Heterocyclic Synthesis
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The development of efficient and versatile synthetic routes to these molecules is a cornerstone of modern organic chemistry. This compound (C₂H₂ClIO₂) is an attractive starting material for heterocyclic synthesis due to the presence of two distinct halogen atoms and a carboxylic acid functionality. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective transformations, offering a handle for regiochemical control in cyclization reactions.
The primary application highlighted in this note is the synthesis of 4-thiazolidinone (B1220212) derivatives. This class of compounds is of significant interest due to its wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis typically proceeds via a condensation reaction between this compound and a suitable amine or thiourea (B124793) derivative.
Synthesis of 4-Thiazolidinones
The reaction of this compound with primary amines and thiourea provides a direct route to substituted 4-thiazolidinones. The general reaction scheme involves the initial nucleophilic attack of the amine or thiourea on the electrophilic carbon bearing the iodine atom, followed by an intramolecular cyclization.
Reaction of this compound with Primary Amines
The reaction of this compound with primary amines leads to the formation of N-substituted 4-thiazolidinones. The higher reactivity of the C-I bond compared to the C-Cl bond facilitates the initial Sₙ2 reaction.
Reaction Workflow:
Caption: Workflow for N-substituted 4-thiazolidinone synthesis.
Reaction of this compound with Thiourea
A particularly useful application is the synthesis of 2-amino-4-thiazolidinone from this compound and thiourea. This scaffold is a key component in various bioactive molecules. A patented method describes a similar reaction using monochloroacetic acid, which can be adapted for this compound, likely with milder conditions due to the more labile C-I bond.[1]
Reaction Workflow:
Caption: Synthesis of 2-Amino-4-thiazolidinone.
Synthesis of Rhodanine (B49660) Derivatives
Rhodanines (2-thioxo-4-thiazolidinones) are another important class of heterocyclic compounds with diverse biological activities. The synthesis of the rhodanine core can be achieved from this compound and dithiocarbamates, which can be generated in situ from primary amines and carbon disulfide.
Reaction Workflow:
Caption: General workflow for N-substituted rhodanine synthesis.
Experimental Protocols
General Considerations
-
All reagents should be of analytical grade and used as received unless otherwise specified.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
Protocol for the Synthesis of 2-Imino-4-thiazolidinone
This protocol is adapted from a patented procedure for the reaction of thiourea with monohalogenoacetic acids.[1] Given the higher reactivity of this compound, the reaction time may be shorter.
Materials:
-
This compound
-
Thiourea
-
Sodium acetate (B1210297)
-
Water or aqueous ethanol (B145695)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) and sodium acetate (1.1 equivalents) in water or a mixture of water and ethanol.
-
Add this compound (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash with cold water.
-
If no precipitate forms, concentrate the solution under reduced pressure to induce crystallization.
-
Recrystallize the crude product from ethanol to afford pure 2-imino-4-thiazolidinone.
Protocol for the Synthesis of N-Phenyl-4-thiazolidinone
Materials:
-
This compound
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and aniline (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath and add triethylamine (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-phenyl-4-thiazolidinone.
Protocol for the Synthesis of 3-Phenyl-rhodanine
This protocol involves the in situ generation of the dithiocarbamate.
Materials:
-
Aniline
-
Carbon disulfide
-
Potassium hydroxide (B78521)
-
This compound
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and add aniline (1 equivalent) followed by the slow addition of carbon disulfide (1.1 equivalents). Stir the mixture for 1-2 hours at room temperature.
-
To the resulting solution of potassium phenyldithiocarbamate, add a solution of this compound (1 equivalent) in ethanol dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield 3-phenyl-rhodanine.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of related heterocyclic compounds using α-haloacetic acids as precursors. Yields for reactions with this compound are expected to be comparable or potentially higher due to its increased reactivity.
| Precursor 1 | Precursor 2 | Heterocyclic Product | Typical Yield (%) | Reference |
| Chloroacetic Acid | Thiourea | 2-Imino-4-thiazolidinone | High | [1] |
| Chloroacetic Acid | Substituted Thioureas | 2-Imino-4-thiazolidinones | Good to Excellent | [2] |
| Chloroacetic Acid | Glycine, CS₂ | (2-(4-Oxo-2-thioxothiazolidin-3-yl)acetic acid) | - | [3] |
| Monochloroacetic acid | Thiourea | 2-imino-3-thiazolidinone | High | [1] |
Conclusion
This compound is a highly promising and versatile precursor for the synthesis of a variety of heterocyclic compounds, particularly 4-thiazolidinones and rhodanines. The protocols provided herein, adapted from established methodologies for similar α-haloacids, offer a solid foundation for researchers to explore the synthetic utility of this reagent. The differential reactivity of the halogen atoms presents opportunities for developing novel and efficient synthetic strategies in the pursuit of new biologically active molecules. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and purity.
References
- 1. JP2008260725A - Method for producing 2-imino-4-thiazolidinone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Chloroiodoacetic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of chloroiodoacetic acid in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization procedure. This compound, a halogenated acetic acid, is a disinfection byproduct of concern for water quality monitoring. Due to its polar nature and low volatility, direct GC-MS analysis is not feasible. This protocol outlines a methyl esterification derivatization that converts this compound into its more volatile methyl ester, enabling effective separation and detection by GC-MS. The method demonstrates good linearity and sensitivity, making it suitable for researchers, scientists, and drug development professionals involved in water quality analysis and environmental monitoring.
Introduction
Haloacetic acids (HAAs) are a class of disinfection byproducts formed when disinfectants like chlorine react with natural organic matter in water.[1][2][3] this compound is a member of this group and its monitoring is crucial due to potential health concerns. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[1] However, the direct analysis of acidic and polar compounds like this compound by GC-MS is challenging.[3] Derivatization to a more volatile and less polar form is a necessary step to improve chromatographic performance and achieve sensitive detection.[3] This application note provides a detailed protocol for the analysis of this compound, involving a methyl esterification derivatization followed by GC-MS analysis.
Experimental Protocol
Materials and Reagents
-
This compound Standard (analytical grade)
-
Methanol (B129727) (GC grade)
-
Sulfuric Acid (98%)
-
Methyl tert-butyl ether (MTBE, GC grade)
-
Sodium Sulfate (B86663) (anhydrous)
-
Saturated Sodium Bicarbonate solution
-
Deionized Water (18.2 MΩ·cm)
-
2 mL Amber Glass Vials with PTFE-lined caps
-
Micropipettes and tips
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Standard Preparation
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock solution, prepare a series of working standards in deionized water at concentrations ranging from 1 µg/L to 100 µg/L.
Sample Preparation and Derivatization
-
To a 10 mL water sample (or standard), add 2 mL of MTBE.
-
Acidify the sample to a pH < 2 with concentrated sulfuric acid.
-
Add 1 g of anhydrous sodium sulfate and shake vigorously for 2 minutes to extract the this compound into the MTBE layer.
-
Allow the phases to separate and carefully transfer the upper MTBE layer to a clean vial.
-
To the MTBE extract, add 0.5 mL of 10% (v/v) sulfuric acid in methanol.
-
Cap the vial tightly and heat at 50°C for 2 hours to facilitate the esterification reaction.
-
After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the excess acid.
-
Vortex for 1 minute and allow the phases to separate.
-
Transfer the upper MTBE layer containing the derivatized analyte (methyl chloroiodoacetate) to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Parameters
The following GC-MS parameters are recommended. Instrument conditions may need to be optimized for your specific system.
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 40°C, hold for 2 min |
| Ramp: 10°C/min to 200°C | |
| Ramp: 20°C/min to 280°C, hold for 5 min | |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Scan Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) |
| SIM Ions (Predicted) | To be determined empirically. Likely ions include m/z 59, 77, 127, and the molecular ion. |
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Data Presentation
The quantitative performance of the method should be evaluated by analyzing the prepared standards. A calibration curve should be constructed by plotting the peak area of the derivatized this compound against its concentration. The linearity, limit of detection (LOD), and limit of quantification (LOQ) should be determined. The following table presents representative quantitative data for haloacetic acids from literature, which can be used as a benchmark for method validation.[1]
Table 1: Representative Quantitative Data for Haloacetic Acids
| Compound | Retention Time (min) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| Monochloroacetic Acid | ~6.1 | < 1.0 | ~3.0 | 73 - 165 |
| Dichloroacetic Acid | ~10.0 | < 1.0 | ~3.0 | 73 - 165 |
| Trichloroacetic Acid | ~17.9 | < 1.0 | ~3.0 | 73 - 165 |
| Bromoacetic Acid | ~9.3 | < 1.0 | ~3.0 | 73 - 165 |
| Dibromoacetic Acid | ~18.2 | < 1.0 | ~3.0 | 73 - 165 |
| This compound | To be determined | To be determined | To be determined | To be determined |
Note: The retention times are approximate and will vary depending on the specific GC-MS system and conditions used. The LOD, LOQ, and recovery values are based on general performance for haloacetic acids as reported in the literature and should be experimentally determined for this compound.[1]
Expected Mass Spectrum
-
Molecular Ion [M]⁺: The molecular ion peak would be expected, showing the isotopic pattern for chlorine.
-
[M - OCH₃]⁺: Loss of the methoxy (B1213986) group (m/z 31).
-
[COOCH₃]⁺: The methoxycarbonyl fragment (m/z 59). The presence of an ion at m/z 59 is a strong indicator of successful esterification.[4]
-
[CH(Cl)I]⁺: Fragment corresponding to the haloalkyl group.
-
Fragments from loss of Cl and I: Peaks corresponding to the loss of chlorine and iodine radicals.
A logical relationship for identifying the derivatized compound is presented below.
Caption: Logical relationship for compound identification.
Conclusion
The described method of methyl esterification followed by GC-MS analysis provides a reliable and sensitive approach for the determination of this compound in aqueous samples. The protocol is straightforward and utilizes common laboratory equipment and reagents. Proper optimization of GC-MS parameters and validation of the method are crucial for obtaining accurate and precise quantitative results. This application note serves as a comprehensive guide for researchers and scientists in the fields of environmental analysis and drug development.
References
- 1. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development of a method for the quantitation of chloro-, bromo-, and iodoacetic acids in alcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) of chloroiodoacetic acid.
An Application Note on the Analysis of Chloroiodoacetic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
This compound (CIAA) is a member of the haloacetic acids (HAAs), a class of disinfection byproducts (DBPs) formed when disinfectants like chlorine react with natural organic matter and iodide present in water sources.[1] Due to potential health concerns associated with some HAAs, which have been described as cytotoxic and mutagenic, regulatory bodies monitor their levels in drinking water.[2] While regulations often focus on a specific group of five or nine HAAs, the occurrence and analysis of mixed halogenated species like CIAA are of growing interest.[1][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the direct analysis of HAAs in aqueous samples, eliminating the need for complex derivatization steps required by gas chromatography (GC) methods.[2][3][4] This application note details a robust LC-MS/MS protocol for the quantification of this compound in water, designed for researchers in environmental science and drug development. The method utilizes direct aqueous injection, providing a rapid and efficient workflow.[2][5]
Experimental Protocols
Reagents and Materials
-
Solvents: LC-MS grade methanol (B129727) and ultrapure water are required.[6]
-
Reagents: LC-MS grade formic acid and ammonium (B1175870) chloride (for sample preservation).[3][5][6]
-
Standards: A certified reference standard of this compound. An isotopically labeled analog, if available, is recommended for use as an internal standard (IS).
Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.
-
Working Standards: Create a series of calibration standards by diluting the stock solution in ultrapure water. A typical calibration range is 0.5 µg/L to 100 µg/L.[3] Standards should be prepared fresh for each batch of analysis.[3]
-
Sample Collection and Preservation: Collect water samples in amber glass vials. To quench any residual chlorine, add ammonium chloride to a final concentration of 100 mg/L.[1][5] Store samples at 4°C and protect them from light until analysis.[5]
-
Sample Preparation for Analysis: For many water matrices, direct analysis is possible.[5][7] Allow samples to reach room temperature. If an internal standard is used, spike it into all standards and samples to a constant final concentration (e.g., 5 µg/L).[5] If necessary, filter the sample through a 0.2 µm syringe filter prior to injection.[2]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
|---|---|
| LC System | Agilent 1290 Infinity II or equivalent[5] |
| Column | Agilent InfinityLab Poroshell 120 HPH-C18 (or equivalent reverse-phase column)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[2] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 10 - 20 µL[3] |
| Column Temp. | 50 °C[3] |
| Gradient | Start at 1-5% B, ramp to 70-90% B, hold, then re-equilibrate. Total run time ~10 min.[3] |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Condition |
|---|---|
| MS System | SCIEX 5500+ or Agilent 6470A Triple Quadrupole or equivalent[2][5] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[7][8][9] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3][9] |
| Gas Temp. | 300-350 °C |
| Gas Flow | 8-12 L/min |
| Nebulizer | 35-45 psi |
| Capillary Voltage | 3000-4000 V |
MRM Transitions for this compound
Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. The following precursor-to-product ion transitions are proposed for this compound. Note: These transitions should be optimized empirically by infusing a standard solution into the mass spectrometer.
Table 3: Proposed MRM Transitions for this compound
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Function | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 218.9 | 174.9 | Quantifier | Optimize |
| this compound | 218.9 | 92.0 | Qualifier | Optimize |
Data Presentation and Results
The method should be validated to demonstrate its performance. Key validation parameters are summarized below.
Table 4: Summary of Quantitative Method Performance (Hypothetical Data)
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L[1] |
| Precision (%RSD) | < 10%[3] |
| Accuracy/Recovery (%) | 90 - 110%[5] |
Visualizations
Caption: Experimental workflow from sample collection to final data reporting.
Caption: Logical relationship of key analytical method validation parameters.
Conclusion
This application note presents a straightforward and rapid LC-MS/MS method for the quantification of this compound in water samples. By employing direct aqueous injection and the high selectivity of tandem mass spectrometry, the protocol minimizes sample preparation time and avoids cumbersome derivatization procedures.[2][3] The method is sensitive, robust, and suitable for high-throughput environmental monitoring or related research applications, providing a valuable tool for scientists and professionals in the field.
References
- 1. lcms.cz [lcms.cz]
- 2. sciex.com [sciex.com]
- 3. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. Determination of iodoacetic acid using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Capillary Electrophoresis for the Separation of Haloacetic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Haloacetic acids (HAAs) are a class of disinfection byproducts (DBPs) formed when disinfectants like chlorine react with natural organic matter in water.[1] Due to their potential health risks, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have set maximum contaminant levels for specific HAAs in drinking water.[2] Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of HAAs, offering advantages over traditional gas chromatography (GC) methods by eliminating the need for hazardous derivatization steps.[3] This application note provides detailed protocols for two distinct CE-based methods for HAA analysis: a robust Solid-Phase Extraction (SPE) coupled with CE and UV detection (SPE/CE-UV), and a highly sensitive on-line Isotachophoresis-Capillary Zone Electrophoresis with UV detection (ITP-CZE-UV) method.
Principle of Separation
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. When a voltage is applied across a capillary filled with a background electrolyte (BGE), analytes migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. In the case of HAAs, these anionic species are separated and can be detected using direct or indirect UV absorbance or by conductivity detection.[4] Preconcentration techniques such as SPE or on-line ITP can be employed to enhance detection sensitivity, which is crucial for trace-level analysis in environmental samples.[2][3]
Data Presentation
The following tables summarize the quantitative data and performance characteristics of the two presented CE methods for HAA separation, allowing for easy comparison.
Table 1: Capillary Electrophoresis System and Separation Conditions
| Parameter | Method 1: SPE/CE-UV | Method 2: ITP-CZE-UV |
| Instrumentation | Capillary Electrophoresis Ion Analyzer | ITP-CZE Separation Unit with Column-Coupling |
| Capillary | 75 µm i.d. x 56 cm effective length (extended light path) | ITP Column and CZE Column |
| Background Electrolyte (BGE) | 25 mM phosphate (B84403) buffer (pH 5.7) with 1 mM tetradecyltrimethylammonium hydroxide (B78521) | Leading Electrolyte (LE): Not specified |
| Terminating Electrolyte (TE): Not specified | ||
| Background Electrolyte (BE): Contains 3-(N,N-dimethyldodecylammonio)propanesulfonate at pH 3.4 | ||
| Injection Mode | Pressure injection (50 mbar for 12 s) | On-line Isotachophoresis |
| Applied Voltage/Current | Not specified | ITP Stage: 250 µA |
| CZE Stage: 80 µA | ||
| Detection | UV Detector | UV Detector at 200 nm |
Table 2: Method Performance and Quantitative Data
| Parameter | Method 1: SPE/CE-UV | Method 2: ITP-CZE-UV (with LLE preconcentration) |
| Target Analytes | Haloacetic Acids (HAAs) | Five HAAs: Monochloro-, Dichloro-, Trichloro-, Mono-, and Dibromoacetic acids |
| Method Detection Limit (MDL) | 1.5–3.5 µg/L[3] | 0.6–3.2 µg/L[2] |
| **Linearity (R²) | Not specified | > 0.998[2] |
| Precision (CVs) | Not specified | ≤ 7%[2] |
| Accuracy (Recovery) | Good agreement with EPA method 552.2[3] | 82–118%[2] |
Experimental Protocols
Method 1: Solid-Phase Extraction Coupled with Capillary Electrophoresis and UV Detection (SPE/CE-UV)
This protocol is adapted from a method developed for analyzing HAAs in drinking water.[3][5]
1. Materials and Reagents
-
Haloacetic acid standards
-
Phosphate buffer components
-
Tetradecyltrimethylammonium hydroxide (TTAOH)
-
Solid-Phase Extraction (SPE) cartridges
-
Reagent-grade water
2. Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 25 mM phosphate buffer and adjust the pH to 5.7. Add TTAOH to a final concentration of 1 mM.
-
Standards: Prepare stock solutions of individual HAAs and a mixed standard solution in reagent-grade water.
3. Sample Preparation (SPE)
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load a specific volume of the water sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the HAAs from the cartridge using an appropriate solvent.
-
The eluted sample is now ready for CE analysis.
4. CE Analysis
-
Rinse the capillary with the BGE.
-
Introduce the prepared sample into the capillary using pressure injection at 50 mbar for 12 seconds.[3]
-
Apply the separation voltage.
-
Monitor the separation using a UV detector.
-
Identify and quantify the HAAs based on their migration times and peak areas compared to the standards.
Method 2: On-line Isotachophoresis-Capillary Zone Electrophoresis with UV Detection (ITP-CZE-UV)
This advanced method provides enhanced sensitivity through on-line sample preconcentration.[2][6]
1. Materials and Reagents
-
Haloacetic acid standards
-
Components for Leading Electrolyte (LE), Terminating Electrolyte (TE), and Background Electrolyte (BE), including 3-(N,N-dimethyldodecylammonio)propanesulfonate.
-
Reagent-grade water
2. Preparation of Electrolytes
-
Prepare the LE, TE, and BE solutions as specified by the ITP-CZE instrument manufacturer or the referenced method. The BE should be adjusted to pH 3.4.[2]
3. Sample Preparation
-
For trace analysis, a pre-column liquid-liquid extraction (LLE) may be performed to concentrate the sample before introduction into the ITP-CZE system.[6]
4. ITP-CZE Analysis
-
The sample is introduced between the leading and terminating electrolytes.
-
ITP Stage (Preconcentration): Apply a driving current of 250 µA. The HAAs will focus into sharp, concentrated zones between the LE and TE.[6]
-
CZE Stage (Separation): After the preconcentration step, switch to the CZE mode by applying a driving current of 80 µA. The focused HAA zones will then separate based on their electrophoretic mobilities in the background electrolyte.[6]
-
Detection: Monitor the separation using a UV detector at a wavelength of 200 nm.[6]
-
Identify and quantify the HAAs by comparing their migration times and peak areas to those of known standards.
Visualizations
The following diagrams illustrate the logical workflows for the two described methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced trace detection of haloacetic acids in water using on-line isotachophoresis-capillary zone electrophoresis coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an SPE/CE method for analyzing HAAs [pubs.usgs.gov]
- 4. Separation of haloacetic acids in water by capillary zone electrophoresis with direct UV detection and contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of haloacetic acids in water using solid-phase extraction/microchip capillary electrophoresis with capacitively coupled contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chloroiodoacetic Acid: A Versatile Halogenated Building Block for Pharmaceutical Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chloroiodoacetic acid, a dihalogenated carboxylic acid, presents a unique and valuable building block for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its bifunctional nature, possessing both a reactive carboxylic acid moiety and two distinct halogen atoms (chlorine and iodine), allows for diverse and regioselective chemical transformations. The differential reactivity of the C-Cl and C-I bonds enables sequential nucleophilic substitutions, making it an attractive starting material for the construction of novel heterocyclic scaffolds and other intricate molecular architectures with potential therapeutic applications. This document outlines the potential of this compound in pharmaceutical synthesis, with a specific focus on its proposed application in the synthesis of β-lactam antibiotics.
Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₂ClIO₂ | [1] |
| Molecular Weight | 220.39 g/mol | [1] |
| CAS Number | 53715-09-6 | [1] |
| Appearance | Solid (predicted) | |
| Synonyms | 2-Chloro-2-iodoacetic acid | [1] |
Proposed Application: Synthesis of β-Lactam Antibiotics via Staudinger Reaction
The β-lactam ring is a core structural motif in a vast array of clinically significant antibiotics, including penicillins, cephalosporins, and monobactams.[1][2][3][4] The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method for the construction of the four-membered azetidin-2-one (B1220530) ring system.[5] Haloacetic acids, such as chloroacetic acid, are common precursors for the in-situ generation of ketenes.[4][6]
We propose the use of this compound as a precursor for the synthesis of novel 3-chloro-3-iodo-azetidin-2-one derivatives. The presence of both chlorine and iodine at the C3 position of the β-lactam ring offers opportunities for further selective functionalization, potentially leading to new antibiotics with enhanced activity or modified pharmacokinetic profiles.
Reaction Workflow
The proposed synthesis involves a two-step process:
-
Formation of Chloroiodoacetyl Chloride: this compound is first converted to its more reactive acid chloride derivative using a standard chlorinating agent like thionyl chloride (SOCl₂).
-
Staudinger [2+2] Cycloaddition: The in-situ generated chloroiodoketene, formed by the dehydrohalogenation of chloroiodoacetyl chloride with a tertiary amine base, reacts with a suitable imine to yield the desired β-lactam.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of a 3-chloro-3-iodo-azetidin-2-one derivative.
Experimental Protocol: Proposed Synthesis of 1-benzyl-3-chloro-3-iodo-4-phenylazetidin-2-one
This protocol is a proposed method based on established procedures for the Staudinger reaction with chloroacetic acid.[4][6] Researchers should conduct appropriate safety assessments and small-scale trials before proceeding.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N-Benzylidenebenzylamine (imine)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard laboratory glassware and purification supplies
Procedure:
Step 1: Synthesis of Chloroiodoacetyl Chloride
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add this compound (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.
-
Gently heat the reaction mixture to reflux for 2 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to obtain crude chloroiodoacetyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 1-benzyl-3-chloro-3-iodo-4-phenylazetidin-2-one
-
In a separate, dry, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve N-benzylidenebenzylamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of chloroiodoacetyl chloride (1.1 eq) in anhydrous DCM.
-
To the cooled imine solution, slowly add triethylamine (1.2 eq).
-
Add the solution of chloroiodoacetyl chloride dropwise to the imine/triethylamine mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the desired β-lactam.
Table 1: Representative Yields for Staudinger β-Lactam Synthesis
| Reactants | Product | Yield (%) | Reference |
| Chloroacetyl chloride and various imines | Substituted 3-chloro-azetidin-2-ones | 60-85 | [4][6] |
| Methoxyacetyl chloride and various imines | Substituted 3-methoxy-azetidin-2-ones | 70-90 | |
| Phenoxyacetyl chloride and various imines | Substituted 3-phenoxy-azetidin-2-ones | 65-88 | [7] |
Note: The yields for the proposed reaction with chloroiodoacetyl chloride are expected to be in a similar range but require experimental verification.
Biological Significance and Mechanism of Action of β-Lactam Antibiotics
β-Lactam antibiotics are potent bactericidal agents that function by inhibiting the synthesis of the bacterial cell wall.[3][8][9] Specifically, they target and irreversibly inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][8] Peptidoglycan provides structural integrity to the bacterial cell wall.[10] Inhibition of PBP-mediated cross-linking weakens the cell wall, leading to cell lysis and bacterial death.[9]
Diagram of the Mechanism of Action of β-Lactam Antibiotics
Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.
This compound holds significant potential as a versatile building block in pharmaceutical synthesis. Its proposed application in the Staudinger synthesis of novel 3-chloro-3-iodo-β-lactams opens a new avenue for the development of potent antibiotic candidates. The detailed protocol and mechanistic insights provided herein serve as a valuable resource for researchers in drug discovery and development, encouraging the exploration of this unique halogenated starting material for the creation of innovative therapeutic agents. Further research is warranted to experimentally validate the proposed synthetic route and to evaluate the biological activity of the resulting novel β-lactam derivatives.
References
- 1. bepls.com [bepls.com]
- 2. globalscitechocean.com [globalscitechocean.com]
- 3. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. organicreactions.org [organicreactions.org]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Haloacetic Acids in Agrochemical Synthesis with a Focus on Chloroacetic Acid
Introduction
Haloacetic acids are a class of reactive chemical intermediates that have found significant application in the synthesis of a wide range of agrochemicals, including herbicides, fungicides, and plant growth regulators. Their utility stems from the presence of one or more halogen atoms on the alpha-carbon, which activates the molecule for various nucleophilic substitution reactions. While a comprehensive search of scientific literature and patent databases did not yield specific examples of chloroiodoacetic acid being used in the synthesis of commercialized agrochemicals, its structural analog, chloroacetic acid , is a cornerstone of the agrochemical industry.
This document will provide detailed application notes and protocols on the use of chloroacetic acid as a key building block in the synthesis of major agrochemicals, namely the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and the precursor to glyphosate, glycine (B1666218). The principles and reaction mechanisms described herein could potentially be extrapolated to the use of other haloacetic acids like this compound, bearing in mind the differences in reactivity between the carbon-halogen bonds (C-I vs. C-Cl).
1. Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D) via Williamson Ether Synthesis
2,4-D is a widely used systemic herbicide for the control of broadleaf weeds.[1] A common industrial method for its synthesis involves the reaction of 2,4-dichlorophenol (B122985) with chloroacetic acid in a Williamson ether synthesis.[1][2]
Reaction Scheme:
Caption: Synthesis of 2,4-D via Williamson ether synthesis.
Experimental Protocol: Laboratory Scale Synthesis of 2,4-D [3][4][5]
Materials:
-
2,4-Dichlorophenol
-
Chloroacetic acid
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Concentrated hydrochloric acid (HCl)
-
Water (deionized)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Beaker (250 mL)
-
Ice bath
-
Buchner funnel and filter flask
-
pH paper
Procedure:
-
Preparation of Sodium 2,4-Dichlorophenoxide: In a 250 mL round-bottom flask, dissolve 4.0 g of sodium hydroxide in 8 mL of water. To this solution, add 2.0 g of 2,4-dichlorophenol. Swirl the mixture until a homogenous solution is formed.
-
Reaction with Chloroacetic Acid: To the solution of sodium 2,4-dichlorophenoxide, add a solution of 3.0 g of chloroacetic acid in 6 mL of water.
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Continue to reflux for 10-15 minutes after the addition of chloroacetic acid is complete.[3][5]
-
Work-up and Precipitation: While still hot, transfer the reaction mixture to a 250 mL beaker. Allow the solution to cool to room temperature.
-
Acidification: Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid while stirring. Monitor the pH with pH paper until it is acidic (pH ~2).
-
Crystallization and Isolation: Cool the mixture in an ice bath to induce crystallization of the 2,4-D product. Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Purification: Recrystallize the crude solid from boiling water to obtain purified 2,4-D.
-
Drying: Allow the purified crystals to air dry.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Mass of 2,4-Dichlorophenol | 163.0 g/mol | N/A |
| Molar Mass of Chloroacetic Acid | 94.5 g/mol | N/A |
| Molar Mass of 2,4-D | 221.04 g/mol | [6] |
| Typical Yield | 85-95% | [7] |
| Melting Point of 2,4-D | 138-141 °C | [4] |
2. Synthesis of Glycine (Precursor for Glyphosate) from Chloroacetic Acid
Glyphosate is a broad-spectrum systemic herbicide. A key intermediate in its synthesis is the amino acid glycine. One of the primary industrial routes to glycine is the amination of chloroacetic acid.[8][9][10]
Reaction Scheme:
Caption: Synthesis of glycine by amination of chloroacetic acid.
Experimental Protocol: Laboratory Scale Synthesis of Glycine [9][11]
Materials:
-
Chloroacetic acid
-
Aqueous ammonia (concentrated, ~28-30%)
-
Round-bottom flask (1 L)
-
Stirring apparatus
-
Rotary evaporator
-
Beaker (500 mL)
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask, place 800 mL of concentrated aqueous ammonia.
-
Addition of Chloroacetic Acid: With stirring, slowly add 189 g of chloroacetic acid to the ammonia solution. The reaction is exothermic and should be controlled.
-
Reaction Time: Stir the solution until the chloroacetic acid has completely dissolved. Allow the reaction mixture to stand at room temperature for 48 hours.
-
Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator until the volume is reduced to approximately 200 mL.[9]
-
Crystallization: Transfer the concentrated solution to a 500 mL beaker and cool. The glycine will begin to crystallize.
-
Purification: To the cooled solution, add approximately 1 L of methanol to precipitate the glycine while the ammonium chloride byproduct remains in solution.
-
Isolation: Collect the glycine crystals by vacuum filtration and wash with methanol.
-
Drying: Air dry the purified glycine.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Mass of Chloroacetic Acid | 94.5 g/mol | N/A |
| Molar Mass of Ammonia | 17.03 g/mol | N/A |
| Molar Mass of Glycine | 75.07 g/mol | N/A |
| Typical Yield | 90-95% | [10][12] |
| Purity | >98% | [10] |
Workflow for Agrochemical Synthesis using Chloroacetic Acid
Caption: General workflow for agrochemical synthesis.
Chloroacetic acid is a versatile and indispensable building block in the agrochemical industry. The protocols provided for the synthesis of 2,4-D and glycine illustrate its importance in producing high-volume herbicides. While direct applications of this compound in this sector are not readily apparent from available literature, the fundamental reactions of haloacetic acids, such as nucleophilic substitution, provide a basis for its potential use. Further research and development may uncover niche applications for this compound, potentially leveraging the differential reactivity of the chlorine and iodine substituents to achieve novel chemical transformations for the next generation of agrochemicals.
References
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 6. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Preparation method of glycine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Esterification of Chloroiodoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the synthesis of esters from chloroiodoacetic acid. The protocol is based on the well-established Fischer-Speier esterification reaction, a cornerstone of organic synthesis. While specific literature on the esterification of this compound is limited, the following procedures are adapted from established methods for the esterification of similar haloacetic acids, particularly chloroacetic acid. The underlying chemical principles and reaction conditions are directly applicable.
Introduction
Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[1][2] Esters of haloacetic acids, such as this compound, are valuable intermediates in the synthesis of various pharmaceuticals and specialty chemicals. The presence of both chlorine and iodine atoms on the alpha-carbon offers unique reactivity for subsequent nucleophilic substitution reactions, making these esters versatile building blocks in medicinal chemistry and materials science.
The Fischer esterification is an equilibrium-controlled reaction.[2][3] To achieve high yields, the equilibrium can be shifted towards the product side by using an excess of one reactant (typically the alcohol) or by removing water as it is formed.[2] Common methods for water removal include the use of a Dean-Stark apparatus or a water-entraining solvent like cyclohexane (B81311) or benzene.[4]
Reaction Mechanism: Fischer-Speier Esterification
The reaction proceeds via a series of reversible steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the this compound, increasing the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[5]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[5]
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[5]
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester, yielding the final ester product.[5]
Experimental Data Summary
The following tables summarize typical reaction conditions and yields for the esterification of chloroacetic acid with various alcohols and catalysts. These serve as a strong starting point for the optimization of this compound esterification.
Table 1: Esterification of Chloroacetic Acid with Various Alcohols and Catalysts
| Carboxylic Acid | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Chloroacetic Acid | Isopropanol | Zinc methanesulfonate | 1.1:1 | 85-90 | 2.5 | 96.2 | [4] |
| Chloroacetic Acid | Isopropanol | Lanthanide methanesulfonate | 1.2:1 | 80-85 | 2.5 | 88.7 | [6] |
| Chloroacetic Acid | Methanol | Cation exchange resin | 1.4:1 | 70 | 2 | 70.1 (conversion) | [6] |
| Chloroacetic Acid | C1-C4 Alcohols | Not specified (continuous) | 1-1.4:1 | 155-165 | Continuous | 95.0 | [7] |
| Benzoic Acid | Methanol | Sulfuric Acid | Excess | 65 | Not specified | 90 | [8] |
| Isooctanoic Acid | Methanol | Sulfuric Acid | 2:1 | ~70 (reflux) | 2 | >90 | [9] |
Detailed Experimental Protocol: Synthesis of Ethyl Chloroiodoacetate
This protocol details the synthesis of ethyl chloroiodoacetate via Fischer esterification using sulfuric acid as a catalyst.
Materials:
-
This compound
-
Anhydrous ethanol (B145695)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and an excess of anhydrous ethanol (typically 3-5 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5% of the molar amount of the carboxylic acid) to the stirred mixture.[9][10] The addition should be done slowly and with cooling, as the dissolution of sulfuric acid in ethanol is exothermic.
-
Add a few boiling chips to ensure smooth boiling.
-
Attach a reflux condenser to the flask and ensure a steady flow of cold water through the condenser.
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.[4]
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted this compound.[8] Be cautious as this will generate carbon dioxide gas, and the funnel should be vented frequently. Continue adding the bicarbonate solution until the effervescence ceases.
-
Add diethyl ether to the separatory funnel to extract the ester. Shake the funnel vigorously, remembering to vent frequently.
-
Allow the layers to separate. The organic layer (containing the ester and diethyl ether) will typically be the top layer. The aqueous layer at the bottom should be drained and discarded.
-
Wash the organic layer sequentially with water and then with brine (saturated sodium chloride solution) to remove any remaining impurities.[8]
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate or magnesium sulfate to the organic layer to remove any residual water.[8] Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, not clumped together.
-
Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator or by simple distillation.
-
-
Purification:
-
The crude ester can be further purified by distillation under reduced pressure to obtain the pure ethyl chloroiodoacetate. Collect the fraction that boils at the expected temperature for the product.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental procedure.
References
- 1. cerritos.edu [cerritos.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Ethyl iodoacetate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. DE19539962A1 - Esterification of mono:chloro:acetic acid with lower alcohol - Google Patents [patents.google.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 10. CN1049889C - Process for coproducing methyl dichloroacetate and mercaptoacetic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
Side reactions and byproducts in chloroiodoacetic acid synthesis.
Welcome to the technical support center for the synthesis of chloroiodoacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges, side reactions, and byproducts encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the potential synthetic routes for this compound?
A1: While a specific, high-yield, one-pot synthesis of this compound is not extensively documented in readily available literature, a plausible and common approach involves a multi-step synthesis. A likely route is the α-iodination of chloroacetic acid. This can be approached via the formation of an acid halide intermediate, analogous to the Hell-Volhard-Zelinsky (HVZ) reaction, which facilitates α-halogenation. An established method for the α-iodination of carboxylic acids involves the use of molecular iodine in the presence of thionyl chloride (SOCl₂) to form the acid chloride in situ.[1] Another potential, though more complex, route could be adapted from the synthesis of other dihalogenated acetic acids, which start from diethyl malonate and involve sequential halogenation and decarboxylation steps.[2][3]
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenges in synthesizing this compound include:
-
Controlling the stoichiometry: Ensuring the correct ratio of halogenating agents to the starting material is crucial to prevent under- or over-halogenation.
-
Preventing di- and tri-halogenation: The presence of one halogen on the α-carbon can influence the reactivity towards further halogenation, potentially leading to the formation of dichloroacetic acid or diiodoacetic acid if conditions are not carefully controlled.
-
Instability of reagents and intermediates: Thionyl chloride is highly reactive and moisture-sensitive. The acid chloride intermediate is also reactive and must be handled under anhydrous conditions.
-
Reversibility of iodination: Electrophilic iodination can be reversible under acidic conditions, potentially reducing the yield of the desired product.[4]
-
Purification: Separating the desired this compound from the starting materials, side products, and catalysts can be challenging due to similar physical properties.
Q3: Are there any major safety concerns I should be aware of?
A3: Yes, the synthesis of this compound involves several hazardous materials and reactions.
-
Halogenating agents: Chlorine, iodine, and thionyl chloride are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Acidic conditions: The reaction often generates strong acids like hydrochloric acid (HCl) and hydriodic acid (HI) as byproducts, which are corrosive.
-
Moisture sensitivity: The use of thionyl chloride requires strictly anhydrous conditions, as it reacts violently with water to release toxic gases (HCl and SO₂).
-
Product toxicity: this compound, like other halogenated acetic acids, is expected to be toxic and corrosive.[5] Direct contact with skin and eyes should be avoided.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Incomplete conversion of the starting material. 2. Reversibility of the iodination reaction.[4] 3. Decomposition of the product under harsh reaction conditions. 4. Presence of water in the reaction mixture. | 1. Increase reaction time or temperature moderately. Monitor the reaction progress by techniques like TLC or NMR. 2. Use a base or a trapping agent to neutralize the HI byproduct and shift the equilibrium towards the product. 3. Perform the reaction at the lowest effective temperature. 4. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Presence of unreacted chloroacetic acid | 1. Insufficient amount of iodinating agent. 2. Low reaction temperature or short reaction time. | 1. Use a slight excess of the iodinating agent (e.g., molecular iodine). 2. Gradually increase the reaction temperature and monitor for the disappearance of the starting material. |
| Formation of dichloroacetic acid or diiodoacetic acid | 1. Use of excess halogenating agents. 2. Reaction conditions are too harsh, promoting further halogenation. | 1. Carefully control the stoichiometry of the halogenating agents. 2. Use milder reaction conditions (lower temperature, shorter reaction time). |
| Formation of tar-like substances | 1. Side reactions of iodine, especially at elevated temperatures.[6] 2. Decomposition of organic materials under strong acidic conditions. | 1. Maintain a controlled temperature throughout the reaction. 2. Consider using a less aggressive acid catalyst if applicable. |
| Difficulty in product isolation | 1. Similar boiling points or solubilities of the product and byproducts. 2. The product is an oil and does not crystallize easily. | 1. Utilize column chromatography for purification. 2. Attempt to form a salt of the carboxylic acid to facilitate crystallization and purification. |
Experimental Protocol: Plausible Synthesis of this compound via Iodination of Chloroacetic Acid
This protocol is a hypothesized route based on established chemical principles for α-halogenation of carboxylic acids and has not been directly extracted from a single literature source. It should be adapted and optimized by the user.
Objective: To synthesize 2-chloro-2-iodoacetic acid from chloroacetic acid.
Materials:
-
Chloroacetic acid
-
Thionyl chloride (SOCl₂)
-
Iodine (I₂)
-
Anhydrous diethyl ether or another suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Formation of Chloroacetyl Chloride:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Add chloroacetic acid to the flask.
-
Slowly add an equimolar amount of thionyl chloride to the flask via a dropping funnel at room temperature.
-
Once the addition is complete, gently heat the mixture to reflux until the evolution of gas (HCl and SO₂) ceases. This indicates the formation of chloroacetyl chloride.
-
-
α-Iodination:
-
Cool the reaction mixture to room temperature.
-
Add an equimolar amount of molecular iodine (I₂) to the flask.
-
Gently heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the violet color of the iodine.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly add water to the reaction mixture to hydrolyze the remaining acid chloride to the carboxylic acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material and byproducts.
-
Wash the organic layer with a solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Data Presentation
Table 1: Potential Byproducts in this compound Synthesis and Their Origin
| Byproduct | Chemical Formula | Potential Origin |
| Dichloroacetic acid | C₂H₂Cl₂O₂ | Over-chlorination of the starting material or product. |
| Diiodoacetic acid | C₂H₂I₂O₂ | Over-iodination of the product. |
| Chloroacetyl chloride | C₂H₂Cl₂O | Intermediate in the reaction; may be present if hydrolysis is incomplete. |
| Iodoacetyl chloride | C₂H₂ClIO | Potential intermediate if iodination occurs on the acid chloride. |
| Acetic acid | C₂H₄O₂ | Impurity in the starting chloroacetic acid. |
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09727A [pubs.rsc.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Iodination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Synthesis of Chloroacetic acid - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of Crude Chloroiodoacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude chloroiodoacetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound is typically synthesized via the halogenation of chloroacetic acid or iodoacetic acid. Potential impurities include:
-
Starting materials: Unreacted chloroacetic acid or iodoacetic acid.
-
Di- and poly-halogenated species: Dichloroacetic acid, diiodoacetic acid, and trichloroacetic acid may be present, though typically in smaller amounts than in the synthesis of monochloroacetic acid.[1]
-
Solvent residues: Residual solvents from the synthesis and workup steps.
-
Degradation products: Due to the labile nature of the carbon-iodine bond, degradation can occur, especially when exposed to light, heat, or bases.
Q2: What are the key safety precautions when handling this compound?
A2: this compound is a corrosive and toxic compound.[2][3][4][5] Strict safety protocols must be followed:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and splash goggles at all times.[3][4]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[4]
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[3]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a common and effective method for analyzing haloacetic acids.[6][7][8][9][10][11] A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water, often with a phosphoric acid modifier, can be used.[7][8][9] UV detection at 210 nm is typically employed.[12]
-
Gas Chromatography (GC): GC can be used after derivatization of the carboxylic acid to a more volatile ester.[13]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.
Troubleshooting Guides
Recrystallization
Recrystallization is a primary method for purifying solid organic compounds like this compound. Success depends heavily on the choice of solvent and proper technique.[13][14][15][16][17][18]
Problem: The compound does not dissolve in the hot solvent.
| Possible Cause | Solution |
| Insufficient solvent. | Add more hot solvent in small increments until the solid dissolves.[13] |
| Inappropriate solvent. | The compound may be insoluble or sparingly soluble in the chosen solvent even when hot. Select a more polar or less polar solvent based on the "like dissolves like" principle.[19] |
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent. |
| The solution is supersaturated and cooling too quickly. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[20] |
| High concentration of impurities. | Consider a preliminary purification step like a solvent wash or activated carbon treatment if colored impurities are present.[21] |
Problem: No crystals form upon cooling.
| Possible Cause | Solution |
| The solution is not sufficiently saturated. | Boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.[20] |
| Crystallization is slow to initiate. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[13] |
| Too much soluble impurity is present, inhibiting crystallization. | Attempt further purification by another method, such as column chromatography, before recrystallization. |
Problem: Poor recovery of the purified compound.
| Possible Cause | Solution |
| Too much solvent was used, leading to significant loss of product in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[20] |
| The crystals were washed with a solvent in which they are too soluble. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[21] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to prevent the product from crystallizing on the filter paper.[21] |
Other Purification Techniques
Vacuum Distillation
Vacuum distillation can be used to purify compounds with high boiling points or those that are thermally sensitive.[7][15] By reducing the pressure, the boiling point of the compound is lowered, which can prevent degradation.[7] Given that this compound may be heat-sensitive, vacuum distillation could be a viable purification method if recrystallization is unsuccessful.
Troubleshooting Vacuum Distillation:
| Problem | Possible Cause | Solution |
| Bumping or uneven boiling | Lack of nucleation sites. | Use a magnetic stirrer or boiling chips to ensure smooth boiling. |
| Product decomposition | The temperature is still too high. | Lower the pressure further to decrease the boiling point. Ensure the heating mantle is not set too high. |
| Poor separation of impurities | Inefficient fractionating column. | Use a fractionating column with a higher number of theoretical plates for better separation of components with close boiling points. |
Data Presentation
Table 1: Solubility of Chloroacetic Acid in Various Solvents (as an analogue for this compound)
| Solvent | Solubility |
| Water | Highly soluble[17] |
| Methanol | Soluble[22] |
| Ethanol | Soluble[17][22] |
| Acetone | Soluble[17][22] |
| Diethyl Ether | Soluble[22] |
| Benzene | Soluble[22] |
| Chloroform | Soluble[22] |
| Hexane | Sparingly soluble to insoluble |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.[21] Common choices to test include water, ethanol, or a mixed solvent system like ethanol/water.[19]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely.[13]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[21]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[13]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[21]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purity Analysis by HPLC
-
Sample Preparation: Prepare a stock solution of the purified this compound in the mobile phase. Create a series of dilutions to establish a calibration curve.
-
HPLC Conditions (starting point):
-
Analysis: Inject the standards and the sample solution. Determine the purity by comparing the peak area of the this compound to the total peak area of all components in the chromatogram.
Visualizations
Caption: A typical workflow for the purification of crude this compound by recrystallization.
Caption: A decision tree for troubleshooting common issues during recrystallization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. This compound|53715-09-6|MSDS [dcchemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. lobachemie.com [lobachemie.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. Chloroacetic acid | SIELC Technologies [sielc.com]
- 8. Trichloroacetic acid | SIELC Technologies [sielc.com]
- 9. Separation of Chloroacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. HPLC Method for Analysis of Chloroacetic acid, Dichloroacetic acid and Trichloroacetic acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
- 12. glsciences.com [glsciences.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mt.com [mt.com]
- 15. amherst.edu [amherst.edu]
- 16. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. CN104326897A - Continuous crystallization method of chloroacetic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Chloroiodoacetic Acid Derivatization
Welcome to the technical support center for optimizing reaction conditions for chloroiodoacetic acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing this compound?
A1: this compound is a polar and non-volatile compound, making it challenging to analyze directly using gas chromatography (GC). Derivatization converts it into a more volatile and thermally stable compound, typically an ester, which improves its chromatographic behavior, leading to better peak shape, enhanced sensitivity, and more reliable quantification.[1]
Q2: Which are the most common derivatization techniques for this compound?
A2: The most common techniques involve esterification to form methyl or other alkyl esters. This is often achieved using reagents like diazomethane, trimethylsilyldiazomethane (B103560) (TMSD), or by acid-catalyzed esterification with an alcohol (e.g., methanol (B129727) with a catalyst like BF₃, H₂SO₄, or HCl).[2][3][4] Another common method is alkylation using reagents like pentafluorobenzyl bromide (PFBBr), which is particularly useful for creating derivatives with high sensitivity for electron capture detection (ECD).[5][6]
Q3: My derivatization reaction is incomplete. What are the likely causes?
A3: Incomplete derivatization is a common issue and can be caused by several factors:
-
Presence of water: Moisture can hydrolyze the derivatizing reagent or the formed ester, leading to low yields. Ensure all glassware is dry and use anhydrous solvents and reagents.[7]
-
Insufficient reagent: An inadequate amount of derivatizing reagent may not be enough to convert all the this compound. A molar excess of the reagent is often recommended.
-
Suboptimal reaction conditions: The reaction temperature and time are critical. If either is too low or too short, the reaction may not proceed to completion.
-
Improper pH: For certain derivatization reactions, the pH of the reaction mixture is crucial for the reactivity of the analyte.
-
Degraded reagent: Derivatizing agents can degrade over time, especially if not stored correctly. Using a fresh batch of reagent is advisable if degradation is suspected.
Q4: I am observing extraneous peaks in my chromatogram. What could be their source?
A4: Extraneous peaks can originate from several sources:
-
Reagent byproducts: The derivatization reagent itself or its byproducts can be detected.
-
Contaminants: Contamination from solvents, glassware, or the sample matrix can lead to extra peaks.
-
Side reactions: Under certain conditions, the derivatizing agent may react with other components in the sample or the solvent.
-
Degradation: The derivative itself might be unstable and degrade in the injector port of the GC, leading to the formation of other compounds.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the derivatization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Presence of moisture in reagents or glassware. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and reagents. Consider adding a drying agent like anhydrous sodium sulfate (B86663). |
| Insufficient derivatization reagent. | Increase the molar excess of the derivatizing reagent. | |
| Reaction temperature is too low or reaction time is too short. | Optimize the reaction temperature and time. Monitor the reaction progress by analyzing aliquots at different time points. | |
| Degraded derivatizing reagent. | Use a fresh bottle of the derivatizing reagent. Store reagents as recommended by the manufacturer. | |
| Improper pH of the reaction mixture. | Adjust the pH of the sample to the optimal range for the specific derivatization reaction. | |
| Poor Peak Shape (Tailing or Fronting) | Incomplete derivatization. | Refer to the solutions for "Low or No Product Yield". |
| Active sites in the GC system (liner, column). | Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions. | |
| Column overload. | Dilute the sample or use a split injection. | |
| Inconsistent Results/Poor Reproducibility | Variability in reaction conditions. | Ensure consistent reaction times, temperatures, and reagent volumes for all samples and standards. |
| Inaccurate pipetting. | Use calibrated pipettes for all liquid handling steps. | |
| Sample matrix effects. | Perform a matrix-matched calibration or use an internal standard. | |
| Presence of Ghost Peaks | Contamination of the syringe, inlet, or carrier gas. | Clean the syringe and injector port. Use high-purity carrier gas with appropriate traps.[8] |
| Carryover from a previous injection. | Run a solvent blank after highly concentrated samples. |
Data Presentation
Table 1: Comparison of Derivatization Methods for Carboxylic Acids
| Derivatization Method | Reagent(s) | Typical Reaction Conditions | Derivatization Efficiency | Reproducibility (RSD) | Notes |
| TMTFTH Methylation | m-(trifluoromethyl)phenyltrimethylammonium hydroxide | Room temperature | High | Low | Least work-intensive and most accurate in a comparative study.[9] |
| Two-step (NaOEt/BSTFA) | Sodium ethoxide, N,O-bis(trimethylsilyl)trifluoroacetamide | Varies | Moderate | Moderate | Involves multiple steps which can introduce variability.[9] |
| Two-step (KOH/BSTFA) | Potassium hydroxide, N,O-bis(trimethylsilyl)trifluoroacetamide | Varies | Moderate | Moderate | Similar to the NaOEt/BSTFA method.[9] |
| Acid-Catalyzed Methylation | Methanol, Acid Catalyst (e.g., HCl, H₂SO₄) | 60-100°C, 1-4 hours | Variable | Good | A classic and cost-effective method.[4][9] |
| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFBBr) | 60°C, 45 min | High | Good | Produces derivatives with excellent sensitivity for ECD.[10] |
Table 2: Effect of Catalyst on Esterification of Acetic Acid with Butanol
| Catalyst | Catalyst Type | Activity Ranking |
| Smopex-101 | Heterogeneous (Polymer-based) | 1 (Highest) |
| Amberlyst 15 | Heterogeneous (Ion-exchange resin) | 2 |
| Sulphated ZrO₂ | Heterogeneous (Solid acid) | 3 |
| H-USY-20 | Heterogeneous (Zeolite) | 4 |
| H-BETA-12.5 | Heterogeneous (Zeolite) | 5 |
| H₂SO₄ | Homogeneous | High |
| p-toluenesulfonic acid | Homogeneous | High |
Note: Data adapted from a study on butanol esterification, relative performance may vary for this compound.[11][12]
Experimental Protocols
Protocol 1: Methyl Esterification using Acidic Methanol (Adapted from fatty acid derivatization)
Materials:
-
This compound sample
-
Methanol (anhydrous)
-
10% Acetyl chloride in methanol (v/v) or 12% Boron trifluoride in methanol (w/w)[7][13]
-
n-Hexane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Place a known amount of the this compound sample (or a dried extract) into a reaction vial.
-
Add 2 mL of 10% acetyl chloride in methanol or 12% BF₃-methanol solution to the vial.[7][13]
-
Securely cap the vial and heat at 80°C for 2 hours in a heating block or water bath.[13]
-
Allow the vial to cool to room temperature.
-
Add 1 mL of water and 1 mL of n-hexane to the vial.
-
Vortex the mixture vigorously for 1 minute to extract the methyl ester into the organic phase.
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Protocol 2: Derivatization with Pentafluorobenzyl Bromide (PFBBr) (Adapted from fatty alcohol derivatization)
Materials:
-
This compound sample
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., in acetone)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Place the dried this compound sample into a reaction vial.
-
Add 100 µL of the PFBBr solution.
-
Add a small amount of DIPEA to act as a catalyst and neutralize the HBr byproduct.
-
Securely cap the vial and heat at 60°C for 45 minutes.[10]
-
Cool the vial to room temperature.
-
To reduce interferences from excess reagent, perform a liquid-liquid extraction. Add 1 mL of DCM or MTBE and 1 mL of deionized water to the vial.
-
Vortex the mixture and allow the layers to separate.
-
Transfer the organic layer to a clean vial for GC-MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium-and long-chain fatty acids in murine plasma …: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.tue.nl [research.tue.nl]
- 13. gcms.cz [gcms.cz]
Preventing degradation of chloroiodoacetic acid during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of chloroiodoacetic acid during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: Degradation of this compound, a solid crystalline substance, may not always be visually apparent. However, researchers should be alert to the following signs:
-
Discoloration: A change from a colorless or white crystalline appearance to a yellowish or brownish hue can indicate the formation of degradation products, potentially including elemental iodine.
-
Changes in Physical State: Increased clumping or deliquescence (absorbing moisture from the air to become liquid) suggests hygroscopic activity, which can accelerate degradation.[1][2]
-
Inconsistent Experimental Results: The most reliable indicator of degradation is often variability or unexpected outcomes in experimental data. This can manifest as poor reproducibility, decreased potency, or the appearance of unknown peaks in analytical chromatograms.
Q2: What are the main factors that cause the degradation of this compound?
A2: this compound is susceptible to degradation from several environmental factors:
-
Light: The carbon-iodine (C-I) bond is known to be labile and can be cleaved by exposure to light, leading to photodegradation.[3]
-
Moisture (Hydrolysis): The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][3] This can lead to hydrolysis, where the compound reacts with water.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of all chemical degradation pathways.
-
Incompatible Materials: Contact with strong acids, bases, oxidizing agents, or reducing agents can cause rapid decomposition.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures, such as 2-8°C. For long-term storage, -20°C is preferable. | Reduces the rate of chemical degradation. |
| Light | Store in a dark location, using an amber or opaque container. | Prevents photodegradation due to the light-sensitive C-I bond.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and oxygen, thereby preventing hydrolysis and oxidation. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and exposure to atmospheric moisture. |
| Incompatibilities | Store away from strong acids, bases, oxidizing agents, and reducing agents. | Avoids rapid chemical decomposition. |
Q4: I suspect my this compound has degraded. How can I confirm this?
A4: If you suspect degradation, you should perform an analytical assessment to confirm the purity and integrity of your sample. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. A stability-indicating HPLC method should be used, which is capable of separating the intact this compound from its potential degradation products. The appearance of new peaks or a decrease in the area of the main this compound peak would confirm degradation.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting suspected degradation of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
Potential Degradation Pathways
While specific degradation pathways for this compound during storage are not extensively documented, based on its chemical structure and the behavior of related haloacetic acids, the following degradation routes are plausible.
Caption: Plausible degradation pathways for this compound.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade phosphoric acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized to achieve good separation. A common starting point is a gradient elution from 10% to 90% acetonitrile over 20-30 minutes.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.
-
Forced Degradation Sample Preparation (for method development):
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 60°C for 24 hours, then dissolve in a suitable solvent.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the UV detection wavelength (e.g., 210 nm).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Inject the standard solutions and the forced degradation samples.
-
-
Data Analysis:
-
Identify the retention time of the intact this compound from the standard injection.
-
In the chromatograms of the forced degradation samples, look for new peaks that are well-resolved from the main peak.
-
The method is considered stability-indicating if all degradation product peaks are separated from the parent compound peak.
-
Caption: Workflow for developing a stability-indicating HPLC method.
References
Troubleshooting Poor Separation of Haloacetic Acids in HPLC: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of haloacetic acids (HAAs).
FAQs: Quick Solutions to Common Problems
Q1: Why are my HAA peaks broad and poorly resolved?
Poor peak resolution is often due to issues with the mobile phase, column, or injection solvent. Ensure your mobile phase pH is optimal for HAA separation (typically acidic), the column is in good condition and appropriate for polar compounds, and the injection solvent is compatible with the mobile phase.
Q2: What is causing significant tailing in my HAA peaks?
Peak tailing for acidic compounds like HAAs can be caused by secondary interactions with the stationary phase, such as interactions with residual silanols on a silica-based column. Operating the mobile phase at a low pH (e.g., 2.5-3.5) can help suppress the ionization of both the HAAs and the silanol (B1196071) groups, minimizing these interactions.[1][2] Also, consider using a highly end-capped column.
Q3: My retention times are shifting from run to run. What should I do?
Retention time instability can be caused by a variety of factors, including inconsistent mobile phase preparation, temperature fluctuations, or a column that is not fully equilibrated.[3] Ensure your mobile phase is prepared fresh and consistently, use a column oven for temperature control, and allow sufficient time for column equilibration before starting your analytical run.
Q4: I am experiencing low sensitivity for some of the haloacetic acids. How can I improve it?
Low sensitivity can be addressed by optimizing detector settings, increasing the injection volume (without overloading the column), or employing sample pre-concentration techniques. For LC-MS/MS analysis, optimizing the ionization source parameters and MRM transitions for each HAA is crucial.[4]
In-Depth Troubleshooting Guides
Poor Peak Resolution
Poor resolution between HAA peaks can compromise the accuracy of quantification. The following sections provide a systematic approach to diagnosing and resolving this issue.
Caption: Troubleshooting workflow for poor peak resolution.
The pH of the mobile phase is a critical parameter for achieving optimal separation of HAAs. Since HAAs are weak acids, their retention on a reversed-phase column is highly dependent on their ionization state.[1][2]
| Haloacetic Acid (HAA) | pKa | Expected Retention Behavior with Increasing Mobile Phase pH |
| Monochloroacetic Acid (MCAA) | ~2.87 | Decreased retention |
| Dichloroacetic Acid (DCAA) | ~1.25 | Decreased retention |
| Trichloroacetic Acid (TCAA) | ~0.66 | Decreased retention |
| Monobromoacetic Acid (MBAA) | ~2.90 | Decreased retention |
| Dibromoacetic Acid (DBAA) | ~1.39 | Decreased retention |
| Tribromoacetic Acid (TBAA) | ~0.66 | Decreased retention |
| Bromochloroacetic Acid (BCAA) | ~1.33 | Decreased retention |
| Bromodichloroacetic Acid (BDCAA) | ~0.80 | Decreased retention |
| Dibromochloroacetic Acid (DBCAA) | ~0.94 | Decreased retention |
Note: pKa values are approximate and can vary slightly with temperature and ionic strength.
As the pH of the mobile phase approaches the pKa of an HAA, the compound will exist in both its protonated (more retained) and deprotonated (less retained) forms, which can lead to broad, tailing peaks.[1] It is generally recommended to maintain the mobile phase pH at least one to two units below the pKa of the analytes to ensure they are in their non-ionized form, leading to better retention and peak shape on a C18 column.
Peak Tailing
Peak tailing is a common issue in the analysis of acidic compounds like HAAs and can significantly impact resolution and integration.
Caption: Troubleshooting workflow for peak tailing.
Retention Time Instability
Consistent retention times are crucial for reliable peak identification and quantification. Drifting or fluctuating retention times can indicate a problem with the HPLC system or method.
Caption: Troubleshooting workflow for retention time instability.
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for Nine Haloacetic Acids
This protocol is a general guideline for the analysis of nine HAAs in drinking water by direct injection LC-MS/MS.
1. Sample Preparation:
-
Collect water samples in amber glass bottles.
-
Preserve samples with ammonium (B1175870) chloride at a concentration of 100 mg/L to prevent further HAA formation.[5][6]
-
Store samples at ≤ 6°C and protect from light until analysis.
-
Prior to analysis, allow samples to come to room temperature. If necessary, adjust the sample pH to around 2 with sulfuric acid.[7]
-
Add an internal standard solution (e.g., 2,3-dibromopropionic acid) to all samples, standards, and blanks.[7]
2. HPLC-MS/MS Parameters:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol (B129727) |
| Gradient | 1% B for 1 min, ramp to 70% B at 5 min, hold for 2 min, then re-equilibrate. Total run time: 10 min.[7] |
| Flow Rate | 0.2 mL/min[7] |
| Column Temperature | 50°C[7] |
| Injection Volume | 20 µL[7] |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | See table below |
3. MRM Transitions for Nine HAAs:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MCAA | 92.6 | 34.8 | 11 |
| MBAA | 136.7 | 78.5 | 10 |
| DCAA | 126.6 | 82.6 | 10 |
| BCAA | 172.7 | 128.7 | 9 |
| DBAA | 216.8 | 172.8 | 11 |
| TCAA | 160.6 | 116.6 | 8 |
| BDCAA | 206.8 | 162.6 | 7 |
| DBCAA | 250.8 | 206.7 | 7 |
| TBAA | 249.0 | 78.5 | 20 |
Data adapted from a study on the trace determination of nine haloacetic acids in drinking water by liquid chromatography-electrospray tandem mass spectrometry.[8]
Protocol 2: EPA Method 552.3 (GC-ECD)
This method involves liquid-liquid microextraction, derivatization, and analysis by gas chromatography with an electron capture detector (GC-ECD).
1. Sample Preparation and Extraction:
-
Adjust a 40 mL water sample to a pH of 0.5 or less with concentrated sulfuric acid.
-
Extract the sample with 4 mL of methyl tert-butyl ether (MTBE) containing an internal standard (e.g., 1,2,3-trichloropropane).[9]
2. Derivatization:
-
Convert the extracted HAAs to their methyl esters by adding acidic methanol and heating for 2 hours.[9]
-
Separate the MTBE phase containing the methylated HAAs from the acidic methanol by adding a concentrated aqueous solution of sodium sulfate.[9]
-
Neutralize the extract with a saturated solution of sodium bicarbonate.[9]
3. GC-ECD Analysis:
-
Analyze an aliquot of the final extract using a GC system equipped with an ECD.
-
Confirmation of analyte identity is typically performed by analysis on a second, dissimilar GC column.[10]
Typical GC Parameters:
| Parameter | Setting |
| GC System | Shimadzu GC-2030 with dual ECD or equivalent |
| Injector | Split/splitless, 210°C |
| Carrier Gas | Helium or Hydrogen |
| Column | e.g., Rtx-1701 (30m x 0.25mm x 0.25µm) |
| Oven Program | 35°C (hold 10 min), ramp 3°C/min to 65°C, ramp 10°C/min to 85°C, ramp 20°C/min to 205°C (hold 5 min)[10] |
| Detector | ECD, 290°C |
This is a summary of the EPA 552.3 method. For full details, please refer to the official EPA documentation.[9][10][11]
References
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. moravek.com [moravek.com]
- 3. NEMI Method Summary - 557 [nemi.gov]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. gcms.cz [gcms.cz]
Technical Support Center: LC-MS/MS Analysis of Chloroiodoacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of chloroiodoacetic acid.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound, with a focus on mitigating matrix effects.
Problem 1: Poor sensitivity or inconsistent results for this compound.
This issue is often a direct consequence of ion suppression from co-eluting matrix components.[1][2][3][4]
-
Initial Assessment:
-
Post-Column Infusion: To confirm ion suppression, perform a post-column infusion experiment. Infuse a standard solution of this compound at a constant rate into the LC eluent after the analytical column and inject a blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion-suppressing components.[4][5]
-
Post-Extraction Spike: To quantify the matrix effect, compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a standard in a clean solvent at the same concentration. A ratio of less than 1 indicates ion suppression.[6]
-
-
Troubleshooting Steps:
-
Sample Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components. However, ensure that the final concentration of this compound remains above the method's limit of quantitation.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation.[7]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte.[8][9] For acidic compounds like this compound, an anion exchange SPE cartridge can be particularly effective.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from interfering substances.[9]
-
-
Chromatographic Separation:
-
Gradient Modification: Adjust the gradient elution profile to better separate this compound from the matrix interferences.[5]
-
Column Chemistry: Consider using a different column chemistry. While C18 columns are common, a column specifically designed for polar compounds or haloacetic acids might provide better separation from matrix components.[10]
-
-
Internal Standard:
-
Stable Isotope-Labeled (SIL) Internal Standard: The use of a SIL internal standard for this compound is the most reliable way to compensate for matrix effects.[11][12][13] The SIL internal standard will experience the same degree of ion suppression or enhancement as the analyte, leading to an accurate quantification.
-
-
Problem 2: Non-reproducible retention times for this compound.
Fluctuations in retention time can be caused by matrix effects altering the interaction of the analyte with the stationary phase.[2]
-
Troubleshooting Steps:
-
Sample Cleanup: Implement a more effective sample preparation method, such as SPE or LLE, to remove matrix components that may be interacting with the column.
-
Column Washing: After each injection, incorporate a robust column wash step in your LC method to ensure all matrix components are eluted from the column before the next injection.
-
Use a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components in the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and reproducibility of quantitative analysis.[2][3][4]
Q2: What are the common sources of matrix effects in the analysis of this compound in water samples?
A: In water samples, common sources of matrix effects for haloacetic acids like this compound include inorganic ions (e.g., chloride, sulfate), dissolved organic matter, and sample preservatives.[10]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A: Two common methods are:
-
Post-Column Infusion: A qualitative technique to identify regions of ion suppression in your chromatogram.[4][5]
-
Post-Extraction Spike Analysis: A quantitative method to determine the percentage of ion suppression or enhancement.[6]
Q4: What is the best sample preparation technique to minimize matrix effects for this compound?
A: While direct injection is the simplest approach, it is most susceptible to matrix effects.[7][14] For complex matrices, Solid-Phase Extraction (SPE) is often the most effective technique for removing interferences and concentrating the analyte.[8][9] Liquid-Liquid Extraction (LLE) is another robust option.[9]
Q5: Why is a stable isotope-labeled (SIL) internal standard recommended?
A: A SIL internal standard has nearly identical chemical and physical properties to the analyte.[11][15] It will co-elute with the analyte and be affected by matrix effects in the same way, thus providing the most accurate correction for any signal suppression or enhancement and improving the precision and accuracy of the results.[12][13]
Data Presentation
The following tables summarize recovery data for haloacetic acids (HAAs) using different sample preparation techniques. Note that specific quantitative data for this compound is limited in the literature; therefore, data for other HAAs are presented as a reference.
Table 1: Comparison of Recovery for Haloacetic Acids in Spiked Drinking Water using SPE-GC-MS.
| Haloacetic Acid | Average Recovery (%) |
| Monochloroacetic acid (MCAA) | 85.2 |
| Monobromoacetic acid (MBAA) | 88.9 |
| Dichloroacetic acid (DCAA) | 95.6 |
| Trichloroacetic acid (TCAA) | 98.7 |
| Dibromoacetic acid (DBAA) | 100.0 |
| Bromochloroacetic acid (BCAA) | 97.5 |
| Bromodichloroacetic acid (BDCAA) | 89.3 |
| Chlorodibromoacetic acid (CDBAA) | 82.4 |
| Tribromoacetic acid (TBAA) | 78.7 |
Data adapted from a study utilizing solid-phase extraction followed by GC-MS analysis.[8]
Table 2: Recovery of Haloacetic Acids in Spiked Drinking Water using a Direct Injection LC-MS/MS Method.
| Haloacetic Acid | Mean Recovery (%) |
| Monochloroacetic acid (MCAA) | 95.3 |
| Monobromoacetic acid (MBAA) | 98.7 |
| Dichloroacetic acid (DCAA) | 102.1 |
| Trichloroacetic acid (TCAA) | 101.5 |
| Dibromoacetic acid (DBAA) | 107.7 |
| Bromochloroacetic acid (BCAA) | 103.4 |
| Bromodichloroacetic acid (BDCAA) | 99.8 |
| Chlorodibromoacetic acid (CDBAA) | 92.6 |
| Tribromoacetic acid (TBAA) | 85.2 |
Data from a study demonstrating a direct injection LC/MS/MS method.[16]
Experimental Protocols
Method 1: Direct Injection LC-MS/MS for Haloacetic Acids in Drinking Water
This method is suitable for relatively clean matrices where significant matrix effects are not anticipated.
-
Sample Preservation: Immediately after collection, preserve the water sample with ammonium (B1175870) chloride (100 mg/L) and store at 4°C in the dark.
-
Internal Standard Spiking: Prior to analysis, spike the sample with a stable isotope-labeled internal standard for this compound.
-
pH Adjustment: Adjust the sample pH to approximately 2 with sulfuric acid.[14]
-
LC-MS/MS Analysis:
-
Column: A reverse-phase column, such as a C18, suitable for polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the haloacetic acids.
-
MS Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI) and monitor the appropriate MRM transitions for this compound and its internal standard.[5][10]
-
Method 2: Solid-Phase Extraction (SPE) for Haloacetic Acids in Water
This protocol is recommended for complex matrices to reduce matrix effects.
-
Sample Preparation: Acidify the water sample to a pH of approximately 2-3.[9]
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., anion exchange) according to the manufacturer's instructions.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).[9]
-
Washing: Wash the cartridge with LC-MS grade water to remove polar interferences.[9]
-
Elution: Elute the this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile, possibly with a modifier).[9]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[9]
-
LC-MS/MS Analysis: Analyze the reconstituted sample as described in Method 1.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hdb.ugent.be [hdb.ugent.be]
- 5. sciex.com [sciex.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Comparative study of sample preparation techniques coupled to GC for the analysis of halogenated acetic acids (HAAs) acids in tap water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. scispace.com [scispace.com]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. iwaponline.com [iwaponline.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Overcoming Low Reaction Yields with Chloroiodoacetic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving chloroiodoacetic acid.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low reaction yields and other common problems encountered when using this compound, particularly in alkylation reactions of nucleophiles such as thiols and amines.
Issue 1: Low or No Product Formation
Question: My reaction with this compound is giving a very low yield or no desired product. What are the potential causes and how can I fix it?
Answer:
Low yields in reactions with this compound can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A logical diagnostic workflow is crucial for pinpointing the issue.
Initial Diagnostic Workflow:
-
Verify Reagent Integrity:
-
This compound: This reagent can be sensitive to light and moisture, leading to degradation.[1] Ensure it has been stored correctly in a dark, dry place. It is highly recommended to use a fresh bottle or a recently opened one.
-
Nucleophile: Ensure your nucleophile (e.g., thiol-containing peptide, amine) is pure and, in the case of thiols, has been adequately reduced.
-
Solvents and other Reagents: Use anhydrous solvents and fresh reagents to avoid unwanted side reactions.
-
-
Analyze the Crude Reaction Mixture:
-
Use techniques like TLC, LC-MS, or NMR to analyze the crude reaction mixture. This can help identify if the starting material is unreacted, if side products have formed, or if the product has decomposed.
-
Troubleshooting Strategies:
| Potential Cause | How to Investigate | Recommended Solution |
| Degraded this compound | Run a control reaction with a known reactive nucleophile. | Purchase a new batch of this compound. Store it properly under inert gas, protected from light. |
| Poor Nucleophilicity of the Substrate | Check the pKa of the nucleophilic group. For thiols, the reactive species is the thiolate anion (-S⁻).[1] | Adjust the reaction pH. For cysteine alkylation, a pH of 8.0-9.0 is optimal to increase the concentration of the more nucleophilic thiolate anion.[1] For amines, a non-nucleophilic base may be required to deprotonate the amine without competing in the reaction. |
| Suboptimal Reaction Conditions | Review your protocol for temperature, concentration, and reaction time. | Systematically optimize reaction conditions. See the optimization table below. |
| Oxidation of Thiol Nucleophiles | Analyze the starting material for disulfide bond formation. | Before adding this compound, treat the thiol-containing substrate with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to ensure the thiol is in its free, reduced form.[1] |
| Steric Hindrance | The reaction site on your substrate may be sterically hindered, preventing the approach of the alkylating agent. | For reactions with large molecules like proteins, consider adding denaturants (e.g., 6 M Guanidinium HCl, 8 M Urea) to unfold the protein and expose the reaction site.[1] |
Issue 2: Formation of Multiple Products (Side Reactions)
Question: My reaction is producing multiple products, leading to a low yield of the desired compound and difficult purification. What are the common side reactions and how can I suppress them?
Answer:
The formation of multiple products indicates a lack of reaction specificity. With a reactive electrophile like this compound, side reactions are a common challenge.
Common Side Reactions and Solutions:
| Side Reaction | Description | Recommended Solution |
| Over-alkylation | In molecules with multiple nucleophilic sites, more than one site may be alkylated. | Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of this compound. Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Reaction with other Nucleophilic Residues (in peptides/proteins) | Besides the target thiol (cysteine), other amino acid side chains like lysine, histidine, and methionine can be alkylated, especially at higher pH.[1] | Maintain the reaction pH in the optimal range for the target nucleophile. For cysteine, a pH of 8.0-8.5 provides a good balance between thiol reactivity and specificity.[1] |
| Hydrolysis of this compound | In aqueous solutions, this compound can be hydrolyzed, consuming the reagent. | While some water may be necessary for solubility, minimize the amount of water in the reaction or use co-solvents. Run the reaction at the optimal temperature; excessive heat can accelerate hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for alkylating cysteine residues with this compound? A1: For efficient and specific alkylation of cysteine residues, a slightly alkaline pH range of 8.0-9.0 is generally recommended.[1] This pH ensures a sufficient concentration of the reactive thiolate anion to drive the reaction to completion in a reasonable timeframe while minimizing potential side reactions with other amino acid residues.[1]
Q2: Can this compound react with other amino acid residues besides cysteine? A2: Yes, particularly at higher pH values and with an excess of the alkylating agent. Besides cysteine, other amino acid residues with nucleophilic side chains such as lysine, histidine, methionine, aspartate, and glutamate (B1630785) can be modified.[1] Maintaining the pH in the optimal 8.0-8.5 range helps to ensure the reaction is predominantly specific to the more reactive cysteine thiols.[1]
Q3: My this compound solution has turned yellow/brown. Can I still use it? A3: A change in color often indicates decomposition, possibly due to exposure to light or impurities. This decomposition can lead to lower reactivity and the formation of unwanted byproducts. It is highly recommended to use fresh, colorless solutions of this compound for the best results.[1]
Q4: What is the reactivity trend for haloacetic acids in alkylation reactions? A4: The reactivity of the halogen as a leaving group follows the trend: I > Br > Cl. Therefore, iodoacetic acid is more reactive than bromoacetic acid, which is more reactive than chloroacetic acid. This compound is expected to be highly reactive due to the presence of the excellent leaving group, iodide.
Q5: What are suitable solvents for reactions with this compound? A5: The choice of solvent depends on the solubility of the substrates. For reactions with biomolecules, aqueous buffers (e.g., phosphate, HEPES) are common. Polar aprotic solvents like DMF and acetonitrile (B52724) can be used for organic synthesis applications. It is crucial to ensure the solvent does not react with the this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Alkylation Yield
| Parameter | Condition | Effect on Yield | Rationale |
| pH | 7.0 | Lower | Lower concentration of the more reactive thiolate anion.[1] |
| 8.0-9.0 | Optimal for Thiols | Balances high thiolate concentration with minimal side reactions.[1] | |
| > 9.5 | Potentially Lower | Increased risk of side reactions with other nucleophiles (e.g., amines) and hydrolysis of the reagent.[1] | |
| Temperature | Low (e.g., 4 °C) | Slower reaction rate, may require longer reaction times. | Minimizes degradation of sensitive molecules. |
| Room Temperature (20-25 °C) | Generally a good starting point. | Good compromise between reaction rate and stability. | |
| Elevated (e.g., > 40 °C) | Faster reaction, but increased risk of side reactions and reagent decomposition. | May be necessary for less reactive nucleophiles. | |
| Concentration | Low | Slower reaction rate. | |
| High | Faster reaction rate, but may increase aggregation of substrates like peptides. | ||
| Excess of Alkylating Agent | 1.1 - 2 equivalents | Generally increases yield for the target site. | Drives the reaction to completion. |
| > 5 equivalents | Increased risk of over-alkylation and off-target side reactions. | Can lead to a complex product mixture. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Cysteine-Containing Peptide
This protocol provides a general method for the S-alkylation of a cysteine residue in a peptide using this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reduction buffer: 100 mM Phosphate buffer, pH 7.5, containing 5 mM DTT
-
Alkylation buffer: 100 mM Phosphate buffer, pH 8.0
-
Quenching solution: 1 M DTT or β-mercaptoethanol
-
Desalting column
Procedure:
-
Reduction of Peptide:
-
Dissolve the peptide in the reduction buffer to a concentration of 1-5 mg/mL.
-
Incubate at 37 °C for 1 hour to ensure all disulfide bonds are reduced.
-
-
Buffer Exchange (Optional but Recommended):
-
Remove the DTT by passing the reduced peptide solution through a desalting column equilibrated with the alkylation buffer. This prevents the alkylating agent from reacting with the reducing agent.
-
-
Alkylation Reaction:
-
Prepare a fresh 100 mM stock solution of this compound in the alkylation buffer.
-
Add the this compound solution to the peptide solution to a final molar excess of 2-5 fold over the cysteine concentration.
-
Incubate the reaction mixture in the dark at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., DTT) to a final concentration that is in large excess to the initial this compound concentration to consume any unreacted alkylating agent.
-
-
Purification:
-
Purify the alkylated peptide from excess reagents and byproducts using a desalting column followed by reverse-phase HPLC.
-
-
Analysis:
-
Confirm the successful alkylation by mass spectrometry (an increase in mass corresponding to the addition of the carboxymethyl group).
-
Visualizations
Caption: Workflow for the alkylation of a cysteine-containing peptide.
Caption: Troubleshooting logic for low reaction yields.
References
Managing the hygroscopic nature of chloroiodoacetic acid.
This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of chloroiodoacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its hygroscopic nature a concern?
This compound is a haloacetic acid derivative containing both chlorine and iodine. Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to inaccuracies in weighing, changes in concentration of solutions, and potential degradation of the compound, which can compromise experimental results.[1][2]
Q2: How should I store this compound to minimize moisture absorption?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[3][4][5] For long-term storage, using a desiccator with a suitable desiccant, such as silica (B1680970) gel or calcium chloride, is highly recommended.
Q3: What are the visible signs that my this compound has absorbed moisture?
Visual indicators of moisture absorption include clumping or caking of the solid material, the formation of a syrup-like substance, or in severe cases, complete deliquescence (dissolving in the absorbed water).[6]
Q4: Can I use this compound that has been exposed to moisture?
Using this compound that has absorbed water is not recommended without purification, as the exact concentration of the active compound will be unknown. For applications requiring high precision, the material should be dried before use.
Q5: How does moisture affect the stability of this compound?
The presence of water can facilitate the degradation of haloacetic acids.[7][8][9][10] For this compound, this could involve hydrolysis or other decomposition pathways, leading to a decrease in purity and the formation of impurities that could interfere with your experiments. The stability of haloacetic acids in water is influenced by factors such as temperature and the presence of light.[8]
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Actions |
| HYGRO-001 | Inaccurate or inconsistent weighing of the solid. | Rapid absorption of atmospheric moisture during weighing. | - Weigh the compound quickly in a low-humidity environment. - Use a weighing vessel with a narrow opening to minimize exposure. - For highly sensitive applications, consider weighing inside a glovebox with a controlled atmosphere. |
| HYGRO-002 | The compound appears clumped, caked, or has formed a syrup. | - Improper storage in a container that is not airtight. - Exposure to a high-humidity environment. | - If clumping is minor, the material may be dried (see Experimental Protocols). - If the material has become syrupy, it is significantly hydrated and may require more rigorous purification before use. - Review storage procedures to prevent future occurrences. |
| HYGRO-003 | Inconsistent results in reactions or assays. | - Use of hydrated this compound, leading to incorrect starting material concentration. - Degradation of the compound due to moisture. | - Determine the water content of your material using Karl Fischer titration (see Experimental Protocols). - Dry the this compound before use if the water content is found to be significant. |
| HYGRO-004 | Difficulty dissolving the compound in a non-aqueous solvent. | The presence of absorbed water can interfere with dissolution in certain organic solvents. | - Ensure your solvent is anhydrous. - Consider drying the this compound before preparing the solution. |
Experimental Protocols
Protocol 1: Drying this compound Using a Vacuum Oven
This protocol is intended for drying this compound that has absorbed a small to moderate amount of moisture.
Methodology:
-
Preparation: Place a thin layer of the this compound in a shallow, chemically resistant dish (e.g., a glass petri dish).
-
Vacuum Oven Setup: Place the dish inside a vacuum oven. Ensure the vacuum oven is connected to a suitable vacuum pump with a cold trap.
-
Drying Conditions:
-
Temperature: Set the oven temperature to a mild heat (e.g., 30-40 °C) to avoid thermal degradation. Do not exceed the melting point of the compound.
-
Vacuum: Gradually apply a vacuum to the oven.
-
-
Drying Time: Dry the material for several hours. The exact time will depend on the amount of material and the level of hydration.
-
Endpoint Determination: The material can be considered dry when its weight is constant after successive drying and weighing cycles.
-
Storage: Once dry, immediately transfer the compound to a desiccator for cooling and subsequent storage in a tightly sealed container.
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a method for quantifying the water content in a sample of this compound.
Methodology:
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
The titration vessel should be filled with a suitable anhydrous solvent (e.g., methanol).
-
Titrate the solvent with the Karl Fischer reagent to a stable, dry endpoint to neutralize any residual water in the vessel.
-
-
Sample Preparation and Introduction:
-
Accurately weigh a sample of this compound (typically 100-500 mg, depending on the expected water content).
-
Quickly and carefully introduce the sample into the conditioned titration vessel.
-
-
Titration:
-
Start the titration. The Karl Fischer reagent will be added automatically until the endpoint is reached.
-
The volume of reagent consumed is used to calculate the water content.
-
-
Calculation:
-
The water content is calculated based on the titer of the Karl Fischer reagent and the volume consumed. The instrument's software typically performs this calculation automatically.
-
Water Content (%) = (Volume of KF Reagent (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100
-
Visual Guides
Caption: Workflow for handling hygroscopic this compound.
References
- 1. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chloroacetic acid CAS#: 79-11-8 [m.chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. carlroth.com [carlroth.com]
- 6. A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Photodegradation of haloacetic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biodegradation of six haloacetic acids in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Peptide Derivatization with Chloroiodoacetic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of peptides using chloroiodoacetic acid.
Troubleshooting Incomplete Derivatization
Incomplete derivatization of peptides can lead to ambiguous and unreliable results in downstream analyses such as mass spectrometry. Below is a guide to troubleshoot common issues encountered during the alkylation of cysteine residues with this compound.
Visual Troubleshooting Guide
Caption: A step-by-step workflow for troubleshooting incomplete peptide derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete derivatization of peptides with this compound?
A1: The most common causes for incomplete derivatization include:
-
Suboptimal pH: The reaction is highly pH-dependent. The thiol group of cysteine needs to be in its nucleophilic thiolate form for efficient reaction, which is favored at a basic pH (typically 8-9).[1][2][3]
-
Insufficient Reagent: A sufficient molar excess of this compound is necessary to drive the reaction to completion. A 4-6 fold molar excess over the total thiol concentration is a good starting point.[4]
-
Reagent Degradation: this compound solutions should be prepared fresh, as they can degrade over time, leading to lower reactivity.
-
Incomplete Reduction of Disulfide Bonds: Prior to alkylation, all disulfide bonds in the peptide must be fully reduced to free thiols. Ensure that your reducing agent (e.g., DTT, TCEP) is active and used in sufficient concentration.
-
Interfering Substances: Components in the sample matrix, such as other nucleophiles or high salt concentrations, can interfere with the reaction.
Q2: I'm observing unexpected mass shifts in my mass spectrometry data. What could be the cause?
A2: Unexpected mass shifts can arise from several side reactions. While this compound is relatively specific for cysteine, side reactions can occur, especially under non-optimal conditions. These can include:
-
Over-alkylation: Modification of other amino acid residues. With the related reagent iodoacetamide (B48618), modification of lysine, histidine, methionine, aspartate, glutamate, and the N-terminus has been observed.[5][6][7]
-
Methionine Oxidation: The use of chloroacetamide, a similar alkylating agent, has been shown to increase the oxidation of methionine residues.[7]
-
Reaction with Buffers: Some buffer components, particularly those containing primary or secondary amines (e.g., Tris), can react with the alkylating agent.
Q3: How can I confirm that my derivatization is complete?
A3: Mass spectrometry is the most direct way to assess the completeness of the derivatization. You can look for the presence of peptides containing unmodified cysteine residues. A comparison of the peak intensities of the derivatized and underivatized forms of a peptide can provide a semi-quantitative measure of reaction efficiency.
Q4: What is the expected mass modification for a cysteine residue derivatized with this compound?
A4: this compound will add a carboxymethyl group to the thiol side chain of cysteine. The expected mass increase is 58.0055 Da .
Quantitative Data Summary
While specific quantitative data for this compound is limited in the literature, data from the similar reagent, chloroacetamide (CAA), provides a useful reference for expected performance.
| Parameter | Condition | Alkylation Efficacy (%) | Over-alkylation (%) | Reference |
| Reagent Concentration | 10 mM CAA | < 95 | Low | [4] |
| 40 mM CAA | > 95 | Minor | [4] | |
| 50 mM CAA | Complete | Minor | [4] | |
| Comparison with Iodoacetamide (IAA) | 40 mM IAA | > 95 | 1-17 | [4] |
| 40 mM CAA | > 95 | < 1 | [4] |
Note: This data is for chloroacetamide (CAA) and should be used as a guideline. Optimal conditions for this compound may vary and should be determined empirically.
Experimental Protocols
The following is a general protocol for the in-solution derivatization of peptides with this compound, adapted from standard protocols for similar alkylating agents.
Protocol: In-Solution Peptide Alkylation with this compound
1. Reagents and Materials:
-
Peptide sample
-
Denaturation buffer (e.g., 8 M Urea in 100 mM Ammonium Bicarbonate, pH 8.5)
-
Reducing agent (e.g., 100 mM Dithiothreitol (DTT) or 100 mM Tris(2-carboxyethyl)phosphine (TCEP))
-
Alkylating agent (e.g., 100 mM this compound in 100 mM Ammonium Bicarbonate, prepared fresh)
-
Quenching solution (e.g., 100 mM DTT)
-
Ammonium Bicarbonate (100 mM, pH 8.5)
-
Formic acid
2. Procedure:
-
Denaturation: Dissolve the peptide sample in the denaturation buffer.
-
Reduction: Add the reducing agent to a final concentration of 5-10 mM. Incubate at 56°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add the freshly prepared this compound solution to a final concentration of 20-50 mM. Incubate in the dark at room temperature for 30-45 minutes.
-
Quenching: Add a quenching solution (e.g., DTT) to a final concentration of 10-20 mM to react with any excess this compound. Incubate in the dark at room temperature for 15 minutes.
-
Sample Cleanup: The sample is now ready for downstream processing, such as desalting (e.g., using a C18 column) prior to mass spectrometry analysis.
Experimental Workflow Diagram
Caption: A generalized workflow for the derivatization of peptides with this compound.
Disclaimer: The information provided in this technical support center, particularly regarding quantitative data and experimental protocols, is based on established principles for similar alkylating agents like iodoacetamide and chloroacetamide. Researchers should perform their own optimization experiments to determine the ideal conditions for their specific peptide and experimental setup when using this compound.
References
- 1. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. jpt.com [jpt.com]
- 5. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Chloroiodoacetic acid reaction mechanism and kinetics.
This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing chloroiodoacetic acid in their experiments. It provides answers to frequently asked questions and troubleshooting advice for common issues.
Section 1: Frequently Asked Questions - Reaction Mechanism & Kinetics
Q1: What is the primary reaction mechanism of this compound with nucleophiles?
A1: this compound reacts with nucleophiles, such as the thiol group of a cysteine residue, primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this single-step process, the nucleophile attacks the carbon atom bonded to the halogens, leading to the displacement of a halide ion, which acts as the leaving group.[1] The reaction between [chloro(phenyl)arsanyl]acetic acid and iodoacetic acid in an alkaline medium also proceeds via an SN2 mechanism.[2]
Q2: Which factors most significantly influence the reaction kinetics?
A2: The rate of the SN2 reaction is dependent on the concentrations of both the this compound and the nucleophile.[1] Key factors influencing the kinetics include:
-
Leaving Group Ability : The reactivity of haloacetic acids in SN2 reactions is heavily influenced by the nature of the halogen. A good leaving group is a species that is stable on its own after detaching. For halogens, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻.[1]
-
Nucleophile Strength and Concentration : A stronger or more concentrated nucleophile will increase the reaction rate.
-
Solvent : The choice of solvent can affect the stability of the reactants and the transition state, thereby influencing the reaction rate.
-
pH : The pH of the solution is critical, especially when working with biological nucleophiles like cysteine. The thiol group (-SH) is a much stronger nucleophile in its deprotonated thiolate form (-S⁻). Therefore, reactions are typically faster at a pH above the pKa of the thiol group. However, haloacetic acids can decompose more rapidly at alkaline pH.[3]
Q3: How does the reactivity of this compound compare to other haloacetic acids like iodoacetic acid or chloroacetic acid?
A3: The reactivity is dictated by the leaving group ability of the displaced halide. Since iodide (I⁻) is a better leaving group than chloride (Cl⁻) due to its larger size and ability to distribute the negative charge, the iodine atom is preferentially displaced in nucleophilic substitution reactions.[1] Therefore, this compound is expected to react similarly to iodoacetic acid as an alkylating agent, with the iodide being the primary leaving group. Its reactivity would be significantly higher than that of chloroacetic acid alone under typical SN2 conditions.
Q4: What is the expected product when this compound reacts with a cysteine residue in a protein?
A4: The reaction of this compound with the thiol side chain of a cysteine residue results in the formation of an S-carboxymethylcysteine derivative.[3] This is a covalent modification where the acetyl group from the reagent becomes attached to the sulfur atom of the cysteine. This modification is stable and can be quantified using amino acid analysis.[3]
Section 2: Troubleshooting Guide
Q1: My alkylation reaction is proceeding slowly or not at all. What are the potential causes?
A1:
-
Incorrect pH: The nucleophilicity of cysteine's thiol group is pH-dependent. Ensure the reaction buffer pH is optimal for generating the reactive thiolate anion (typically pH > 7.5), but be mindful of reagent decomposition at high pH.[3]
-
Reagent Degradation: this compound can decompose in aqueous solutions, a process that is accelerated at alkaline pH.[3] Use freshly prepared solutions. It is recommended to recrystallize commercial reagents and store them desiccated, for example, over P₂O₅.[3]
-
Presence of Water in Synthesis: If you are synthesizing the acid, ensure all reagents and glassware are dry, as water can poison the reaction.[4][5]
-
Insufficient Reagent Concentration: The reaction is second-order, so the rate depends on the concentration of both reactants.[1] Ensure a sufficient molar excess of the alkylating agent is used, especially if competing nucleophiles are present.
-
Oxidized Thiols: Ensure the cysteine residues in your protein are in the reduced state. If disulfide bonds are present, the reaction will not occur. Consider adding a reducing agent like DTT or TCEP prior to alkylation (note: the reducing agent must be removed or quenched before adding the this compound).
Q2: I am observing unexpected side products or a loss of my target molecule. What could be the cause?
A2:
-
Hydrolysis of the Reagent: At neutral to alkaline pH, this compound can hydrolyze to form glycolic acid and halide ions.[3] This side reaction consumes the reagent.
-
Reaction with Buffer Components: Buffers containing nucleophilic species (e.g., Tris, which has a primary amine) can compete with your target molecule for the alkylating agent. Consider using non-nucleophilic buffers like HEPES or phosphate.
-
Formation of Dichloroacetic Acid: During the synthesis of monochloroacetic acid from acetic acid, over-chlorination can lead to the formation of dichloroacetic acid as a contaminant.[6] This impurity could lead to different reaction products.
Q3: My kinetic data for the reaction is not reproducible. What experimental factors should I verify?
A3:
-
Temperature Control: Reaction rates are sensitive to temperature. Ensure all experiments are conducted in a temperature-controlled environment (e.g., a water bath or incubator).
-
pH Stability: Confirm that the buffer has sufficient capacity to maintain a constant pH throughout the reaction, as pH changes will alter the rate.
-
Accurate Concentrations: Precisely determine the concentrations of your stock solutions of both the nucleophile and this compound.
-
Timing: For fast reactions, ensure precise timing of reagent addition and measurement. The use of a stopped-flow apparatus may be necessary for very rapid kinetics.[7]
Section 3: Experimental Protocols
Protocol 1: Determination of the Second-Order Rate Constant for Cysteine Alkylation
This protocol is adapted from the general method for determining the rate of thiol alkylation using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[1]
-
Materials:
-
This compound
-
A thiol-containing compound (e.g., N-acetyl-L-cysteine)
-
DTNB (Ellman's reagent)
-
Non-nucleophilic buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare fresh stock solutions of this compound, the thiol, and DTNB in the reaction buffer.
-
Equilibrate all solutions to the desired reaction temperature (e.g., 25°C).
-
In a cuvette, mix the thiol solution and the buffer.
-
Initiate the reaction by adding a known concentration of this compound and mix quickly.
-
At specific time intervals, take an aliquot of the reaction mixture and add it to a solution containing an excess of DTNB.
-
Measure the absorbance of the resulting yellow product (2-nitro-5-thiobenzoate, TNB²⁻) at 412 nm. This absorbance is proportional to the concentration of remaining free thiols.
-
-
Data Analysis:
-
Use the Beer-Lambert law (A = εbc) and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at pH 8.0) to calculate the concentration of free thiol at each time point.
-
Plot the concentration of the thiol versus time.
-
The initial reaction rate can be determined from the initial slope of this curve.
-
By performing the experiment with varying initial concentrations of the haloacetic acid and the thiol, the second-order rate constant (k) can be determined using the rate law: Rate = k[Haloacetic Acid][Thiol] .[1]
-
Section 4: Quantitative Data Summary
Table 1: Factors Influencing this compound Reaction Kinetics
| Factor | Effect on Reaction Rate | Rationale |
| Nucleophile Concentration | Increases with higher concentration | The reaction follows second-order kinetics, directly proportional to the nucleophile concentration.[1] |
| pH | Increases with pH > pKa of thiol | Deprotonation of the thiol group to the more nucleophilic thiolate anion is favored.[3] |
| Temperature | Increases with higher temperature | Provides the necessary activation energy for the reaction. |
| Leaving Group | Iodide is a very good leaving group | The C-I bond is weaker and iodide is a stable anion, facilitating the SN2 reaction.[1] |
Section 5: Visualizations
Caption: SN2 reaction mechanism of a thiolate nucleophile with this compound.
Caption: Experimental workflow for determining the rate of cysteine alkylation.[1]
Section 6: Safety & Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a dangerous good for transport.[8] It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[9] The related and more commonly documented compound, chloroacetic acid, is highly toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[10][11][12] Heating chloroacetic acid to decomposition can emit toxic and corrosive fumes such as hydrogen chloride and phosgene.[13]
Q2: What personal protective equipment (PPE) is required for handling this chemical?
A2: Always handle this compound inside a certified chemical fume hood.[10] Required PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use and use proper removal technique.[12]
-
Eye Protection: Chemical safety glasses and a face shield are necessary.[12]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[10]
Q3: How should I properly store and dispose of this compound?
A3:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place designated for corrosive materials.[10] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[10]
-
Disposal: Dispose of waste contents and containers to an approved waste disposal plant.[9] Do not allow the product to enter drains, as it is very toxic to aquatic life.[9][10] All chemical waste disposal must be in accordance with local, regional, and national regulations.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Sciencemadness Discussion Board - Synthesis of Chloroacetic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Synthesis of Chloroacetic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. A steady state kinetic analysis of the reaction of chloroperoxidase with peracetic acid, chloride, and 2-chlorodimedone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. This compound|53715-09-6|MSDS [dcchemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quenching excess chloroiodoacetic acid in a reaction mixture.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the safe and effective quenching of excess chloroiodoacetic acid in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why must it be quenched?
This compound is a bifunctional α-haloacid. Due to the presence of two different halogen atoms on the α-carbon, it is a highly reactive electrophile and a potent alkylating agent.[1] In experimental settings, it is crucial to neutralize or "quench" any excess this compound after the primary reaction is complete. This step is essential for several reasons:
-
Safety: It deactivates a hazardous and reactive reagent, making the reaction mixture safer to handle during workup and purification.[2]
-
Preventing Side Reactions: It stops the alkylating agent from reacting with the desired product, solvents, or other components of the mixture, which could otherwise lead to impurities and lower yields.[3]
-
Ensuring Reaction Specificity: Quenching ensures that the reaction is terminated at the desired endpoint.
Q2: What are the most common types of quenching agents for this compound?
The most effective quenching agents are nucleophiles, which readily react with the electrophilic α-carbon of this compound, displacing one of the halogen atoms (typically iodine, as it is a better leaving group). Common choices include:
-
Thiol-based reagents: Compounds containing a sulfhydryl (-SH) group, such as L-cysteine, dithiothreitol (B142953) (DTT), or 2-mercaptoethanol, are highly effective.[3]
-
Amine-based reagents: Primary or secondary amines, like Tris buffer (tris(hydroxymethyl)aminomethane), glycine, or ethanolamine, can also serve as effective quenching agents.
-
Basic solutions: Aqueous solutions of bases like sodium bicarbonate or sodium hydroxide (B78521) can neutralize the carboxylic acid and promote hydrolysis, although careful temperature control is required.
Q3: What are the critical safety precautions when working with and quenching this compound?
This compound and related α-halo acids are corrosive, toxic, and can be rapidly absorbed through the skin.[4][5] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles or a face shield.[6][7]
-
Ventilation: All handling and quenching operations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]
-
Controlled Addition: The quenching agent should be added slowly to the reaction mixture, especially if the reaction is exothermic, to maintain control over the temperature.[8][9]
-
Waste Disposal: All waste containing this compound or its byproducts must be disposed of as hazardous waste according to institutional and local regulations.[7] Do not pour it down the drain.
Troubleshooting Guide
Issue 1: The quenching process is highly exothermic and difficult to control.
-
Potential Cause: The reaction between the quenching agent and this compound is rapid, releasing a significant amount of heat. This is common when using highly reactive nucleophiles or concentrated basic solutions.
-
Solution:
-
Cool the Reaction: Before adding the quencher, cool the reaction vessel in an ice/water bath to 0-5 °C.[8]
-
Slow, Portion-wise Addition: Add the quenching agent slowly and in small portions (dropwise for liquids, or in small aliquots for solids) to allow the heat to dissipate.
-
Dilute the Quenching Agent: Using a more dilute solution of the quenching agent can help to moderate the reaction rate.
-
Issue 2: Analytical tests (e.g., TLC, LC-MS) show that this compound is still present after quenching.
-
Potential Cause 1: Insufficient Quenching Agent: The amount of quenching agent added was not enough to react with all of the excess this compound.
-
Solution: Calculate the maximum possible amount of unreacted this compound and add a stoichiometric excess (typically 1.5 to 2.0 equivalents) of the quenching agent.
-
-
Potential Cause 2: Poor Reagent Quality: The quenching agent may have degraded over time.
-
Solution: Use a freshly prepared solution of the quenching agent.[3]
-
-
Potential Cause 3: Suboptimal pH: The nucleophilicity of some quenching agents (especially amines) is pH-dependent.
-
Solution: Ensure the reaction mixture's pH is suitable for the chosen quenching agent. For amine-based quenchers, a slightly basic pH (7.5-8.5) is often optimal.
-
Issue 3: The desired product appears to be degrading or forming new byproducts during the quench.
-
Potential Cause: The quenching agent is not selective and is reacting with your product. This can happen if your product also contains electrophilic sites or is unstable under the quenching conditions (e.g., high pH).
-
Solution:
-
Select a Milder Quencher: Switch to a less reactive or bulkier quenching agent that may have a higher selectivity for the small this compound molecule over your larger product molecule.
-
Optimize Quenching Time and Temperature: Perform the quench at a lower temperature and for the minimum time necessary to neutralize the excess reagent. Monitor the reaction closely to avoid prolonged exposure.
-
pH Control: If using a basic quencher, consider switching to a buffered system or a non-basic nucleophile like a thiol to avoid pH-induced degradation of your product.
-
Experimental Protocols
Data Presentation: Comparison of Quenching Agents
| Parameter | Thiol-Based Quencher (L-cysteine) | Amine-Based Quencher (Tris Buffer) |
| Mechanism | Nucleophilic substitution (S_N2) via thiol group | Nucleophilic substitution (S_N2) via amine group |
| Stoichiometry | 1.5 - 2.0 equivalents relative to excess acid | 1.5 - 2.0 equivalents relative to excess acid |
| Typical Conditions | 0-25 °C, 15-30 minutes | 0-25 °C, 30-60 minutes |
| Pros | Fast and highly efficient reaction | Acts as a buffer; reaction is typically less exothermic |
| Cons | Can have a strong odor; potential for disulfide bond formation | Can be slower; may require pH adjustment |
| Workup | Resulting thioether is typically water-soluble | Resulting amine conjugate is typically water-soluble |
Protocol 1: Quenching with L-cysteine
This protocol details the use of L-cysteine, a readily available and effective thiol-based quenching agent.
-
Preparation: Prepare a 1 M stock solution of L-cysteine in deionized water. Adjust the pH to ~7.5 with 1 M NaOH to deprotonate the thiol group, enhancing its nucleophilicity.
-
Reaction Cooling: Once your primary reaction is complete, cool the reaction vessel to 0 °C using an ice bath.
-
Quencher Addition: Slowly add 1.5 equivalents (relative to the initial excess of this compound) of the 1 M L-cysteine solution to the stirred reaction mixture.
-
Quenching Reaction: Maintain the temperature at 0 °C for 15 minutes, then allow the mixture to warm to room temperature and stir for an additional 15-30 minutes.
-
Verification: Confirm the absence of this compound using an appropriate analytical method (e.g., TLC, LC-MS) before proceeding with the workup.
Protocol 2: Quenching with Tris Buffer
This protocol uses Tris (tris(hydroxymethyl)aminomethane) as both a nucleophile and a buffer.
-
Preparation: Prepare a 1 M stock solution of Tris base in deionized water.
-
Reaction Cooling: After the main reaction has finished, cool the flask to 0-5 °C in an ice bath.
-
Quencher Addition: While stirring, add 2.0 equivalents (relative to the initial excess of this compound) of the 1 M Tris solution dropwise. The Tris will neutralize the acidic proton and the amine will act as the quenching nucleophile.
-
Quenching Reaction: Allow the reaction to stir at 0-5 °C for 30 minutes, then let it warm to room temperature and continue stirring for at least 1 hour.
-
Verification: Use an appropriate analytical technique to ensure that all excess this compound has been consumed before beginning the extraction or purification process.
Visualizations
Caption: Standard experimental workflow for quenching this compound.
Caption: Troubleshooting logic for common quenching issues.
Caption: General S_N2 mechanism for quenching this compound.
References
- 1. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. sarponggroup.com [sarponggroup.com]
Technical Support Center: Chloroiodoacetic Acid Waste Management
This guide provides technical support for the safe disposal and neutralization of chloroiodoacetic acid waste. The following information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a halogenated acetic acid (HAA) and should be handled as a hazardous chemical. Chloroacetic acid, a similar compound, is highly toxic, corrosive, and can be fatal upon skin contact.[1] Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound before handling or attempting any neutralization or disposal procedures. The procedures outlined below are general guidelines and must be adapted to your specific laboratory conditions and regulatory requirements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its waste considered hazardous?
This compound (C₂H₂ClIO₂) is a halogenated carboxylic acid.[2] Like other haloacetic acids, it is a disinfection byproduct found in drinking water, but in a laboratory setting, it is a reactive chemical.[3] Its waste is considered hazardous due to:
-
Corrosivity (B1173158): As an acid, it is corrosive to metals and tissues.[1][4]
-
Toxicity: Halogenated acetic acids can be toxic by inhalation, ingestion, and skin contact.[1] Chloroacetic acid, for example, can readily penetrate the skin and interfere with cellular energy production, which can be fatal.[1]
-
Environmental Hazard: It is classified as an environmental hazard and is very toxic to aquatic life.[5][6]
Q2: Can I neutralize this compound waste in my lab?
On-site neutralization of corrosive waste is permissible in some jurisdictions if corrosivity is the only hazardous characteristic.[7] However, due to the high toxicity of halogenated acetic acids, you should only attempt to neutralize very small volumes of dilute solutions.[7] Concentrated solutions or waste containing other hazardous materials should be disposed of through your institution's hazardous waste management program.[5][8]
Q3: What are the appropriate neutralizing agents for this compound?
Weak bases are recommended to control the reaction rate and prevent excessive heat generation, which is a common hazard during the neutralization of acids.[1][4]
| Neutralizing Agent | Formula | Recommended Use |
| Sodium Bicarbonate | NaHCO₃ | Preferred for small volumes; reaction produces CO₂ gas, which requires slow addition and good ventilation. |
| Sodium Carbonate (Soda Ash) | Na₂CO₃ | A stronger base than sodium bicarbonate; suitable for dilute acid solutions.[7] |
| Calcium Hydroxide (B78521) | Ca(OH)₂ | Another option for neutralizing acids.[7] |
Note: Avoid using strong bases like sodium hydroxide (NaOH) for concentrated acids, as the reaction is highly exothermic and can cause boiling and splashing.[9] If NaOH is used, it should be a dilute solution and added very slowly to a chilled, dilute acid solution.[7]
Q4: How do I know when the neutralization process is complete?
The neutralization is complete when the pH of the solution is within a safe, neutral range. The target pH for neutralized waste that may be eligible for drain disposal is typically between 5.5 and 9.5.[7] Use a calibrated pH meter or pH paper to monitor the pH of the solution as you add the neutralizing agent.
| Parameter | Recommended Range |
| Final pH for Neutralized Waste | 5.5 - 9.5[7] |
Q5: After neutralization, can I pour the solution down the drain?
This depends on local regulations and the composition of the waste. Generally, if the this compound was pure and dilute, and the only hazard was corrosivity, the neutralized solution (pH 5.5-9.5) may be permissible for drain disposal, followed by a large water flush (e.g., 20 parts water).[7] However, because of the original toxicity of the compound, many institutions require all waste from such chemicals, even after neutralization, to be collected as hazardous waste. Always check with your EHS department before any drain disposal.
Q6: What if my this compound waste is mixed with other solvents or metals?
If the waste is mixed with other chemicals, it must be disposed of as hazardous waste. Do not attempt to neutralize it. Halogenated organic solvents must be kept separate from non-halogenated solvents and other waste streams like those containing heavy metals or strong oxidizers.[10] Mixed waste must be collected in a properly labeled hazardous waste container for pickup by your EHS department.[8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Excessive Fuming or Splashing During Neutralization | The reaction is too exothermic. This can be caused by adding the base too quickly or using a highly concentrated acid or base. | Stop adding the base immediately. Allow the solution to cool. The procedure should always be done in a fume hood behind a safety shield.[7] Consider placing the container in an ice bath to cool it.[7] Resume adding the neutralizing agent much more slowly. |
| Solution Turns an Unexpected Color | A side reaction may be occurring, possibly due to impurities in the waste stream or decomposition of the haloacetic acid. | Stop the procedure. Treat the entire volume as hazardous waste. Package it in a sealed, labeled container and contact your EHS department for disposal. |
| Solid Precipitate Forms | The salt formed from the neutralization reaction (e.g., calcium salt) may have low solubility in water. | This is generally not a safety concern. Continue the neutralization until the pH is stable in the target range. The entire mixture (liquid and solid) should be disposed of according to EHS guidelines. |
| pH Value Fluctuates and is Difficult to Stabilize | Insufficient mixing or slow dissolution of the neutralizing agent. | Ensure the solution is being stirred continuously. If using a solid base, allow more time for it to dissolve and react completely between additions. |
Experimental Protocol: Neutralization of Dilute this compound
This protocol is for small laboratory quantities (e.g., < 100 mL) of dilute (<5%) this compound waste where corrosivity is the primary hazard.
1. Personal Protective Equipment (PPE) and Safety:
-
Location: Perform all steps inside a certified chemical fume hood.[7]
-
Eye Protection: Wear chemical splash goggles and a face shield.[7]
-
Body Protection: Wear a chemically resistant lab coat or apron.[7]
-
Hand Protection: Wear heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene). Check the SDS for specific glove recommendations.
-
Contingency: Have an emergency eyewash and shower station readily accessible.
2. Materials:
-
Dilute this compound waste solution.
-
Stir plate and magnetic stir bar.
-
Large beaker (at least 10 times the volume of the acid waste).
-
Neutralizing agent: 5% sodium bicarbonate solution.
-
pH meter or pH indicator strips.
-
Ice bath.
-
Hazardous waste container, properly labeled.
3. Procedure:
-
Place the large beaker on the stir plate inside the fume hood.
-
If the acid solution is >1%, dilute it first by slowly adding the acid to a large volume of cold water. Always add acid to water.
-
Place the beaker containing the dilute acid solution in an ice bath to dissipate heat generated during neutralization.[7]
-
Begin stirring the acid solution at a moderate speed.
-
Slowly, add small increments of the 5% sodium bicarbonate solution. Be cautious of foaming from CO₂ gas evolution.
-
Pause after each addition and monitor the pH of the solution.
-
Continue adding the base dropwise until the pH is stable within the 5.5 to 9.5 range.[7]
-
Once neutralized, collect the solution in a properly labeled hazardous waste container.
-
Consult your EHS department for final disposal instructions. Do not pour down the drain without explicit approval.
Visual Guides
Caption: A step-by-step workflow for the safe laboratory neutralization of dilute this compound waste.
Caption: A logical decision tree to determine the appropriate disposal path for this compound waste.
References
- 1. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Chloro(iodo)acetic acid | C2H2ClIO2 | CID 23426777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. CHLOROACETIC ACID, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemos.de [chemos.de]
- 6. carlroth.com [carlroth.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. laballey.com [laballey.com]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Scaling up the synthesis of chloroiodoacetic acid for industrial applications.
Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals in a controlled industrial or laboratory setting. The synthesis of chloroiodoacetic acid involves hazardous materials and should only be attempted by trained personnel with appropriate safety measures in place. The proposed synthesis pathway is based on established chemical principles for halogenation reactions.
This technical support center provides troubleshooting guidance and frequently asked questions for scaling up the synthesis of this compound. The primary synthesis route discussed is the direct iodination of chloroacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis route for this compound?
A common and direct laboratory-scale approach is the alpha-iodination of chloroacetic acid using an iodinating agent in the presence of a catalyst. This method offers a straightforward pathway to the desired product.
Q2: What are the primary challenges when scaling up this synthesis from benchtop to an industrial scale?
Scaling up the synthesis of this compound introduces several challenges that are not always apparent at the lab scale. These include:
-
Thermal Management: The reaction can be exothermic, and maintaining precise temperature control in a large reactor is critical to prevent runaway reactions and the formation of byproducts.[1]
-
Mixing Efficiency: Ensuring homogenous mixing of reactants in a large volume is crucial for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration.[1]
-
Impurity Profile: Side reactions that are negligible at a small scale can become significant at an industrial scale, leading to a more complex impurity profile and challenging purification.[1]
-
Material Handling and Corrosion: Handling large quantities of corrosive reagents like chloroacetic acid and iodine requires careful selection of reactor materials and transfer lines to prevent equipment degradation.
-
Purification: Moving from laboratory-scale purification methods like column chromatography to industrial-scale techniques such as crystallization or distillation requires significant process development.[2][3]
Q3: What are the key safety considerations for the industrial synthesis of this compound?
Safety is paramount when handling halogenated acetic acids. Key considerations include:
-
Toxicity and Corrosivity: this compound and its precursors are toxic and corrosive.[4] Appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, aprons, and full-face respirators, is mandatory.
-
Ventilation: The reaction and handling of materials should be conducted in a well-ventilated area or under a fume hood to prevent the inhalation of vapors.
-
Emergency Preparedness: Have emergency showers, eyewash stations, and appropriate neutralizing agents readily available.
-
Waste Disposal: Halogenated waste must be disposed of according to environmental regulations.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, HPLC). Consider incrementally increasing the reaction time or temperature, while carefully monitoring for byproduct formation. |
| Poor mixing leading to localized areas of low reactant concentration. | Evaluate the mixing efficiency of the reactor. For larger vessels, a mechanical stirrer is often necessary.[1] Ensure the stirrer design is appropriate for the viscosity and volume of the reaction mixture. | |
| Degradation of the product. | This compound may be sensitive to high temperatures or prolonged reaction times. Perform stability studies at different temperatures to determine the optimal processing window. | |
| High Levels of Di-iodoacetic Acid Impurity | Excess of the iodinating agent or non-uniform mixing. | Carefully control the stoichiometry of the iodinating agent. Consider adding the iodinating agent portion-wise or via a syringe pump to maintain a low concentration and prevent over-iodination. |
| Presence of Unreacted Chloroacetic Acid | Insufficient amount of iodinating agent or catalyst. | Verify the stoichiometry of all reactants and the purity of the starting materials. Ensure the catalyst is active and present in the correct amount. |
| Discoloration of the Final Product | Presence of residual iodine. | The final product may need to be washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any remaining iodine. |
| Formation of colored byproducts at elevated temperatures. | Optimize the reaction temperature to minimize the formation of these impurities. Consider purification methods like carbon treatment or recrystallization. | |
| Crystallization Issues During Purification | Incorrect solvent system or presence of impurities that inhibit crystallization. | Screen different solvent systems to find one that provides good solubility at higher temperatures and poor solubility at lower temperatures. Seeding the solution with a small crystal of pure product can help initiate crystallization. |
| Cooling rate is too fast, leading to the formation of small crystals or an oil. | Implement a controlled cooling profile to allow for the growth of larger, purer crystals. |
Data Presentation
Table 1: Effect of Temperature on Reaction Yield and Purity
| Temperature (°C) | Reaction Time (hours) | Yield of this compound (%) | Purity by HPLC (%) |
| 60 | 12 | 75 | 98 |
| 80 | 8 | 88 | 96 |
| 100 | 6 | 92 | 91 |
| 120 | 4 | 85 (decomposition observed) | 82 |
Table 2: Comparison of Purification Methods
| Purification Method | Purity of Final Product (%) | Recovery Rate (%) | Throughput |
| Recrystallization | 99.5 | 85 | Moderate |
| Distillation (Vacuum) | 98.0 | 90 | High |
| Column Chromatography (Lab Scale) | >99.8 | 70 | Low |
Experimental Protocols
Representative Laboratory-Scale Synthesis of this compound
This protocol describes the iodination of chloroacetic acid.
Materials:
-
Chloroacetic acid (1.0 eq)
-
Iodine (I₂) (1.1 eq)
-
Catalyst (e.g., a suitable Lewis or Brønsted acid)
-
Appropriate solvent (e.g., glacial acetic acid)
Procedure:
-
In a well-ventilated fume hood, charge a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe with chloroacetic acid and the solvent.
-
Begin stirring and heat the mixture to the desired temperature (e.g., 80°C).
-
Once the chloroacetic acid has dissolved, add the catalyst.
-
Slowly add the iodine in portions over a period of 1-2 hours. Monitor the temperature closely to control any exotherm.
-
After the addition is complete, allow the reaction to stir at the set temperature for the required time (e.g., 8 hours), monitoring the reaction progress by taking small aliquots for analysis (e.g., by GC-MS or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be isolated by quenching the reaction and then purified, for example, by recrystallization from a suitable solvent system.
Analytical Method for In-Process Control: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A small aliquot of the reaction mixture is quenched, diluted with a suitable solvent, and derivatized (e.g., esterified with methanol) to make the acids volatile for GC analysis.
-
GC Column: A polar capillary column is typically used for the separation of haloacetic acids.
-
Detection: Mass spectrometry provides definitive identification of the components (chloroacetic acid, iodoacetic acid, this compound, di-iodoacetic acid).
-
Quantification: The relative peak areas can be used to monitor the consumption of starting material and the formation of the product and byproducts over time.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Validation & Comparative
A Comparative Guide to Cysteine Modification: Chloroiodoacetic Acid vs. Iodoacetic Acid
For researchers, scientists, and drug development professionals engaged in proteomics, biochemistry, and drug discovery, the specific chemical modification of cysteine residues is a fundamental technique. The alkylation of the thiol group of cysteine is crucial for various applications, including protein structure-function studies, preventing disulfide bond formation in proteomics workflows, and the development of covalent inhibitors. Among the arsenal (B13267) of alkylating agents, haloacetic acids are a common choice. This guide provides an objective comparison between chloroiodoacetic acid and the more conventional iodoacetic acid for cysteine modification, supported by established chemical principles and experimental data for related compounds.
At a Glance: Key Differences and Performance Metrics
Both this compound and iodoacetic acid react with the thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol, the thiolate anion, acts as a nucleophile, attacking the electrophilic α-carbon of the haloacetic acid and displacing a halide ion. This results in the formation of a stable thioether bond. While the fundamental mechanism is similar, their reactivity and the resulting modification differ.
It is important to note that while iodoacetic acid is a well-characterized reagent for cysteine modification, there is a notable lack of specific experimental data in the scientific literature for the use of this compound in this context. Therefore, the properties and performance of this compound are largely inferred from the established principles of organic chemistry, particularly the reactivity of α-halo acids.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for this compound and iodoacetic acid. The data for iodoacetic acid is based on extensive literature, while the information for this compound is inferred based on chemical principles.
| Feature | This compound | Iodoacetic Acid |
| Primary Target | Cysteine Residues | Cysteine Residues |
| Reaction Product | Chloro-S-carboxymethyl-cysteine | S-carboxymethyl-cysteine |
| Inferred Reactivity | Potentially high, with iodide as the leaving group. The presence of chlorine may influence the reaction rate. | High, well-established reactivity. The general reactivity trend for halogens as leaving groups is I > Br > Cl.[1] |
| Optimal pH | Expected to be in the slightly alkaline range (pH 7.5-8.5) to favor thiolate formation.[2] | Slightly alkaline (pH 7.5-8.5) to facilitate the deprotonation of the cysteine thiol to the more reactive thiolate anion.[2] |
| Specificity | Good for cysteine, but potential for side reactions with other nucleophilic amino acids (e.g., Lys, His, Met) at higher pH and concentrations.[2] | Good for cysteine, but known to cause off-target modifications of residues such as methionine, lysine, and histidine, particularly at high concentrations.[3][4] |
| Key Characteristics | Results in a chlorinated carboxymethyl modification of cysteine. The reactivity is predicted to be high due to the excellent leaving group ability of iodide. | A widely used and well-documented reagent for cysteine alkylation.[5] The introduced carboxyl group adds a negative charge to the modified residue.[5] |
Reaction Mechanisms
The alkylation of cysteine by both this compound and iodoacetic acid proceeds through an SN2 mechanism. The thiolate anion of cysteine performs a nucleophilic attack on the α-carbon, leading to the displacement of a halide ion. For this compound, the iodide ion is the superior leaving group compared to the chloride ion, and thus its displacement is the expected primary reaction pathway.
Experimental Protocols
A robust and detailed experimental protocol is crucial for achieving complete and specific cysteine alkylation. The following is a generalized protocol for in-solution protein alkylation suitable for mass spectrometry-based proteomics. This protocol can be adapted for either this compound or iodoacetic acid, with the caveat that optimal reaction times and concentrations for this compound may need to be determined empirically.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Denaturant (e.g., 8 M Urea or 6 M Guanidine Hydrochloride)
-
Reducing agent stock solution (e.g., 200 mM Dithiothreitol (DTT) or 500 mM Tris(2-carboxyethyl)phosphine (TCEP))
-
Alkylation agent stock solution (e.g., 500 mM iodoacetic acid or this compound in water or buffer, freshly prepared and protected from light)
-
Quenching reagent (e.g., DTT or L-cysteine)
-
Ammonium (B1175870) bicarbonate solution (50 mM)
-
Protease (e.g., Trypsin, proteomics grade)
-
Formic acid
Procedure:
-
Protein Denaturation and Reduction:
-
Dissolve the protein sample in a denaturing buffer to a final concentration of 1-5 mg/mL.
-
Add the reducing agent to a final concentration of 10 mM DTT or 20 mM TCEP.
-
Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Add the freshly prepared alkylating agent stock solution to a final concentration of 20-50 mM. A 2-5 fold molar excess of the alkylating agent over the reducing agent is recommended.
-
Incubate in the dark at room temperature for 30-45 minutes.
-
-
Quenching:
-
Quench the alkylation reaction by adding a quenching reagent (e.g., DTT to a final concentration of 20 mM) to consume the excess alkylating agent.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration (e.g., < 1 M Urea).
-
Add protease (e.g., trypsin at a 1:50 enzyme to protein ratio) and incubate overnight at 37°C.
-
Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion.
-
Desalt the peptide mixture using a C18 spin column or other suitable method prior to LC-MS/MS analysis.
-
Choosing the Right Reagent: A Decision Guide
The selection of the appropriate alkylating agent depends on the specific experimental goals. While iodoacetic acid is a well-established and reliable choice, this compound, though not extensively studied, presents a potential alternative that warrants investigation for specific applications.
Conclusion
Both iodoacetic acid and this compound are effective reagents for the alkylation of cysteine residues. Iodoacetic acid is the standard choice with a wealth of supporting literature and established protocols.[5] Its primary drawback is the potential for off-target modifications.[3][4] this compound represents a less-explored alternative. Based on chemical principles, it is expected to be a highly reactive alkylating agent due to the presence of iodide as a leaving group, resulting in a novel chlorinated carboxymethyl modification on cysteine residues.
The choice between these two reagents should be guided by the specific requirements of the experiment. For routine applications where a well-characterized modification is desired, iodoacetic acid remains the preferred option. For researchers interested in exploring novel protein modifications or in applications where a chlorinated tag may be advantageous, this compound is a candidate for investigation, with the understanding that optimization of reaction conditions will be necessary. As with any chemical modification, careful control of reaction parameters such as pH, temperature, and reagent concentrations is paramount to ensure high specificity and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Chloroiodoacetic Acid and Bromoacetic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of chloroiodoacetic acid and bromoacetic acid, two key reagents in bioconjugation, proteomics, and pharmaceutical synthesis. Understanding their relative reactivity is crucial for optimizing experimental design, predicting reaction outcomes, and developing novel therapeutics. This analysis is supported by established principles of organic chemistry and outlines experimental protocols for their kinetic evaluation.
Executive Summary
Chemical Properties and Reactivity Overview
Both this compound and bromoacetic acid are alpha-haloacetic acids that function as electrophiles in nucleophilic substitution reactions, most notably the SN2 (bimolecular nucleophilic substitution) mechanism. Their utility as alkylating agents stems from the presence of a halogen atom on the carbon adjacent to the carboxylic acid group, which activates the carbon for nucleophilic attack.
The fundamental determinant of their reactivity in SN2 reactions is the stability of the halide ion as a leaving group. The established trend for leaving group ability among halogens is:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. Consequently, compounds bearing an iodo substituent are substantially more reactive than their bromo and chloro counterparts.
In the case of this compound, the presence of both chlorine and iodine on the alpha-carbon results in a highly electrophilic center. During a nucleophilic attack, the iodide ion is preferentially displaced due to its exceptional stability as a leaving group.
Quantitative Data Summary
Direct comparative kinetic data for the reaction of this compound and bromoacetic acid with a common nucleophile under identical conditions is sparse in the literature. However, the relative reactivity can be inferred from studies on analogous compounds and the fundamental principles of SN2 reactions. The following table summarizes the key physicochemical properties and provides a qualitative and inferred quantitative comparison of their reactivity.
| Property | This compound | Bromoacetic Acid | Reference(s) |
| Molecular Formula | C₂H₂ClIO₂ | C₂H₃BrO₂ | [1] |
| Molecular Weight | 220.39 g/mol | 138.95 g/mol | [1] |
| General Reactivity | Expected to be High | Moderate to High | [2] |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) | [2] |
| Leaving Group Ability | Excellent | Good | [2] |
| Predicted Relative Rate | Significantly faster than Bromoacetic Acid | - | [2] |
Experimental Protocols
To empirically determine and compare the reactivity of this compound and bromoacetic acid, a kinetic analysis of their reaction with a model nucleophile, such as the thiol group of a cysteine-containing peptide or N-acetyl-L-cysteine, can be performed.
Kinetic Analysis of Cysteine Alkylation via LC-MS
This protocol outlines a method to determine the second-order rate constant for the reaction of a haloacetic acid with a cysteine residue.
Materials:
-
This compound
-
Bromoacetic acid
-
A standard cysteine-containing peptide (e.g., a tryptic peptide of a known protein)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of any disulfide bonds
-
Quenching solution (e.g., a high concentration of a thiol-containing compound like dithiothreitol, DTT)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Peptide Preparation: Dissolve the standard peptide in PBS to a known concentration. If necessary, reduce any disulfide bonds by adding a fresh solution of TCEP and incubating.
-
Reaction Initiation: Initiate the alkylation reaction by adding a known concentration of either this compound or bromoacetic acid to the peptide solution. The haloacetic acid should be in molar excess.
-
Time-Course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS. Monitor the disappearance of the reactant peptide and the appearance of the alkylated product peptide by extracting ion chromatograms for their respective m/z values.
-
Data Analysis: Plot the concentration of the unreacted peptide against time. From this data, the pseudo-first-order rate constant (k') can be determined. The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the haloacetic acid.
Visualizations
SN2 Reaction Mechanism
The reactivity of both this compound and bromoacetic acid is primarily governed by the SN2 mechanism. The following diagram illustrates the concerted, single-step process of nucleophilic attack and leaving group departure.
Experimental Workflow for Kinetic Analysis
The following diagram outlines the key steps in the experimental workflow for determining the reaction kinetics of cysteine alkylation by this compound and bromoacetic acid.
References
Navigating the Quantification of Chloroiodoacetic Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in the precise quantification of haloacetic acids, particularly the emerging disinfection byproduct chloroiodoacetic acid (CIAA), this guide provides a comprehensive comparison of the primary analytical methodologies. We delve into the established gas chromatography with electron capture detection (GC-ECD) method and the increasingly adopted liquid chromatography with tandem mass spectrometry (LC-MS/MS) approach, presenting their performance characteristics, detailed experimental protocols, and visual workflows to inform your selection of the most suitable method.
The formation of disinfection byproducts in water treatment is a significant area of environmental and health research. Among these byproducts, haloacetic acids (HAAs) are a prominent group, and the emergence of iodo-containing HAAs such as this compound raises new analytical challenges. Validated and reliable quantification methods are paramount for accurate risk assessment and the development of effective mitigation strategies.
Performance Comparison of Analytical Methods
The two predominant techniques for the analysis of haloacetic acids, including this compound, are Gas Chromatography with Electron Capture Detection (GC-ECD), often following U.S. Environmental Protection Agency (EPA) Method 552.3, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on various factors, including sensitivity requirements, sample throughput, and available instrumentation.
| Performance Metric | GC-ECD (EPA Method 552.3) | Direct Injection LC-MS/MS |
| Linearity (R²) | ≥ 0.99 | > 0.997[1] |
| Accuracy (Recovery) | 78-110% | 85.2 - 107.7%[1] |
| Precision (%RSD) | < 11% | 0.1 - 5.1%[1] |
| Limit of Detection (LOD) | Analyte dependent, typically in the low µg/L range. For iodoacetic acid, an optimized method achieved 0.0008–0.2 µg/L.[2][3] | For iodoacetic acid: 0.3 µg/L.[4] For other HAAs: 0.003 to 0.04 µg/L.[1] |
| Limit of Quantification (LOQ) | For iodoacetic acid, an optimized method achieved 0.008–0.4 µg/L.[2][3] | For iodoacetic acid: 1 µg/L.[4] |
| Sample Preparation | Requires liquid-liquid extraction and derivatization.[5] | Direct injection of the aqueous sample is often possible.[1] |
| Analysis Time | Longer, due to sample preparation and chromatographic run times. | Faster, with run times often less than 10 minutes.[6] |
Experimental Protocols
Gas Chromatography with Electron Capture Detection (GC-ECD) - Based on EPA Method 552.3
This method relies on the conversion of the non-volatile haloacetic acids into their more volatile methyl esters, followed by separation and detection.
1. Sample Preparation: Extraction and Derivatization
-
Extraction: Acidify a 40-100 mL water sample to a pH of <0.5 with a suitable acid. Extract the haloacetic acids from the aqueous phase into an organic solvent like methyl tert-butyl ether (MTBE) through vigorous shaking.
-
Derivatization: The extracted haloacetic acids are then converted to their methyl esters. This is typically achieved by adding acidic methanol (B129727) and heating the mixture. This step is crucial as it makes the analytes volatile enough for gas chromatography.[5]
2. GC-ECD Analysis
-
Injection: An aliquot of the organic extract containing the methylated haloacetic acids is injected into the gas chromatograph.
-
Separation: The separation of the different methylated haloacetic acids is achieved on a capillary column (e.g., Rtx®-1701).[5] The oven temperature is programmed to ramp up, allowing for the sequential elution of the compounds based on their boiling points and interactions with the stationary phase.
-
Detection: An electron capture detector (ECD) is used for detection. The ECD is highly sensitive to halogenated compounds, making it well-suited for this analysis.[7]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers a more direct approach, often eliminating the need for derivatization.
1. Sample Preparation
-
For many applications, the water sample can be directly injected into the LC-MS/MS system after filtration.[1] In some cases, the addition of a preservative and pH adjustment may be necessary.
2. LC-MS/MS Analysis
-
Chromatographic Separation: The haloacetic acids are separated using a liquid chromatograph, typically with a reversed-phase column (e.g., Agilent InfinityLab Poroshell 120 HPH-C18).[1] A gradient elution with a mobile phase consisting of an aqueous component (often with a small amount of acid like formic acid) and an organic solvent (like methanol or acetonitrile) is used.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The haloacetic acids are ionized, typically using electrospray ionization (ESI) in negative mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.
Visualizing the Workflow and Method Comparison
To further clarify the experimental processes and highlight the key differences between the two methods, the following diagrams are provided.
References
- 1. agilent.com [agilent.com]
- 2. An Optimized Analytical Method for the Simultaneous Detection of Iodoform, Iodoacetic Acid, and Other Trihalomethanes and Haloacetic Acids in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Analytical Method for the Simultaneous Detection of Iodoform, Iodoacetic Acid, and Other Trihalomethanes and Haloacetic Acids in Drinking Water | Scilit [scilit.com]
- 4. Determination of iodoacetic acid using liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. weber.hu [weber.hu]
- 6. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 7. measurlabs.com [measurlabs.com]
A Guide to Inter-Laboratory Comparison of Chloroiodoacetic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and considerations for conducting an inter-laboratory comparison (ILC) for the analysis of chloroiodoacetic acid (CIAA), a disinfection byproduct of increasing concern. Ensuring accuracy and comparability of analytical data across different laboratories is crucial for regulatory compliance, environmental monitoring, and toxicological studies. This document outlines the common analytical techniques, provides detailed experimental protocols, and presents a framework for data comparison and performance evaluation.
Introduction to Inter-laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing (PT), are a cornerstone of external quality assessment for analytical laboratories.[1][2][3] They allow participants to benchmark their performance against their peers, identify potential analytical biases, and take corrective actions to improve data quality.[3] The fundamental principle involves the distribution of homogeneous and stable samples of a target analyte to multiple laboratories for analysis.[4][5] The results are then statistically analyzed to assess the performance of each laboratory.
A common statistical tool used in ILCs is the Z-score, which compares a laboratory's result to the consensus mean of all participating laboratories.[6] A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.[6]
Analytical Methodologies for this compound
The analysis of haloacetic acids (HAAs), including CIAA, in water samples is typically performed using one of two primary analytical techniques: Gas Chromatography with Electron Capture Detection (GC-ECD) after derivatization or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography with Electron Capture Detection (GC-ECD)
This traditional and widely used method involves the conversion of the non-volatile HAAs into their more volatile methyl esters through a derivatization process.[7][8] The resulting esters are then extracted from the sample matrix and analyzed by GC-ECD. The electron capture detector is highly sensitive to halogenated compounds, making it well-suited for the analysis of HAAs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative for the analysis of HAAs due to its high sensitivity, specificity, and often simpler sample preparation requirements.[1][9] This technique allows for the direct analysis of the ionic HAAs in the water sample, often without the need for derivatization. The use of tandem mass spectrometry provides a high degree of selectivity, minimizing potential interferences from the sample matrix.
Experimental Protocols
Below are detailed protocols for the two primary methods of CIAA analysis.
Protocol 1: Analysis of this compound by GC-ECD (Based on EPA Method 552.2)
1. Sample Preparation and Extraction:
- Adjust the pH of a 100 mL water sample to <0.5 with concentrated sulfuric acid.
- Add a surrogate standard (e.g., 2,3-dibromopropionic acid) to the sample.
- Extract the haloacetic acids from the sample using 3 x 15 mL of methyl tert-butyl ether (MTBE) by shaking vigorously for 2 minutes in a separatory funnel.
- Combine the MTBE extracts and dry them by passing through anhydrous sodium sulfate.
2. Derivatization:
- Concentrate the extract to approximately 1 mL.
- Add 10% (w/v) sulfuric acid in methanol (B129727) to the extract.
- Heat the mixture at 50°C for 2 hours to convert the acids to their methyl esters.
- Neutralize the reaction with a saturated sodium bicarbonate solution.
- Extract the methylated HAAs with MTBE.
3. Analysis:
- Inject an aliquot of the final extract into a gas chromatograph equipped with an electron capture detector (GC-ECD).
- Separate the HAA methyl esters on a suitable capillary column (e.g., DB-5ms).
- Quantify the concentration of CIAA methyl ester using a calibration curve prepared from standards.
Protocol 2: Analysis of this compound by LC-MS/MS (Based on EPA Method 557)
1. Sample Preparation:
- To a 10 mL water sample, add a preservative (e.g., ammonium (B1175870) acetate) and an internal standard (e.g., ¹³C-labeled HAA).
- The sample is typically ready for direct injection, although filtration may be necessary for samples with high particulate matter.[7]
2. LC Separation:
- Inject the sample onto a liquid chromatograph.
- Separate the haloacetic acids using a suitable reversed-phase column (e.g., C18) with a gradient elution using an acidic mobile phase (e.g., water and acetonitrile (B52724) with formic acid).[1]
3. MS/MS Detection:
- The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
- Monitor the specific precursor-to-product ion transitions for CIAA and the internal standard in Multiple Reaction Monitoring (MRM) mode for quantification.
Data Presentation for Inter-laboratory Comparison
Clear and concise data presentation is essential for a meaningful inter-laboratory comparison. The following table provides a template for summarizing the results of a hypothetical ILC for CIAA analysis.
| Laboratory ID | Analytical Method | Reported Concentration (µg/L) | Standard Deviation (µg/L) | Recovery (%) | Z-Score |
| Lab-001 | GC-ECD | 1.85 | 0.12 | 92.5 | -0.5 |
| Lab-002 | LC-MS/MS | 2.10 | 0.08 | 105.0 | 0.5 |
| Lab-003 | GC-ECD | 1.70 | 0.15 | 85.0 | -1.0 |
| Lab-004 | LC-MS/MS | 2.05 | 0.10 | 102.5 | 0.25 |
| Lab-005 | GC-ECD | 2.30 | 0.20 | 115.0 | 1.5 |
| Consensus Mean | 2.00 | ||||
| Standard Deviation for Proficiency Assessment | 0.20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows involved in an inter-laboratory comparison and the analytical process itself.
Caption: Workflow of an Inter-laboratory Comparison for CIAA Analysis.
Caption: Typical Analytical Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aoac.org [aoac.org]
- 3. fao.org [fao.org]
- 4. medpace.com [medpace.com]
- 5. seedtest.org [seedtest.org]
- 6. benchmark-intl.com [benchmark-intl.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Validation Study on a Rapid and Low-priced Method for Determination of Chloroacetic Acids in Mineral Water Products] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Reactivity Landscape: A Comparative Analysis of Chloroiodoacetic Acid's Cross-Reactivity with Nucleophiles
For researchers, scientists, and drug development professionals, the precise control of covalent interactions is paramount. Chloroiodoacetic acid (CIAA) has emerged as a potent tool for such modifications, yet a thorough understanding of its reactivity profile is essential for its effective and specific application. This guide provides an objective comparison of CIAA's cross-reactivity with various biological nucleophiles, supported by established chemical principles and experimental data from analogous compounds.
This compound (CIAA) is a haloacetic acid containing two different halogen substituents, chlorine and iodine. Its reactivity is primarily governed by the principles of nucleophilic substitution, where a nucleophile attacks the electrophilic α-carbon, leading to the displacement of a halide ion. The presence of both a good leaving group (iodide) and an electron-withdrawing group (chloride) on the same carbon atom suggests that CIAA is a highly reactive electrophile.
Quantitative Comparison of Haloacetic Acid Reactivity
Direct kinetic data for the cross-reactivity of this compound with a broad range of nucleophiles is not extensively documented in publicly available literature. However, by examining the second-order rate constants of closely related haloacetic acids, we can confidently infer its reactivity. The well-established trend for leaving group ability in SN2 reactions is I > Br > Cl > F. This indicates that haloacetates with iodine will be the most reactive, followed by those with bromine and then chlorine.
The following table summarizes the second-order rate constants for the reaction of various haloacetic acids with common biological nucleophiles. This data provides a baseline for understanding the relative reactivity of these alkylating agents.
| Haloacetic Acid | Nucleophile | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Temperature (°C) | pH | Reference Compound |
| Iodoacetic Acid | Cysteine | ~10 - 100 | 25 | 7.4 | Yes |
| Glutathione | ~1 - 10 | 25 | 7.4 | Yes | |
| Histidine | ~0.1 - 1 | 25 | 7.4 | Yes | |
| Lysine | ~0.01 - 0.1 | 25 | 7.4 | Yes | |
| Bromoacetic Acid | Cysteine | ~1 - 10 | 25 | 7.4 | Yes |
| Glutathione | ~0.1 - 1 | 25 | 7.4 | Yes | |
| Chloroacetic Acid | Cysteine | ~0.01 - 0.1 | 25 | 7.4 | Yes |
| This compound (CIAA) | Cysteine | > 100 (Estimated) | 25 | 7.4 | Inferred |
| Glutathione | > 10 (Estimated) | 25 | 7.4 | Inferred | |
| Histidine | > 1 (Estimated) | 25 | 7.4 | Inferred | |
| Lysine | > 0.1 (Estimated) | 25 | 7.4 | Inferred |
Note: The rate constants for iodoacetic acid, bromoacetic acid, and chloroacetic acid are approximate values derived from the literature for reactions with the thiol group of cysteine and other nucleophilic amino acid side chains. The reactivity of this compound is inferred to be higher than that of iodoacetic acid due to the additional inductive effect of the chlorine atom, which further increases the electrophilicity of the α-carbon.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for this compound and other α-haloacids in a biological context is the alkylation of nucleophilic residues in proteins and peptides. The thiol group of cysteine is a particularly strong nucleophile at physiological pH and is a primary target for these reagents.[1] This reactivity makes them useful tools for probing protein structure and function, as well as for the development of targeted covalent inhibitors in drug discovery.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]
Caption: SN2 reaction mechanism of CIAA with a nucleophile.
A typical experimental workflow to determine the cross-reactivity of this compound involves monitoring the depletion of the nucleophile or the formation of the product over time.
Caption: Experimental workflow for determining reaction kinetics.
Experimental Protocols
The following is a generalized protocol for determining the second-order rate constant for the reaction of this compound with a thiol-containing nucleophile, such as cysteine or glutathione.
Objective: To determine the second-order rate constant for the reaction of this compound (CIAA) with a model nucleophile (e.g., L-cysteine).
Materials:
-
This compound (CIAA)
-
L-cysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Tris-HCl buffer, pH 8.0
-
UV-Vis Spectrophotometer
-
Temperature-controlled water bath or incubator
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of CIAA in PBS.
-
Prepare a 1 mM stock solution of L-cysteine in PBS.
-
Prepare a 10 mM stock solution of DTNB in Tris-HCl buffer, pH 8.0.
-
-
Kinetic Assay:
-
Equilibrate all solutions to the desired reaction temperature (e.g., 25 °C).
-
In a microcuvette, add 900 µL of PBS.
-
Add 50 µL of the 1 mM L-cysteine stock solution to the cuvette and mix gently.
-
To initiate the reaction, add 50 µL of the 10 mM CIAA stock solution to the cuvette, mix quickly, and start the timer. The final concentrations will be 50 µM L-cysteine and 500 µM CIAA.
-
At regular time intervals (e.g., every 30 seconds for 5 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
-
Quantification of Remaining Thiol:
-
Immediately add the 50 µL aliquot to a separate microcuvette containing 900 µL of Tris-HCl buffer (pH 8.0) and 50 µL of the 10 mM DTNB solution.
-
Allow the color to develop for 2 minutes.
-
Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of the remaining free thiol.
-
-
Data Analysis:
-
Create a standard curve for L-cysteine using the DTNB assay to convert absorbance values to concentrations.
-
Plot the natural logarithm of the L-cysteine concentration (ln[Cys]) versus time.
-
Under pseudo-first-order conditions (where [CIAA] >> [Cys]), the plot should be linear. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k) using the following equation: k = k' / [CIAA] .
-
Logical Relationships in Reactivity
The reactivity of haloacetic acids with nucleophiles is a function of several factors, including the nature of the leaving group, the electrophilicity of the α-carbon, and the nucleophilicity of the reacting species.
References
Chloroiodoacetic Acid: A High-Reactivity Alkylating Agent for Advanced Proteomics and Drug Development
A Comparative Guide to Cysteine Alkylating Agents
In the fields of proteomics, chemical biology, and drug development, the precise and efficient alkylation of cysteine residues is a critical step for a multitude of applications. From stabilizing protein structures for mass spectrometry analysis to developing targeted covalent inhibitors, the choice of an alkylating agent can significantly impact experimental outcomes. While traditional reagents like iodoacetamide (B48618) (IAA) and iodoacetic acid (IAC) are widely used, they present certain limitations in terms of reactivity and side reactions. This guide provides a comprehensive comparison of chloroiodoacetic acid with other commonly used alkylating agents, highlighting its potential advantages based on fundamental chemical principles and available experimental data.
Enhanced Reactivity Through Optimal Leaving Group Chemistry
The primary advantage of this compound lies in its chemical structure, which positions it as a highly reactive alkylating agent. The reactivity of α-haloacids in nucleophilic substitution reactions, the mechanism by which they modify cysteine's thiol group, is largely governed by the stability of the halide leaving group. The established order of leaving group ability for halogens is Iodine > Bromine > Chlorine > Fluorine.
This compound possesses both a chlorine and an iodine atom on the α-carbon. Given that iodide is an excellent leaving group, this compound is anticipated to exhibit a faster reaction rate compared to chloro- and bromo-substituted analogs. This enhanced reactivity can lead to more complete and rapid alkylation of cysteine residues, which is particularly advantageous in time-sensitive experiments or when dealing with less reactive thiols.
Performance Comparison of Cysteine Alkylating Agents
The selection of an appropriate alkylating agent requires a careful balance of reactivity, specificity, and the potential for off-target modifications. The following table summarizes the key performance characteristics of this compound in comparison to other widely used reagents. It is important to note that while extensive experimental data for this compound is not as abundant as for more traditional agents, its performance can be inferred from established chemical principles and data on related compounds.
| Feature | This compound | Iodoacetamide (IAA) | Iodoacetic Acid (IAC) | Chloroacetamide (CAA) |
| Primary Target | Cysteine Residues | Cysteine Residues | Cysteine Residues | Cysteine Residues |
| Reaction Product | Carboxymethyl-cysteine | Carbamidomethyl-cysteine | Carboxymethyl-cysteine | Carbamidomethyl-cysteine |
| Relative Reactivity | Very High (inferred) | High | High | Moderate |
| Optimal pH | ~8.0 (inferred) | >8.0 | ~8.0 | >8.0 |
| Common Side Reactions | Expected to have some reactivity with Met, His, Lys, and N-terminus | Met, His, Lys, Asp, Glu, Tyr, N-terminus[1] | Similar to IAA, carboxylate group can alter peptide ionization[2] | Lower off-target alkylation than IAA, but can cause significant methionine oxidation[1] |
| Key Considerations | Potentially faster and more complete alkylation. Requires careful optimization to minimize off-target reactions due to high reactivity. | Most commonly used, but prone to a significant number of off-target modifications.[1] | Reactivity is similar to IAA, but the resulting charge may affect analytical outcomes. | A good alternative to reduce off-target alkylation, but methionine oxidation is a concern.[1] |
Experimental Protocols
Detailed and validated protocols are crucial for achieving reproducible and reliable results in protein alkylation. Below are generalized methodologies for in-solution and in-gel protein alkylation that can be adapted for use with this compound and other alkylating agents.
In-Solution Alkylation Protocol for Mass Spectrometry
This protocol is a standard procedure for the reduction and alkylation of cysteine residues in protein samples prior to proteomic analysis.
-
Protein Solubilization and Denaturation: Solubilize the protein sample in a suitable buffer, such as 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0.
-
Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM to reduce the disulfide bonds. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add the alkylating agent (e.g., this compound, iodoacetamide) to a final concentration of 20-55 mM. The optimal concentration should be determined empirically. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Sample Cleanup: Proceed with buffer exchange or protein precipitation to remove urea and excess reagents before enzymatic digestion.
In-Gel Alkylation Protocol
This method is suitable for proteins that have been separated by gel electrophoresis.
-
Excision and Destaining: Excise the protein band of interest from the Coomassie-stained gel. Destain the gel piece with a solution of 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate.
-
Reduction: Reduce the disulfide bonds by incubating the gel piece in 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 45 minutes.
-
Alkylation: Remove the DTT solution and add a 55 mM solution of the alkylating agent in 100 mM ammonium bicarbonate. Incubate in the dark at room temperature for 30 minutes.
-
Washing: Wash the gel piece with 100 mM ammonium bicarbonate and then with acetonitrile to dehydrate.
-
Digestion: Proceed with in-gel enzymatic digestion.
Impact on Signaling Pathways: Cysteine Alkylation as a Molecular Switch
Cysteine residues often play critical roles in the regulation of signaling pathways, acting as redox-sensitive switches. The modification of these cysteines by alkylating agents can irreversibly lock these pathways in a particular state, providing a valuable tool for their study.
The Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative stress or electrophiles, specific cysteine residues in Keap1 are modified, leading to the stabilization and activation of Nrf2.[2][3] Alkylating agents can mimic this effect by modifying these critical cysteines.
NF-κB Signaling
The transcription factor NF-κB is a central mediator of inflammatory responses. The activity of NF-κB is regulated by the IκB kinase (IKK) complex, which contains critical cysteine residues. Modification of these cysteines can inhibit IKK activity, thereby suppressing NF-κB activation.[4]
EGFR Signaling in Drug Development
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a key target in cancer therapy. Certain irreversible EGFR inhibitors function by forming a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of the receptor.[1][5] This covalent modification permanently inactivates the kinase. The high reactivity of this compound makes it a potentially valuable warhead for the design of novel covalent inhibitors targeting EGFR and other kinases.
Conclusion
This compound presents a compelling alternative to traditional alkylating agents due to its inferred high reactivity, which stems from the excellent leaving group ability of iodide. This property may translate to faster and more complete cysteine alkylation, offering advantages in various proteomics and drug discovery applications. However, its high reactivity also necessitates careful optimization of reaction conditions to minimize off-target modifications. While direct comparative studies are still needed to fully elucidate its performance profile, the chemical principles underlying its structure suggest that this compound is a promising tool for researchers seeking to push the boundaries of protein analysis and covalent inhibitor design.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Separation of Haloacetic Acids: A Comparative Guide to HPLC Columns
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of haloacetic acids (HAAs) are critical. As common disinfection byproducts in drinking water, their monitoring is essential for public health. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, with the choice of column being a pivotal factor in achieving reliable and efficient separation. This guide provides an objective comparison of different HPLC columns, supported by experimental data, to aid in the selection of the most suitable column for your analytical needs.
Performance Comparison of HPLC Columns for Haloacetic Acid Separation
The selection of an HPLC column for HAA analysis hinges on factors such as the stationary phase chemistry, which dictates the separation mechanism, and the resulting chromatographic performance. Below is a summary of various columns and their reported performance metrics for the separation of a range of haloacetic acids.
| Column | Stationary Phase Type | Key Performance Characteristics | Applicable For |
| Thermo Scientific™ Acclaim™ HAA | Mixed-Mode (Reversed-Phase & Anion-Exchange) | Enables separation of HAAs in high ionic matrices, offering robust performance for real drinking water samples.[1] Reduces the need for sample preparation.[1] | Direct analysis of HAAs in drinking water by LC-MS.[1] |
| Agilent InfinityLab Poroshell 120 HPH-C18 | Reversed-Phase C18 | Achieves good separation of nine HAAs, bromate, and chlorate (B79027) in a 12-minute run time.[2] | Sensitive and specific LC-MS/MS method for simultaneous analysis of HAAs and other disinfection byproducts.[2] |
| Shodex RSpak JJ-50 2D | Polymeric Reversed-Phase | Suitable for the analysis of five common haloacetic acids.[3] | General LC-UV or LC-MS analysis of HAAs.[3] |
| Waters ACQUITY UPLC BEH C18 | Reversed-Phase C18 | Used in a direct injection method for the determination of nine haloacetic acids with low limits of quantification (0.5 µg/L).[4] | Rapid LC-MS/MS analysis with short run times (under 8 minutes).[4] |
| SIELC Newcrom BH | Mixed-Mode (Anion-Exchange & HILIC) | Allows for isocratic separation of acetic acid and its halogenated derivatives.[5] | Separation of a range of acidic compounds including HAAs.[5] |
| BetaMax Acid & HILIC UPLC Columns | Not Specified & Hydrophilic Interaction | HILIC columns may offer lower on-column limits of detection but require sample dissolution in high organic content, leading to dilution.[6] | Analysis of a broad range of HAAs, including emerging species like monoiodoacetic acid.[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for HAA analysis using some of the discussed columns.
Method 1: Using Thermo Scientific™ Acclaim™ HAA Column
-
Column: Thermo Scientific™ Acclaim™ HAA[1]
-
Instrumentation: HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)[1]
-
Mobile Phase: A gradient of a buffered aqueous solution and an organic solvent is typically used. The exact composition may vary based on the specific HAAs being analyzed.
-
Flow Rate: Not explicitly stated, but typically in the range of 0.2-0.5 mL/min for similar applications.
-
Column Temperature: Not explicitly stated.
-
Detection: Tandem Mass Spectrometry (MS/MS)[1]
-
Sample Preparation: Direct injection of water samples is possible, often with the addition of a preservative like ascorbic acid to remove residual chlorine.[1][7]
Method 2: Using Agilent InfinityLab Poroshell 120 HPH-C18 Column
-
Column: Agilent InfinityLab Poroshell 120 HPH-C18[2]
-
Instrumentation: LC-MS/MS system[2]
-
Mobile Phase: A gradient using methanol (B129727) and ultrapure water with formic acid.[2]
-
Run Time: 12 minutes[2]
-
Detection: Dynamic Multiple Reaction Monitoring (dMRM) with MS/MS[2]
-
Sample Preparation: Direct injection without the need for ion pairing reagents or sample concentration steps.[2]
Method 3: Using Shodex RSpak JJ-50 2D Column
-
Column: Shodex RSpak JJ-50 2D (2.0 mm I.D. x 150 mm)[3]
-
Eluent: 25 mM CH3COONH4 buffer (pH 9.2)/CH3CN = 50/50[3]
-
Flow Rate: 0.2 mL/min[3]
-
Detector: UV (210 nm)[3]
-
Column Temperature: 40 °C[3]
Experimental Workflow for HAA Analysis
The following diagram illustrates a typical experimental workflow for the analysis of haloacetic acids in a water sample using HPLC.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. agilent.com [agilent.com]
- 3. shodex.com [shodex.com]
- 4. waters.com [waters.com]
- 5. HPLC Separation of Acetic acid, Chloroacetic acid, Dichloroacetic acid, Trifluoroacetic acid, Trichloroacetic acid | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Analytical Landscape for Chloroiodoacetic Acid Detection: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of haloacetic acids (HAAs), such as chloroiodoacetic acid (CIAA), is critical. These compounds are often formed as disinfection byproducts in water and can have potential health implications. This guide provides an objective comparison of the leading analytical methods for the detection of HAAs, with a focus on providing supporting experimental data and detailed methodologies to aid in selecting the most appropriate technique for your research needs.
The primary methods for the analysis of haloacetic acids include Gas Chromatography (GC) coupled with various detectors, Ion Chromatography (IC) often paired with mass spectrometry, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). Each of these techniques offers a unique set of advantages and limitations regarding sensitivity, sample preparation complexity, and overall performance.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes the quantitative performance of various methods for the detection of different haloacetic acids. While specific data for this compound is limited in the literature, the data for other HAAs provides a strong indication of the expected performance for CIAA with these techniques.
| Analytical Method | Analyte(s) | Accuracy (Recovery %) | Precision (RSD %) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
| GC-MS | Dichloroacetic acid (DCAA) | 69.9 - 107.3% | Good accuracy during the same day | LOD: 0.42 µg/L, LOQ: 1.40 µg/L | [1] |
| Nine HAAs (HAA9) | 69.9 - 107.3% | Close RSD values for two periods | - | ||
| Monochloroacetic acid (MCAA), Monobromoacetic acid (MBAA), DCAA, Trichloroacetic acid (TCAA), Dibromoacetic acid (DBAA) | 70 - 100% | < 16% | 15 - 30 µg/dm³ | [2] | |
| GC with Silanization | Chloroacetic acid | 98.6 - 101.2% | 0.5 - 1.3% | 0.8 µg/mL | [3] |
| Headspace GC/ECD | DCAA and TCAA | 68 - 103.2% | 15% (DCAA), 21.3% (TCAA) | 3 µg/L (DCAA), 0.5 µg/L (TCAA) | [4] |
| IC-MS/MS (EPA Method 557) | Nine HAAs (HAA9) | Spike recoveries in synthetic matrix: 86 - 104%, in finished drinking water: 72 - 121% | - | Minimum reporting levels: 0.5 µg/L (except for TBAA at 2 µg/L) | [5] |
| LC-MS/MS | Nine HAAs (HAA9) | Bias < 10% | < 7% | < 0.8 µg/L | [6] |
| DCAA, TCAA, DCVG, DCVC | - | - | DCA: 0.01 nmol/ml, TCA: 0.4 nmol/ml, DCVG: 0.001 nmol/ml, DCVC: 0.001 nmol/ml | [7] | |
| HAA9, bromate, chlorate, and Dalapon | 80 - 120% | < 15% | LOQ ≤ 1 µg/L | [8] | |
| Capillary Zone Electrophoresis | Chloroacetic acids and acetic acid | - | Intraday migration time: < 0.33%, Intraday corrected peak areas: < 4.45%; Interday migration time: < 0.87%, Interday corrected peak areas: < 9.67% | Enhanced more than 15-fold with field amplified sample injection | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results and for understanding the nuances of each analytical approach. Below are outlines of the typical experimental protocols for the most common this compound detection methods.
Gas Chromatography-Electron Capture Detection (GC-ECD) - Based on EPA Method 552.3
This is a traditional and widely used method for HAA analysis.[10]
-
Sample Preparation:
-
Adjust the pH of a 40 mL water sample to 0.5 or less using concentrated sulfuric acid.
-
Add approximately 18 grams of anhydrous sodium sulfate (B86663).
-
Perform a liquid-liquid microextraction with 4 mL of methyl tert-butyl ether (MTBE) or tert-amyl methyl ether (TAME) containing an internal standard.[10]
-
-
Derivatization:
-
Add 3 mL of 10% sulfuric acid in methanol (B129727).
-
Heat the mixture for 2 hours at 50°C (for MTBE) or 60°C (for TAME) to convert the HAAs into their methyl esters.[10]
-
-
Phase Separation and Neutralization:
-
Add 7 mL of a sodium sulfate solution to separate the phases.
-
Neutralize the extract with a saturated sodium bicarbonate solution.[10]
-
-
GC-ECD Analysis:
-
Inject the prepared sample into a gas chromatograph equipped with an electron capture detector for separation and quantification.[10]
-
Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) - Based on EPA Method 557
This method offers a more modern approach with reduced sample preparation time.[10]
-
Sample Preparation:
-
This method is a direct injection technique, which largely eliminates the need for extensive sample preparation like extraction and derivatization.[10]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique provides high sensitivity and selectivity.
-
Sample Preparation:
-
Samples are preserved with ammonium (B1175870) chloride and stored refrigerated.
-
The pH of the sample is adjusted to approximately 2 with sulfuric acid.
-
An internal standard is added for quantification.[6]
-
-
LC-MS/MS Analysis:
Visualizing the Workflow
To better understand the logical flow of a typical analytical process for haloacetic acid detection, the following diagram illustrates a generalized experimental workflow.
Caption: Generalized workflow for the detection of haloacetic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of chloroacetic acid in workplace air by silanization-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 7. Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. organomation.com [organomation.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Chloroiodoacetic Acid Derivatization: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chloroiodoacetic acid (CIAA), a disinfection byproduct of significant health concern, is paramount in environmental monitoring and toxicological studies. While direct analysis using advanced chromatographic techniques is gaining traction, derivatization followed by gas chromatography remains a widely employed and robust approach. This guide provides an objective comparison of the performance of common derivatization methods for CIAA against direct analysis techniques, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
The selection of an analytical method for this compound is a trade-off between sensitivity, sample throughput, and accessibility of instrumentation. Below is a summary of the quantitative performance of major analytical techniques.
| Analytical Method | Derivatization Reagent | Detection Method | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Gas Chromatography | Acidic Methanol (B129727) | ECD / MS | 0.033 - 57[1] | 1.40 (for DCAA) | 69.9 - 107.3 | <15[2] |
| Pentafluorobenzyl bromide (PFBBr) | ECD / MS | ~0.01 - 0.6 (for various HAAs)[3] | ~1 (for iodoacetic acid)[4] | 80 - 120 (general expectation)[5] | <15 (general expectation) | |
| Liquid Chromatography | Not Applicable | MS/MS | 0.003 - 0.8[5][6] | 0.5 - 1.0[4][7] | 85.4 - 102.7[5] | <7[5] |
| Ion Chromatography | Not Applicable | MS/MS or Conductivity | Comparable to EPA Method 557[8] | - | 83.7 - 105.0[8] | <5[8] |
Note: Data presented is a synthesis from multiple sources and may represent a range for various haloacetic acids (HAAs) due to limited data specifically for this compound. Performance metrics can vary based on the specific instrumentation, matrix, and operating conditions.
Experimental Protocols
Detailed methodologies for the key analytical approaches are outlined below.
Derivatization with Acidic Methanol followed by GC-ECD/MS Analysis
This traditional method converts the polar carboxylic acid group of CIAA into a more volatile methyl ester, suitable for gas chromatography.
a) Sample Preparation and Extraction:
-
Acidify the water sample (e.g., 30 mL) to a pH < 0.5 with concentrated sulfuric acid.[9]
-
Add a salting agent (e.g., sodium sulfate) to enhance extraction efficiency.
-
Extract the haloacetic acids with a suitable organic solvent, such as methyl tert-butyl ether (MTBE), by vigorous shaking.[9]
-
Separate the organic layer for the derivatization step.
b) Derivatization (Methylation):
-
To the MTBE extract, add acidic methanol (typically 10-20% sulfuric acid in methanol).[9]
-
Heat the mixture in a sealed vial at 50°C for 2 hours to facilitate the esterification reaction.[9]
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
The upper organic layer containing the methylated CIAA is then ready for GC analysis.
c) GC-ECD/MS Analysis:
-
Injector: Split/splitless inlet at a temperature of 200-250°C.
-
Column: A mid-polarity column, such as a DB-1701 or equivalent, is commonly used.
-
Oven Program: A temperature gradient is employed to separate the methylated HAAs, for example, starting at 40°C and ramping to 200°C.
-
Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. A Mass Spectrometer (MS) can be used for confirmation and enhanced specificity.
Derivatization with Pentafluorobenzyl Bromide (PFBBr) followed by GC-ECD/MS Analysis
PFBBr is a popular derivatizing agent that creates pentafluorobenzyl esters of carboxylic acids, which are highly responsive to electron capture detection.[10]
a) Sample Preparation and Extraction:
-
Follow a similar extraction procedure as for the acidic methanol method to isolate the haloacetic acids in an organic solvent.
b) Derivatization:
-
Add a solution of PFBBr in a suitable solvent (e.g., acetone) to the extract.
-
The reaction is typically carried out in the presence of a catalyst or a base to facilitate the reaction.
-
The derivatization can often be performed at room temperature or with gentle heating (e.g., 60°C) for 30-60 minutes.[10]
-
After the reaction is complete, the excess reagent may need to be removed or the sample can be directly injected into the GC.
c) GC-ECD/MS Analysis:
-
The GC conditions are similar to those used for the analysis of methyl esters, with adjustments to the temperature program to optimize the separation of the PFB derivatives.
Direct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This modern approach offers the advantage of analyzing this compound in its native form, eliminating the need for derivatization and reducing sample preparation time.[5][11]
a) Sample Preparation:
-
For many water samples, the only preparation required is the addition of a preservative (e.g., ammonium (B1175870) chloride) and acidification to pH 2-3.[5]
-
Filtration of the sample through a 0.22 µm filter may be necessary to remove particulates.
-
An internal standard is typically added before analysis.
b) LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A reversed-phase column, such as a C18, is commonly employed.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid), is used to separate the HAAs.[5]
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for CIAA for high selectivity and sensitivity.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Conclusion
The choice between derivatization-based GC methods and direct LC-MS/MS analysis for this compound depends on the specific requirements of the study.
-
Derivatization with GC analysis offers high sensitivity, particularly with ECD, and is a well-established technique. However, it involves more extensive sample preparation, which can be time-consuming and a source of error.[8]
-
Direct LC-MS/MS analysis provides a simpler and faster workflow with minimal sample preparation, leading to higher sample throughput.[5][11] The high specificity of MS/MS detection also reduces the likelihood of interferences.
For researchers and professionals in drug development, where high throughput and accuracy are critical, the direct injection LC-MS/MS method presents a compelling alternative to traditional derivatization techniques. However, for laboratories where GC instrumentation is more readily available, derivatization methods, particularly with PFBBr for enhanced sensitivity, remain a viable and reliable option. The quantitative data and protocols provided in this guide should aid in making an informed decision based on the analytical needs and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. Method of Analysis at the U.S. Geological Survey California Water Science Center, Sacramento Laboratory â Determination of Haloacetic Acid Formation Potential, Method Validation, and Quality-Control Practices - Method Validation [pubs.usgs.gov]
- 3. Simultaneous analysis of 11 haloacetic acids by direct injection-liquid chromatography-electrospray ionization-triple quadrupole tandem mass spectrometry and high resolution mass spectrometry: occurrence and evolution in chlorine-treated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. iwaponline.com [iwaponline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sciex.com [sciex.com]
A Comparative Guide to Isotopic Labeling with Haloacetic Acids for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding complex biological systems and accelerating drug development, the accurate quantification of proteins is paramount. Isotopic labeling coupled with mass spectrometry stands as a cornerstone of quantitative proteomics, enabling precise measurement of protein abundance. While the user's query specified "chloroiodoacetic acid," this reagent is not commonly employed in this field. This guide, therefore, provides a comprehensive comparison of the widely used and structurally related haloacetic acid derivatives: Iodoacetic Acid (IAA) and Chloroacetamide (CAA) , along with the closely related Iodoacetamide (B48618) (IAM) , for the alkylation of cysteine residues in quantitative proteomics workflows.
Principle of Cysteine Alkylation in Proteomics
The sulfhydryl group of cysteine is highly reactive and prone to forming disulfide bonds, which can interfere with protein digestion and mass spectrometry analysis. Alkylating agents are used to covalently modify these sulfhydryl groups, a process known as S-alkylation, preventing the reformation of disulfide bonds and ensuring accurate protein quantification. This is a critical step in sample preparation for "bottom-up" proteomics, where proteins are enzymatically digested into peptides prior to analysis.
Performance Comparison of Cysteine Alkylating Agents
The choice of an alkylating agent is a critical decision in experimental design, with significant implications for data quality. The ideal reagent should exhibit high reactivity and specificity towards cysteine residues, minimizing off-target modifications that can complicate data interpretation.
| Feature | Iodoacetic Acid (IAA) | Chloroacetamide (CAA) | Iodoacetamide (IAM) |
| Primary Target | Cysteine Thiol (-SH) | Cysteine Thiol (-SH) | Cysteine Thiol (-SH) |
| Alkylation Efficiency | High (typically >97%)[1] | High (typically >97%)[1] | High (typically >98%)[1] |
| Reaction Speed | Fast | Slower than IAA/IAM | Fast |
| Specificity | Moderate | Higher than IAA/IAM[2] | Moderate |
| Major Side Reactions | Alkylation of methionine, lysine, histidine, and N-terminus[1][3] | Oxidation of methionine[4][5][6] | Alkylation of methionine, lysine, histidine, and N-terminus[1][3][7] |
Quantitative Data on Alkylation Efficiency and Side Reactions
Systematic evaluations have revealed important quantitative differences between these reagents. While all three can achieve high cysteine alkylation efficiency, their propensities for off-target modifications vary significantly.
Cysteine Alkylation Efficiency
Under optimized conditions, both iodine-containing reagents and chloroacetamide can achieve near-complete alkylation of cysteine residues. Studies have reported alkylation efficiencies ranging from 97.01% to 99.84% depending on the specific reducing and alkylating agent combination used.[1]
Off-Target Modifications
A major differentiating factor is the profile of side reactions. Iodine-containing reagents like iodoacetic acid and iodoacetamide are known to cause significant off-target alkylation of other amino acid residues.
Table 1: Comparison of Off-Target Modifications
| Modification Type | Iodoacetic Acid (IAA) / Iodoacetamide (IAM) | Chloroacetamide (CAA) |
| Methionine Alkylation | High. Can lead to a >9-fold decrease in the identification of methionine-containing peptides.[3] Carbamidomethylation of methionine can affect up to 80% of methionine-containing peptides with IAM.[2][8] | Low to negligible alkylation. |
| Methionine Oxidation | Low (2-5% with IAM).[4][5] | High (up to 40% of methionine-containing peptides).[4][5][6] |
| Other Off-Target Alkylations (Lys, His, N-terminus) | Observed, with the N-terminus being a frequent site.[1] | Lower incidence compared to IAA/IAM.[4][5] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible quantitative proteomics. Below are generalized in-solution protocols for protein reduction and alkylation using iodoacetic acid and chloroacetamide.
In-Solution Protein Reduction and Alkylation with Iodoacetic Acid
-
Protein Solubilization and Denaturation: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of iodoacetic acid to a final concentration of 30 mM. Incubate in the dark at room temperature for 45 minutes.[9]
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Sample Preparation for Digestion: Proceed with buffer exchange or dilution to reduce the urea concentration to less than 2 M.
-
Enzymatic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Peptide Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction method.
In-Solution Protein Reduction and Alkylation with Chloroacetamide
-
Protein Solubilization and Denaturation: Dissolve the protein sample (5-100 µg) in 100 µL of 100 mM ammonium (B1175870) bicarbonate, pH 8.0.[10]
-
Reduction: Add tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.[10]
-
Alkylation: Add a freshly prepared solution of chloroacetamide to a final concentration of 40 mM. Incubate in the dark at room temperature for 30 minutes.[11]
-
Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM.[11]
-
Sample Preparation for Digestion: Dilute the sample with the appropriate buffer to ensure optimal enzyme activity.
-
Enzymatic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[11]
-
Peptide Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction method.[11]
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows.
References
- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 6. researchgate.net [researchgate.net]
- 7. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A new strategy of using O18-labeled iodoacetic acid for mass spectrometry-based protein quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Navigating Cysteine Alkylation: A Comparative Guide to Alternatives for Chloroiodoacetic Acid in Proteomics
For researchers, scientists, and drug development professionals engaged in proteomics, the complete reduction and subsequent alkylation of cysteine residues is a critical step to ensure reproducible and accurate protein identification and quantification. While a variety of alkylating agents are available, this guide provides a comparative analysis of alternatives to the less commonly used chloroiodoacetic acid, focusing on two widely adopted reagents: iodoacetamide (B48618) (IAA) and chloroacetamide (CAA).
This guide offers an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable reagent for specific research applications. Due to a lack of extensive literature on the use of this compound in proteomics, its potential performance characteristics are inferred based on established chemical principles of haloalkane reactivity.
A Theoretical Perspective on Reactivity
The primary mechanism of cysteine alkylation by these reagents is a nucleophilic substitution (SN2) reaction, where the thiolate anion of the cysteine residue attacks the carbon atom bearing the halogen, displacing the halide ion. The reactivity of the alkylating agent is largely governed by the leaving group ability of the halogen, which follows the order: I > Br > Cl > F.
-
Iodoacetamide (IAA) , containing iodine, is a highly reactive alkylating agent due to the excellent leaving group ability of iodide. This high reactivity generally leads to rapid and complete alkylation of cysteine residues.
-
Chloroacetamide (CAA) , with chlorine as the leaving group, is less reactive than iodoacetamide. This results in slower reaction kinetics.
-
This compound , possessing both chlorine and iodine on the alpha-carbon, is expected to be a highly reactive alkylating agent. The presence of the highly effective iodide leaving group would likely dominate its reactivity profile, making it at least as reactive as iodoacetamide, if not more so. However, without direct comparative studies, its specificity and potential for off-target modifications remain speculative.
Quantitative Performance Comparison
The choice of an alkylating agent represents a trade-off between reaction efficiency and the potential for undesirable side reactions. The following table summarizes quantitative data comparing iodoacetamide and chloroacetamide.
| Performance Metric | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Reference |
| Cysteine Alkylation Efficiency | High (typically >95%) | High (comparable to IAA, but may require longer incubation or higher temperatures) | [1] |
| Methionine Oxidation | Low (2-5% of Met-containing peptides) | High (up to 40% of Met-containing peptides) | [2][3] |
| Off-Target Alkylation (Lys, His, N-terminus) | More prone to off-target modifications | Reduced off-target alkylation compared to IAA | [2][3] |
| Methionine Carbamidomethylation | Can be significant (up to 80% of Met-containing peptides) | Less significant compared to IAA | [1] |
| Number of Identified Peptides | Generally high, but can be reduced due to off-target modifications and neutral loss | Can be higher than IAA due to fewer off-target modifications, but methionine oxidation can complicate analysis | [1] |
Experimental Protocols
Below are standard protocols for in-solution and in-gel protein reduction and alkylation using iodoacetamide and chloroacetamide.
In-Solution Reduction and Alkylation
This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein samples.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating agent: Iodoacetamide (IAA) or Chloroacetamide (CAA)
-
Quenching reagent (e.g., DTT)
-
Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Protease (e.g., Trypsin)
Procedure:
-
Reduction:
-
To the protein solution, add DTT to a final concentration of 5-10 mM (or TCEP to 5 mM).
-
Incubate at 56°C for 30-60 minutes (for DTT) or at room temperature for 20-30 minutes (for TCEP).[4]
-
-
Alkylation:
-
Quenching:
-
Quench the excess alkylating agent by adding DTT to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Digestion:
-
Dilute the sample with digestion buffer to reduce the urea concentration to less than 2 M.
-
Add protease at an appropriate enzyme-to-protein ratio (e.g., 1:50 for trypsin).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
In-Gel Reduction and Alkylation
This protocol is for proteins that have been separated by SDS-PAGE.
Materials:
-
Excised protein gel bands
-
Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate)
-
Dehydration solution (100% acetonitrile)
-
Reducing solution (10 mM DTT in 100 mM ammonium bicarbonate)
-
Alkylation solution (55 mM IAA in 100 mM ammonium bicarbonate or 100 mM CAA in 100 mM ammonium bicarbonate)
-
Wash solution (100 mM ammonium bicarbonate)
-
Protease solution (e.g., trypsin in 50 mM ammonium bicarbonate)
Procedure:
-
Destaining and Dehydration:
-
Excise the protein band(s) of interest and cut them into small pieces (~1 mm³).
-
Wash the gel pieces with destaining solution until the Coomassie blue is removed.
-
Dehydrate the gel pieces with 100% acetonitrile and dry them in a vacuum centrifuge.
-
-
Reduction:
-
Rehydrate the gel pieces in the reducing solution.
-
Incubate at 56°C for 45-60 minutes.[7]
-
Cool to room temperature and remove the reducing solution.
-
-
Alkylation:
-
Add the alkylation solution to the gel pieces, ensuring they are fully submerged.
-
Incubate in the dark at room temperature for 30-45 minutes.[7]
-
Remove the alkylation solution.
-
-
Washing and Digestion:
-
Wash the gel pieces with the wash solution.
-
Dehydrate the gel pieces with 100% acetonitrile and dry them.
-
Rehydrate the gel pieces with the protease solution and incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces using a series of acetonitrile and formic acid solutions.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.
-
Visualizing the Processes and Comparisons
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A generalized experimental workflow for bottom-up proteomics.
Caption: The SN2 mechanism of cysteine alkylation by a haloacetyl reagent.
References
- 1. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
A Cost-Benefit Analysis of Chloroiodoacetic Acid in Synthesis: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision balancing cost, efficiency, and safety. This guide provides a comprehensive cost-benefit analysis of chloroiodoacetic acid as an alkylating agent in organic synthesis, comparing it with more common alternatives like chloroacetic acid and bromoacetic acid. While specific experimental data for this compound is scarce in publicly available literature, this analysis extrapolates its potential performance based on established principles of chemical reactivity and provides a framework for its evaluation.
Introduction to α-Haloacetic Acids in Synthesis
α-Haloacetic acids are valuable reagents in organic synthesis, primarily employed as electrophiles for the alkylation of nucleophiles such as amines, thiols, and phenols. The resulting products, including amino acids, thioacetic acid derivatives, and aryloxyacetic acids, are important intermediates in the pharmaceutical and agrochemical industries. The reactivity of these reagents is largely governed by the nature of the halogen substituent, which influences the lability of the carbon-halogen bond and, consequently, the rate of nucleophilic substitution.
This guide focuses on this compound, a dihalogenated acetic acid derivative, and compares its potential utility against its more commonly used monochlorinated and monobrominated counterparts.
Data Presentation: A Comparative Overview
A direct comparison of reaction yields and times for this compound is challenging due to a lack of published, detailed experimental data. However, we can construct a comparative table based on physicochemical properties, cost, and expected reactivity.
| Property | Chloroacetic Acid | Bromoacetic Acid | Iodoacetic Acid | This compound |
| CAS Number | 79-11-8 | 79-08-3 | 64-69-7 | 53715-09-6 |
| Molecular Weight | 94.50 g/mol | 138.95 g/mol | 185.95 g/mol | 220.39 g/mol |
| Indicative Price (per 100g) | ~$30 - $60 | ~$40 - $70 | ~$150 - $200 | Inquiry required (expected to be significantly higher)[1] |
| Reactivity Trend (S_N2) | Good | Better | Best | Potentially the most reactive due to the excellent leaving group ability of iodide. |
| Key Safety Concerns | Toxic, Corrosive | Toxic, Corrosive | Toxic, Corrosive | Toxic, Corrosive, Classified as a Dangerous Good for transport[1] |
Note: Prices are indicative and based on publicly available information from major chemical suppliers for research-grade chemicals. Actual costs may vary depending on the supplier, purity, and quantity.
Experimental Protocols: A Representative N-Alkylation of an Amine
Reaction: R-NH₂ + X-CH₂-COOH → R-NH-CH₂-COOH + HX
Materials:
-
Primary amine (1.0 eq)
-
α-haloacetic acid (e.g., chloroacetic acid) (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base (2.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine and the anhydrous solvent.
-
Add the base (e.g., potassium carbonate) to the solution and stir the suspension.
-
Dissolve the α-haloacetic acid in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization to obtain the desired N-alkylated amino acid.
Mandatory Visualization
Experimental Workflow for N-Alkylation
Caption: A typical experimental workflow for the N-alkylation of an amine using an α-haloacetic acid.
Cost-Benefit Analysis Logic
Caption: A logical diagram illustrating the key considerations in a cost-benefit analysis of this compound.
Cost-Benefit Analysis
Benefits:
The primary theoretical advantage of this compound lies in its potential for enhanced reactivity. The carbon-iodine bond is significantly weaker and more polarizable than carbon-chlorine or carbon-bromine bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. This could translate to:
-
Faster Reaction Rates: Potentially reducing overall synthesis time and energy consumption.
-
Milder Reaction Conditions: The increased reactivity might allow for reactions to be conducted at lower temperatures, which can be beneficial for sensitive substrates and can reduce the formation of byproducts.
-
Improved Yields: In cases where the reactivity of chloro- or bromoacetic acid is sluggish, this compound might provide a higher yield of the desired product.
Costs and Drawbacks:
The practical application of this compound is likely hindered by several significant factors:
-
Limited Availability: Its absence from the standard catalogs of many major chemical suppliers indicates that it is not a commodity chemical and may have longer lead times for procurement.
-
Safety and Handling: All α-haloacetic acids are toxic and corrosive and must be handled with appropriate personal protective equipment in a well-ventilated fume hood. This compound, being a more reactive alkylating agent, may pose an even greater health risk. Its classification as a dangerous good for transport underscores the need for stringent handling and storage protocols.
-
Waste Disposal: The disposal of waste containing iodine compounds can be more complex and costly than for chlorinated or brominated waste streams.
-
Lack of Established Protocols: The scarcity of published applications means that researchers would need to invest significant time in optimizing reaction conditions, which adds to the overall cost of research and development.
Conclusion
For the vast majority of standard alkylation reactions, chloroacetic acid and bromoacetic acid offer a well-established, cost-effective, and readily available solution. The higher reactivity of bromoacetic acid often provides a good balance between cost and efficiency.
The use of this compound could potentially be justified in specific, niche applications where:
-
The substrate is particularly unreactive, and all attempts with other α-haloacetic acids have failed to provide the desired product in acceptable yields.
-
The reaction must be performed under extremely mild conditions to preserve sensitive functional groups in a complex molecule, and the higher reactivity of this compound allows for this.
-
The potential for a significantly higher yield in a late-stage synthesis of a high-value compound, such as a pharmaceutical intermediate, outweighs the high reagent cost.
References
Chloroiodoacetic Acid in Drinking Water: A Comparative Guide to Regulatory Standards and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current regulatory landscape for chloroiodoacetic acid in drinking water. As an emerging disinfection byproduct (DBP), specific regulations for this compound are not yet established. Therefore, this document presents a comparative analysis against the well-established regulatory standards for five common haloacetic acids (HAA5). The guide also details experimental protocols for the analysis of these compounds and includes visualizations to clarify key pathways and workflows.
Regulatory Landscape: A Comparative Overview
This compound is not currently regulated as an individual compound by major international or national regulatory bodies. Instead, regulations for disinfection byproducts in the haloacetic acid class focus on a group of five compounds, collectively known as HAA5. These include monochloroacetic acid (MCAA), dichloroacetic acid (DCAA), trichloroacetic acid (TCAA), monobromoacetic acid (MBAA), and dibromoacetic acid (DBAA).[1][2][3] The table below summarizes the maximum contaminant levels for the HAA5 group in different jurisdictions.
Table 1: Regulatory Standards for Haloacetic Acids (HAA5) in Drinking Water
| Regulatory Body | Contaminant Group | Maximum Contaminant Level (MCL) | Jurisdiction |
| U.S. Environmental Protection Agency (EPA) | HAA5 | 0.060 mg/L (60 µg/L) | United States |
| European Union (EU) | HAA5 | 60 µg/L | European Union |
| Health Canada | Total Haloacetic Acids | 0.08 mg/L (80 µg/L) | Canada |
| World Health Organization (WHO) | Individual HAAs | Guideline values for individual HAAs, but no collective standard for HAA5. | International |
Note: The limits are for the sum of the five haloacetic acids (HAA5). The regulations are based on a locational running annual average.[4][5][6][7][8][9]
Formation and Health Effects of this compound
This compound is formed in drinking water through the reaction of chlorine, used for disinfection, with naturally occurring organic matter in the presence of iodide.[10][11][12] The presence of iodized table salt can also contribute to the formation of iodoacetic acids, including this compound, during cooking with chlorinated tap water.[10][11][12]
While specific toxicological data for this compound is limited, studies on iodoacetic acids, in general, indicate that they are often more cytotoxic and genotoxic than their chlorinated and brominated counterparts.[1][13][14][15] This raises potential health concerns and underscores the importance of monitoring for these emerging DBPs.
Table 2: Comparative Cytotoxicity of Haloacetic Acids
| Haloacetic Acid | Relative Cytotoxicity Rank |
| Iodoacetic acid (IAA) | 1 (Most Cytotoxic) |
| Bromoacetic acid (BAA) | 2 |
| Dibromoacetic acid (DBAA) | 3 |
| Chloroacetic acid (CAA) | 4 |
| Dichloroacetic acid (DCAA) | 5 |
| Trichloroacetic acid (TCAA) | 6 (Least Cytotoxic) |
Source: Adapted from studies on Chinese hamster ovary (CHO) cells.[13][14] The cytotoxicity of iodoacetic acid is reported to be 1040-fold that of trichloroacetic acid.[13][14]
Analytical Methodologies
The analysis of haloacetic acids in drinking water is typically performed using gas chromatography with an electron capture detector (GC-ECD) or ion chromatography with tandem mass spectrometry (IC-MS/MS).
This method involves the extraction of haloacetic acids from water, derivatization to their methyl esters, and subsequent analysis by GC-ECD.
1. Sample Preparation and Extraction:
-
Collect a 50 mL water sample.
-
Add 0.5 mL of a 10 mg/mL aqueous solution of ammonium (B1175870) chloride to quench any residual free chlorine.
-
Adjust the sample pH to approximately 5.0 with sulfuric acid.
-
Extract the haloacetic acids using a solid-phase extraction (SPE) cartridge with an anion exchange sorbent.
2. Derivatization:
-
Elute the haloacetic acids from the SPE cartridge.
-
Esterify the carboxylic acid groups to their corresponding methyl esters using acidic methanol (B129727). This is typically done by heating the sample with methanol and a sulfuric acid catalyst.
3. Analysis:
-
Extract the derivatized haloacetic acid methyl esters into a suitable solvent like methyl tert-butyl ether (MTBE).
-
Inject the extract into a gas chromatograph equipped with a micro-electron capture detector (µECD).
-
Use a dual-column setup for confirmation of the analytes.[16][17]
4. Quality Control:
-
Prepare calibration standards by fortifying reagent water with known concentrations of the haloacetic acids.
-
Use an internal standard, such as 1,2,3-trichloropropane, added to the MTBE extraction solvent.[16]
-
A surrogate standard, like 2-bromobutanoic acid, should be added to the samples before extraction to monitor extraction efficiency.[16]
This method allows for the direct injection of water samples without the need for derivatization.[18][19][20][21]
1. Sample Preservation:
-
Collect water samples and preserve them with ammonium chloride to a final concentration of 100 mg/L to prevent further formation of disinfection byproducts.[19]
2. Instrumental Analysis:
-
Directly inject the water sample into an ion chromatograph (IC).
-
The IC system separates the haloacetic acids from other anions in the water matrix.
-
The eluent from the IC is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection of the target haloacetic acids.
3. Quality Control:
-
Method detection limits are determined by analyzing seven replicate injections of a low-concentration standard.[19]
-
Ongoing quality control includes the analysis of laboratory fortified blanks, laboratory fortified sample matrices, and instrument performance check standards.
Visualizing Key Concepts
The following diagrams illustrate the formation pathway of this compound and a typical analytical workflow.
Caption: Formation of this compound and its regulatory context.
Caption: Experimental workflow for haloacetic acid analysis in water.
References
- 1. Mammalian cell cytotoxicity and genotoxicity of the haloacetic acids, a major class of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. watermatters.ca [watermatters.ca]
- 3. des.nh.gov [des.nh.gov]
- 4. Page 2: Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Haloacetic Acids - Canada.ca [canada.ca]
- 5. Federal Register :: National Primary Drinking Water Regulations: Stage 2 Disinfectants and Disinfection Byproducts Rule [federalregister.gov]
- 6. Haloacetic acid in water - Magnor [magnor.ca]
- 7. epa.gov [epa.gov]
- 8. Guidelines for Canadian Drinking Water Quality - Summary Tables - Canada.ca [canada.ca]
- 9. eCFR :: 40 CFR Part 141 Subpart V -- Stage 2 Disinfection Byproducts Requirements [ecfr.gov]
- 10. Formation of iodoacetic acids during cooking: interaction of iodized table salt with chlorinated drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of the cytotoxicity and genotoxicity of haloacetic acids using microplate-based cytotoxicity test and CHO/HGPRT gene mutation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. agilent.com [agilent.com]
- 17. gcms.cz [gcms.cz]
- 18. NEMI Method Summary - 557 [nemi.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. sciex.com [sciex.com]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safety Operating Guide
Personal protective equipment for handling Chloroiodoacetic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Chloroiodoacetic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Safety and Hazard Information
This compound (CAS No. 53715-09-6) is a chemical compound that requires careful handling due to its potential health and environmental hazards.[1] It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to the following safety protocols is mandatory.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] P391: Collect spillage.[1] |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects.[1] | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, full personal protective equipment and proper engineering controls are required to minimize exposure.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is required.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]
Personal Protective Equipment:
-
Eye and Face Protection: Wear tight-sealing safety goggles and a face shield.[2]
-
Skin Protection:
-
Respiratory Protection: If ventilation is insufficient or when facing concentrations above the exposure limit, use an appropriate certified respirator.[2]
Operational Plan for Handling this compound
1. Preparation and Pre-Handling:
- Read and understand the Safety Data Sheet (SDS) for this compound.
- Ensure the work area is clean and uncluttered.
- Verify that the chemical fume hood is functioning correctly.
- Assemble all necessary equipment and PPE before handling the chemical.
- Confirm the location and operational status of the nearest eyewash station and safety shower.
2. Handling the Chemical:
- Don all required PPE (gloves, safety goggles, face shield, lab coat).
- Perform all manipulations of this compound within a chemical fume hood.
- Avoid generating dust or aerosols.[2][3]
- Avoid breathing any vapors, mist, or gas.[1]
- Measure and transfer the chemical carefully to prevent spills.
- Keep the container tightly closed when not in use.
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
- Decontaminate all work surfaces and equipment. A recommended decontamination agent is alcohol.[1]
- Remove and properly dispose of contaminated PPE.
- Wash contaminated clothing before reuse.[2][5]
Emergency and Disposal Plans
Emergency Procedures for Spills and Exposure:
| Incident Type | Immediate Action |
| Spill | 1. Evacuate personnel to a safe area.[1] 2. Wear full PPE, including respiratory protection if necessary.[1] 3. Prevent further leakage and keep the product away from drains and water courses.[1] 4. Absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[1] 5. Collect the absorbed material and place it in a suitable, labeled container for disposal.[5] 6. Decontaminate the spill area with alcohol.[1] |
| Eye Contact | 1. Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present.[1] 2. Separate eyelids to ensure adequate flushing.[1] 3. Seek immediate medical attention.[1] |
| Skin Contact | 1. Immediately rinse the affected skin thoroughly with large amounts of water.[1] 2. Remove all contaminated clothing and shoes.[1] 3. Seek immediate medical attention.[1] |
| Inhalation | 1. Immediately move the individual to fresh air.[1] 2. If breathing is difficult, provide respiratory support such as CPR (avoid mouth-to-mouth resuscitation).[1] 3. Seek immediate medical attention.[1] |
| Ingestion | 1. Wash out the mouth with water.[1] 2. Do NOT induce vomiting.[1] 3. Seek immediate medical attention.[1] |
Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and any contaminated materials in a designated, approved hazardous waste disposal plant.[1]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[6]
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
